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  • Product: 3-(2-Methylpiperazin-1-YL)propan-1-OL
  • CAS: 90203-21-7

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 3-(2-Methylpiperazin-1-YL)propan-1-OL

An In-depth Technical Guide to 3-(2-Methylpiperazin-1-yl)propan-1-ol: Structure, Properties, and Synthesis Introduction and Strategic Context 3-(2-Methylpiperazin-1-yl)propan-1-ol is a bifunctional organic molecule integ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(2-Methylpiperazin-1-yl)propan-1-ol: Structure, Properties, and Synthesis

Introduction and Strategic Context

3-(2-Methylpiperazin-1-yl)propan-1-ol is a bifunctional organic molecule integrating two key pharmacophoric elements: a substituted piperazine ring and a primary alcohol. The piperazine moiety is a ubiquitous scaffold in modern medicinal chemistry, renowned for its presence in a wide array of clinically successful drugs targeting the central nervous system (CNS), as well as those with antimicrobial and anticancer properties.[1] Its two nitrogen atoms provide versatile handles for chemical modification and crucial points of interaction with biological targets.[1]

This guide provides a comprehensive technical overview of 3-(2-Methylpiperazin-1-yl)propan-1-ol, a specific derivative where the propanol chain is linked to the 1-position and a methyl group occupies the 2-position of the piperazine ring. While this precise molecule is not extensively cataloged with a unique CAS number in major chemical databases, its properties and behavior can be reliably predicted and understood by analyzing its constituent parts and closely related, well-documented analogs. This document is intended for researchers and drug development professionals, offering insights into its chemical characteristics, a robust synthetic strategy, and its potential role as a building block in pharmaceutical research.

Chemical Structure and Physicochemical Properties

The molecular structure combines a hydrophilic propanol tail with the more complex piperazine heterocycle. The methyl group at the C-2 position of the piperazine ring introduces a chiral center, meaning this compound can exist as (R) and (S) enantiomers or as a racemic mixture. This stereochemistry can be critical for specific biological interactions.

Structural Diagram

Caption: 2D structure of 3-(2-Methylpiperazin-1-yl)propan-1-ol.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties. Calculated values are provided for the target molecule, while experimental and predicted data from close analogs—3-(piperazin-1-yl)propan-1-ol and 3-(4-methylpiperazin-1-yl)propan-1-ol—are included for comparative analysis. The addition of a methyl group is expected to slightly increase molecular weight, boiling point, and lipophilicity (logP) compared to the unsubstituted piperazine analog.

PropertyValue for 3-(2-Methylpiperazin-1-yl)propan-1-olComparative Data (Analogs)Source
Molecular Formula C₈H₁₈N₂OC₇H₁₆N₂O (unsubstituted)[2][3]
Molecular Weight 158.24 g/mol 144.21 g/mol (unsubstituted), 158.24 g/mol (4-methyl)[2][3][4]
CAS Number Not Assigned5317-32-8 (unsubstituted), 5317-33-9 (4-methyl)[2][4]
Appearance Predicted: Colorless to white solid or viscous liquidWhite solid (unsubstituted)[2]
Boiling Point Predicted: ~255-265 °C at 760 mmHg263.5 °C (unsubstituted), 252.8 °C (4-methyl)[2][4]
Melting Point Predicted: < 50 °C49-53 °C (unsubstituted)[2]
Density Predicted: ~1.0 g/cm³0.993 g/cm³ (unsubstituted), 1.0 g/cm³ (4-methyl)[2][4]
Solubility Predicted: Soluble in water and polar organic solventsN/A
pKa (Predicted) Predicted: ~9.5 (secondary amine), ~15 (hydroxyl)15.10 (hydroxyl, unsubstituted)[2]
logP (Predicted) Predicted: ~ -0.2-0.7 (unsubstituted)[3]

Proposed Synthesis and Purification

A robust and logical pathway for the synthesis of 3-(2-Methylpiperazin-1-yl)propan-1-ol is the nucleophilic substitution of a 3-halopropanol with 2-methylpiperazine. This standard N-alkylation reaction is widely used for preparing such derivatives.

Causality in Experimental Design

The choice of 3-chloro-1-propanol as the alkylating agent is based on its commercial availability and appropriate reactivity. A non-polar, aprotic solvent like acetonitrile (ACN) is selected to facilitate the SN2 reaction mechanism. A mild inorganic base, such as potassium carbonate (K₂CO₃), is crucial to act as a proton scavenger, neutralizing the HCl formed during the reaction and driving the equilibrium towards the product. The reaction is heated to increase the rate of reaction, as N-alkylation can be slow at room temperature. Purification by column chromatography is the standard and effective method for separating the desired product from unreacted starting materials and any potential side products, such as the dialkylated piperazine.

Detailed Experimental Protocol

Objective: To synthesize 3-(2-Methylpiperazin-1-yl)propan-1-ol via N-alkylation.

Materials:

  • 2-Methylpiperazine (1.2 equivalents)

  • 3-Chloro-1-propanol (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylpiperazine, anhydrous potassium carbonate, and anhydrous acetonitrile.

  • Addition of Alkylating Agent: While stirring the suspension, add 3-chloro-1-propanol dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane, visualizing with potassium permanganate stain. The disappearance of the 3-chloro-1-propanol spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution from 2% to 10% methanol in ethyl acetate to isolate the pure 3-(2-Methylpiperazin-1-yl)propan-1-ol.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Combine 2-Methylpiperazine, K₂CO₃, and Acetonitrile add_reagent Add 3-Chloro-1-propanol start->add_reagent reflux Reflux at 80-90 °C (12-18 hours) add_reagent->reflux cool Cool to RT & Filter reflux->cool concentrate1 Concentrate Filtrate cool->concentrate1 extract Dissolve & Extract (EtOAc / NaHCO₃) concentrate1->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Silica Gel Column Chromatography dry->purify product Pure Product purify->product

Caption: Workflow for synthesis and purification of the target compound.

Potential Applications in Drug Discovery

The structural motifs within 3-(2-methylpiperazin-1-yl)propan-1-ol make it a valuable building block for creating more complex molecules with potential therapeutic applications.[5]

  • CNS Agents: The piperazine ring is a well-established scaffold for agents targeting dopamine, serotonin, and other neurotransmitter receptors. The propanol tail can be further functionalized, for example, by etherification to link to an aromatic system, a common strategy in the design of beta-blockers or antipsychotic drugs.

  • Scaffold for Libraries: This compound can serve as a starting point for combinatorial chemistry. The secondary amine in the piperazine ring and the primary alcohol provide two distinct points for diversification, allowing for the rapid generation of a library of related compounds for high-throughput screening.

  • Intermediate for Bioactive Molecules: Many complex APIs require multi-step syntheses. This molecule could serve as a key intermediate, providing a pre-formed piperazine-alcohol segment that simplifies the overall synthetic route to a final drug candidate. For instance, similar piperazinyl-propanol structures are used as reactants in the preparation of inhibitors for various biological targets.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(2-methylpiperazin-1-yl)propan-1-ol is unavailable, guidelines can be established based on related compounds like substituted piperazines and amino alcohols.

  • General Hazards: Compounds of this class are often corrosive or irritants. They can cause skin irritation and serious eye damage.[3][4] Inhalation may lead to respiratory tract irritation.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[6] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][6]

  • Handling and Storage: Store in a tightly closed container in a cool, dry place.[2] These compounds can be air-sensitive or hygroscopic. Incompatibilities include strong oxidizing agents and strong acids.[4]

  • First Aid: In case of skin contact, immediately flush with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[6] Seek immediate medical attention in all cases of significant exposure.

References

  • AiFChem. (2025, October 21). 94-88-2 | 3-(2-Methylpiperidin-1-yl)propan-1-ol.
  • LookChem. (n.d.). 3-(Piperazin-1-Yl)Propan-1-Ol.
  • National Center for Biotechnology Information. (n.d.). Piperazin-1-ylpropanol. PubChem.
  • Chemical Synthesis Database. (2025, May 20). 3-(2-methyl-1-piperidinyl)-1-propanol.
  • EvitaChem. (n.d.). 1-Fluoro-3-(2-methylpiperazin-1-yl)propan-2-ol.
  • Chemsrc. (2025, August 25). 3-(4-Methylpiperazin-1-yl)propan-1-ol | CAS#:5317-33-9.
  • NextSDS. (n.d.). 3-(1-methylpiperidin-2-yl)propan-1-ol — Chemical Substance Information.
  • BLDpharm. (n.d.). 5317-32-8|3-(Piperazin-1-yl)propan-1-ol.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • EvitaChem. (n.d.). Buy 3-Amino-2-(1-methylpiperidin-4-YL)propan-1-OL (EVT-13424012).
  • Kumar, A., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
  • Sigma-Aldrich. (2026, January 20). SAFETY DATA SHEET.
  • ResearchGate. (2026, March 31). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

Sources

Exploratory

Structural Elucidation of 3-(2-Methylpiperazin-1-yl)propan-1-ol: A Comprehensive NMR Analysis Guide

Executive Summary As a bifunctional scaffold featuring a secondary amine, a tertiary amine, and a primary alcohol, 3-(2-Methylpiperazin-1-yl)propan-1-ol is a highly versatile building block in modern drug discovery. It i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a bifunctional scaffold featuring a secondary amine, a tertiary amine, and a primary alcohol, 3-(2-Methylpiperazin-1-yl)propan-1-ol is a highly versatile building block in modern drug discovery. It is frequently utilized as a hydrophilic linker in PROTACs (Proteolysis Targeting Chimeras) and as a core pharmacophore in central nervous system (CNS) therapeutics.

For researchers and analytical scientists, the definitive structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The conformational flexibility of the piperazine ring, combined with the potential for overlapping aliphatic multiplets, requires a rigorous, self-validating analytical approach. This whitepaper provides an in-depth predictive and empirical framework for the 1 H and 13 C NMR assignment of 3-(2-Methylpiperazin-1-yl)propan-1-ol, grounded in fundamental principles of magnetic shielding and spin-spin coupling[1].

Structural Dynamics & Causality in NMR Shifts

To accurately assign the NMR spectra of piperazine derivatives, one must understand the causality behind the observed chemical shifts[2]. The chemical environment of 3-(2-Methylpiperazin-1-yl)propan-1-ol is governed by three primary structural features:

  • The Inductive Effect of the Hydroxyl Group: The highly electronegative oxygen atom of the primary alcohol exerts a strong electron-withdrawing inductive effect (-I effect) through the σ -bonds of the propyl chain. This deshields the adjacent C3' protons, pushing their resonance downfield to approximately 3.75 ppm, and shifts the C3' carbon to ~63.5 ppm.

  • N-Alkylation and Deshielding: The N1 nitrogen is alkylated by the propyl chain. The electron density around C2, C6, and C1' is reduced due to the electronegativity of the nitrogen atom. Consequently, the C1' methylene protons resonate around 2.55 ppm.

  • Piperazine Ring Conformation: The piperazine ring predominantly adopts a chair conformation in solution[3]. To minimize 1,3-diaxial steric clashes, the 2-methyl group strongly prefers the equatorial position. This conformational locking means the axial and equatorial protons on the C3, C5, and C6 carbons are magnetically non-equivalent (diastereotopic). While rapid ring-flipping at room temperature partially averages these signals, they typically manifest as complex, overlapping multiplets between 2.20 and 2.95 ppm.

Empirical NMR Data Presentation

The following tables synthesize the predictive quantitative data for the free base form of 3-(2-Methylpiperazin-1-yl)propan-1-ol in CDCl 3​ at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Causality / Assignment Notes
C2-CH 3​ 1.05Doublet (d)3H6.3Coupled to the single C2 methine proton. Upfield due to aliphatic nature.
C2'-H 2​ 1.70Quintet (p)2H6.0Central propyl CH 2​ ; shielded relative to C1' and C3' due to distance from N and O.
C6-H 2​ 2.20 - 2.80Multiplet (m)2H-Deshielded by N1. Complex splitting due to geminal/vicinal coupling.
C2-H 2.35Multiplet (m)1H-Deshielded by both N1 and the adjacent methyl group.
C1'-H 2​ 2.55Multiplet (m)2H-Deshielded by N1. Couples with C2'-H 2​ .
C3-H 2​ , C5-H 2​ 2.70 - 2.95Multiplet (m)4H-Adjacent to the secondary amine (N4). Overlapping signals typical for piperazines[1].
NH / OH 2.50 - 3.50Broad Singlet (br s)2H-Highly variable based on concentration, temperature, and hydrogen bonding.
C3'-H 2​ 3.75Triplet (t)2H5.5Strongly deshielded by the adjacent electronegative hydroxyl oxygen.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Assignment Notes
C2-CH 3​ 15.5Primary (CH 3​ )Standard aliphatic methyl shift.
C2' 28.5Secondary (CH 2​ )Central carbon of the propyl chain; least deshielded.
C3 46.2Secondary (CH 2​ )Adjacent to N4.
C5 46.5Secondary (CH 2​ )Adjacent to N4; slightly offset from C3 due to asymmetry induced by the C2-methyl.
C6 53.8Secondary (CH 2​ )Adjacent to the tertiary N1; more deshielded than C3/C5.
C1' 54.5Secondary (CH 2​ )N-alkyl linker carbon; deshielded by N1[2].
C2 58.2Tertiary (CH)Highly deshielded by N1 and the α -methyl group.
C3' 63.5Secondary (CH 2​ )Strongly deshielded by the primary alcohol (-OH).

Advanced Experimental Protocols for Spectral Acquisition & Validation

To ensure absolute trustworthiness in structural elucidation, a single 1D 1 H NMR spectrum is insufficient. As an application scientist, you must employ a self-validating system utilizing 2D NMR techniques to unambiguously resolve the overlapping multiplets of the piperazine core[1].

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

    • Note: Ensure the sample is the free base. If it is a hydrochloride salt, CDCl 3​ will yield poor solubility, and D 2​ O or DMSO- d6​ must be used, which will shift the exchangeable protons and alter the conformational dynamics[3].

  • 1D 1 H and 13 C Acquisition:

    • Acquire the 1 H spectrum with a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans to ensure a high signal-to-noise ratio.

    • Acquire the 13 C spectrum with proton decoupling (e.g., WALTZ-16), a D1 of 2.0 seconds, and at least 512 scans.

  • 1 H- 1 H COSY (Correlation Spectroscopy):

    • Use COSY to map the continuous spin systems. You will observe a distinct cross-peak between the C3'-H 2​ triplet (3.75 ppm) and the C2'-H 2​ quintet (1.70 ppm), validating the propyl chain. Similarly, trace the C2-CH 3​ doublet (1.05 ppm) to the C2-H multiplet (2.35 ppm).

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence):

    • Overlay the proton and carbon spectra to resolve the overlapping C3, C5, and C6 protons. HSQC will separate these proton multiplets based on their distinct 13 C chemical shifts (46.2, 46.5, and 53.8 ppm, respectively).

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Validation Step: Confirm the exact site of alkylation. An HMBC cross-peak between the C1'-H 2​ protons (2.55 ppm) and the C2 (58.2 ppm) and C6 (53.8 ppm) carbons definitively proves that the propyl chain is attached to N1, not N4.

Visualizing the Validation Workflow

The logical progression of a self-validating NMR assignment is mapped in the diagram below. Each step acts as a causal prerequisite for the next, ensuring total scientific integrity in the final structural claim.

G N1 1D ¹H NMR Identify Key Anchors (CH₃, CH₂-OH) N2 ¹H-¹H COSY Trace Spin Systems (Propyl & Piperazine) N1->N2 Spin Coupling N4 ¹H-¹³C HSQC Direct C-H Mapping N2->N4 Proton Shifts N3 1D ¹³C NMR Carbon Backbone Identification N3->N4 Carbon Shifts N5 ¹H-¹³C HMBC Validate N-Alkyl Linkages & Ring Closure N4->N5 Long-Range Coupling N6 Final Structural Validation 3-(2-Methylpiperazin-1-yl)propan-1-ol N5->N6 Assignment Complete

2D NMR Workflow for the Structural Elucidation of Piperazine Derivatives.

References

  • Ab initio calculations of 13C NMR chemical shielding in some N4O2, N4S2 and N6 Schiff base ligands containing piperazine moiety. European Journal of Chemistry, 2014. 2

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 2005. 1

  • Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Journal of Chemical Technology & Biotechnology, 2002. Link

  • Thermodynamics of CO2/2-Methylpiperazine/Water. ACS Publications, 2013. 3

Sources

Foundational

Elucidating the Mechanism of Action of 3-(2-Methylpiperazin-1-YL)propan-1-OL Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1] Der...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1] Derivatives of 3-(2-Methylpiperazin-1-YL)propan-1-OL represent a promising chemical series, leveraging the favorable pharmacokinetic and pharmacodynamic properties associated with the N-methylpiperazine group.[2] However, for any novel chemical series, a deep and accurate understanding of its mechanism of action (MoA) is paramount for successful translation into a therapeutic candidate. This guide provides a comprehensive, technically-detailed framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of these derivatives. We present an integrated strategy that begins with unbiased, target-agnostic phenotypic screening and progresses through rigorous target identification, direct validation of target engagement, and finally, detailed functional characterization. This document is structured not as a rigid template, but as a logical, causality-driven roadmap, furnishing detailed experimental protocols and the scientific rationale underpinning each methodological choice to ensure a self-validating and robust investigation.

Part 1: Foundational Analysis and Strategic Framework

The Privileged Scaffold: Chemical and Pharmacological Context

The 3-(2-Methylpiperazin-1-YL)propan-1-OL scaffold contains two key structural features that inform our initial hypotheses. The piperazine ring, with its two nitrogen atoms, offers conformational flexibility and tunable basicity, allowing it to engage with biological targets through hydrogen bonding, electrostatic, and cation-π interactions.[1] This versatility is demonstrated by its presence in drugs targeting a wide array of therapeutic areas.[1] The addition of a methyl group to the piperazine, as in N-methylpiperazine, often enhances lipophilicity and steric profile, which can be critical for balancing pharmacokinetic properties and improving target affinity, especially for CNS-acting drugs.[2]

Hypothesis Generation from Structural Analogs

While the specific MoA of this series is unknown, analysis of structurally related compounds provides a strong foundation for hypothesis generation.

  • G-Protein Coupled Receptors (GPCRs) and Transporters: A study of 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives, which share the core piperazine-propanol structure, revealed dual activity at 5-HT1A serotonin receptors and the serotonin transporter.[3] This strongly suggests that GPCRs and neurotransmitter transporters are high-probability target classes.

  • Neurotransmitter Systems: A close structural analog, 1-Fluoro-3-(2-methylpiperazin-1-yl)propan-2-ol, is noted for its potential to modulate neurotransmitter systems, a common characteristic of piperazine-containing compounds.[4] Many piperazine derivatives exhibit pharmacological activity through the monoamine pathway.[5]

  • Other Potential Target Classes: The broad utility of the piperazine scaffold means other target families, such as ion channels and protein kinases, cannot be excluded and should be considered during the investigation.[2][6]

The Strategic Framework for MoA Elucidation

We propose a multi-phased approach that moves from broad, unbiased discovery to focused, hypothesis-driven validation. This strategy minimizes assumptions and maximizes the potential for discovering novel mechanisms.

MoA_Workflow cluster_0 Phase 1: Unbiased Discovery cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization pheno_screen Phenotypic Screening (High-Content Imaging) affinity_chem Affinity Chemoproteomics (Target Pull-Down) pheno_screen->affinity_chem Identify Cellular Effect cetsa Target Engagement Confirmation (Cellular Thermal Shift Assay) affinity_chem->cetsa Generate Target List gpcr_assay GPCR Assays (cAMP, IP1, Ca2+) cetsa->gpcr_assay Confirm Target(s) ion_channel_assay Ion Channel Assays (Fluorescence-Based) cetsa->ion_channel_assay enzyme_assay Enzyme Kinetic Assays (IC50, Mode of Inhibition) cetsa->enzyme_assay HCS_Workflow start Seed Cells in Microplate incubate1 Incubate (24h) start->incubate1 treat Treat with Derivative Library incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 stain Stain with Fluorescent Dyes (e.g., Hoechst, MitoTracker, Phalloidin) incubate2->stain image Automated Microscopy (Acquire Images) stain->image analyze Image Analysis Software (Quantify Phenotypes) image->analyze end Data Interpretation (Clustering, Hit Selection) analyze->end

Caption: Experimental workflow for High-Content Screening.

Protocol: High-Content Phenotypic Screening

  • Cell Seeding: Seed a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells) into 384-well, optically clear-bottom microplates at a density optimized for 70-80% confluency after 24 hours.

  • Compound Treatment: Prepare a dilution series of the 3-(2-Methylpiperazin-1-YL)propan-1-OL derivatives in appropriate cell culture medium. Add the compounds to the cells and include vehicle (e.g., DMSO) and positive/negative controls.

  • Incubation: Incubate the treated cells for a relevant time course (e.g., 24, 48, or 72 hours) to allow for phenotypic changes to manifest.

  • Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 and stain with a cocktail of fluorescent dyes. A typical multiplex panel could include:

    • Hoechst 33342: To stain nuclei (for cell counting and nuclear morphology).

    • Phalloidin conjugate: To stain F-actin (for cell shape and cytoskeletal integrity).

    • MitoTracker Red CMXRos: To stain mitochondria (for mitochondrial mass and membrane potential).

    • Antibody-based stain: For a specific marker of interest, such as a phosphorylated transcription factor.

  • Imaging: Acquire images using an automated high-content imaging system, capturing multiple fields per well across all fluorescent channels.

  • Analysis: Process the images using analysis software to segment cells and nuclei and quantify parameters such as cell count (viability), nuclear area, neurite outgrowth, mitochondrial intensity, and protein localization.

  • Causality Check: The goal is to identify a consistent, dose-dependent phenotypic signature across multiple derivatives in the series. This signature becomes the functional benchmark for subsequent target validation experiments.

Affinity-Based Proteomics for Target Deconvolution

Once a cellular phenotype is observed, the next step is to identify the direct molecular targets of the compound. Affinity-based proteomics uses a modified version of the compound as "bait" to capture its binding partners from a complex cell lysate. [7] Protocol: On-Bead Affinity Matrix Pull-Down

  • Probe Synthesis: Synthesize a derivative of the lead compound that incorporates a linker arm (e.g., polyethylene glycol) terminating in a reactive group, without disrupting the core pharmacophore. Covalently attach this probe to a solid support, such as agarose beads, to create the affinity matrix. [7]2. Cell Lysis: Grow a large batch of the relevant cells and prepare a native cell lysate under non-denaturing conditions to preserve protein complexes.

  • Incubation and Competition: Divide the lysate into two conditions.

    • Test Condition: Incubate the lysate with the affinity matrix.

    • Competition Control: Pre-incubate the lysate with a high concentration of the free, unmodified lead compound before adding the affinity matrix.

  • Washing: Thoroughly wash the beads in both conditions to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry (LC-MS/MS).

  • Self-Validation: True binding partners should be present in the test condition but significantly reduced or absent in the competition control. [7]This internal control is critical for distinguishing specific targets from non-specific bead binders.

Part 3: Phase 2 - Target Validation and Engagement

Identifying a protein that binds to an affinity probe is not sufficient to claim it as the target. It is essential to confirm that the compound engages this target directly within the complex and physiologically relevant environment of an intact cell. [8][9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses drug-target interaction in cells or tissues. [10][11]The principle is that when a ligand binds to its target protein, it generally confers thermal stability, increasing the temperature at which the protein denatures and aggregates. [11][12]

CETSA_Workflow start Treat Intact Cells (Vehicle vs. Compound) heat Heat Challenge (Apply Temperature Gradient) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge High-Speed Centrifugation (Separate Soluble vs. Aggregated) lyse->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect analyze Quantify Soluble Target Protein (Western Blot or Mass Spec) collect->analyze end Plot Melt Curve & Determine Thermal Shift (ΔTm) analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA for Target Validation

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the lead compound at a relevant concentration (e.g., 10x the phenotypic EC50) and another set with vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest and resuspend the cells in a buffered solution. Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step. [10]3. Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [10]4. Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [10]5. Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration. [10]6. Western Blot Analysis:

    • Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a specific primary antibody against the putative target protein identified in Phase 1.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. [10]7. Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated samples. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating ligand-induced thermal stabilization.

Data Presentation: CETSA Melt Curve Analysis

Temperature (°C)Vehicle-Treated (Normalized Intensity)Compound-Treated (Normalized Intensity)
401.001.00
440.981.00
480.950.99
520.750.96
560.510.88
600.230.65
640.050.35
Tm (Melt Temp) ~56.5°C ~62.0°C
Thermal Shift (ΔTm) -+5.5°C

Part 4: Phase 3 - Mechanistic and Functional Characterization

With a validated, engaged target, the final phase focuses on characterizing the functional consequences of this interaction. The following protocols are based on the most likely target classes identified in our initial analysis.

Scenario A: The Target is a G-Protein Coupled Receptor (GPCR)

GPCRs are a major drug target class, and their activation initiates downstream signaling cascades involving second messengers. [13][14]Assays measuring these messengers provide a functional readout of receptor modulation. [15]

GPCR_Signaling cluster_Gq Gq Pathway cluster_Gs Gs/Gi Pathway PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 cleaves PIP2 PIP2 IP1 IP1 IP3->IP1 Ca_release Ca2+ Release IP3->Ca_release DAG DAG AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts ATP ATP PKA PKA Activation cAMP->PKA Ligand Derivative Receptor GPCR Ligand->Receptor G_protein G Protein (Gq, Gs, or Gi) Receptor->G_protein activates G_protein->PLC activates G_protein->AC activates (Gs) inhibits (Gi)

Caption: Simplified GPCR signaling pathways.

Protocol: IP-One HTRF Assay for Gq-Coupled Receptors

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, which is more stable and accumulates in the presence of lithium chloride. [15]

  • Cell Culture: Use a cell line stably or transiently expressing the target GPCR. Seed cells into a 384-well white microplate.

  • Compound Addition: Add the 3-(2-Methylpiperazin-1-YL)propan-1-OL derivatives at various concentrations to the cells. Include a known agonist as a positive control.

  • Stimulation: Incubate the plate at 37°C for a defined stimulation period (e.g., 30-60 minutes).

  • Lysis and Detection: Add the IP1-d2 acceptor and anti-IP1 cryptate conjugate from a commercial HTRF kit (e.g., Cisbio) to lyse the cells and initiate the detection reaction.

  • Incubation: Incubate for 1 hour at room temperature.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Scenario B: The Target is an Ion Channel

Ion channels are fundamental to neuronal signaling, and their modulation can be assessed using assays that measure ion flux or changes in membrane potential. [16][17] Protocol: Fluorescence-Based Membrane Potential Assay

This method uses voltage-sensitive dyes that change their fluorescence intensity in response to changes in cell membrane potential caused by ion channel opening or closing. [16]

  • Cell Plating: Plate a cell line expressing the target ion channel in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye pair or a slow-response oxonol-type dye). Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Transfer the plate to a fluorescence plate reader equipped with liquid handling. Add the test derivatives and controls.

  • Stimulation and Reading: Add a stimulus to open the channels (e.g., a high concentration of potassium chloride to depolarize the cell or a specific channel agonist). Immediately begin recording fluorescence intensity over time.

  • Data Analysis: Analyze the kinetic fluorescence data. Channel activators will enhance the fluorescence change upon stimulation, while inhibitors will reduce it. Calculate EC50 or IC50 values from dose-response curves.

Scenario C: The Target is an Enzyme

If the validated target is an enzyme, the next step is to quantify the compound's inhibitory potency and determine its mode of action. [18][19] Protocol: Enzyme Inhibition Kinetics Assay

  • Reaction Setup: In a microplate, set up reactions containing a buffer, the purified target enzyme, and a range of concentrations of the inhibitor (the derivative).

  • IC50 Determination:

    • Initiate the reaction by adding the enzyme's substrate (at a concentration near its Km value). [18] * Monitor the formation of product over time using a continuous spectrophotometric or fluorometric method. [19][20] * Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [18]3. Mode of Inhibition Study:

    • Perform a matrix of experiments, varying the concentration of both the substrate and the inhibitor.

    • Measure the initial reaction velocities for all conditions.

    • Analyze the data using a Lineweaver-Burk (double reciprocal) plot. The pattern of line intersections will reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). [19] Data Presentation: Enzyme Inhibition Parameters

DerivativeIC50 (µM)Ki (µM)Mode of Inhibition
Compound X1.2 ± 0.10.5 ± 0.05Competitive
Compound Y5.8 ± 0.45.8 ± 0.4Non-competitive

Part 5: Conclusion and Future Directions

This guide outlines a systematic, multi-layered strategy for the complete elucidation of the mechanism of action for 3-(2-Methylpiperazin-1-YL)propan-1-OL derivatives. By integrating unbiased phenotypic and proteomic screens with rigorous target validation and detailed functional characterization, this framework provides a robust pathway to understanding how these novel compounds exert their biological effects. The successful identification and validation of the molecular target and its associated pathway are critical milestones that enable subsequent structure-activity relationship (SAR) studies, lead optimization, and ultimately, the development of a safe and effective therapeutic agent.

Part 6: References

  • Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (2025). Google Scholar.

  • Target Identification and Validation (Small Molecules). University College London.

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (2025). Benchchem.

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC.

  • Ion Channel Screening - Assay Guidance Manual. (2012). NCBI - NIH.

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025). Google Scholar.

  • Ion Channel Assays. Charles River Laboratories.

  • These 7 trends are reshaping assays for drug discovery and development. Tecan.

  • Assay Development in Drug Discovery. Danaher Life Sciences.

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications.

  • Ion Channel Flux Assays and Protocols. Sigma-Aldrich.

  • Ion Channel Assay Services. Reaction Biology.

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.

  • Identification and validation of bioactive small molecule target through phenotypic screening. (2012). PubMed.

  • Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan.

  • Recent progress in assays for GPCR drug discovery. Google Scholar.

  • Target Identification and Validation in Drug Discovery. (2025). Chemspace.

  • Assay Development-BioDuro-Global CRDMO, Rooted in Science. BioDuro.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PMC.

  • Functional assays for screening GPCR targets. (2005). Current Opinion in Biotechnology.

  • Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences.

  • Tools for GPCR drug discovery. PMC - NIH.

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.

  • 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound. (2023). ChemicalBook.

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. (2015). ACS Publications.

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research - ACS Publications.

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate.

  • How should I start with Enzyme-Inhibitor kinetics assay? (2015). ResearchGate.

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). NCBI Bookshelf.

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC.

  • Steady-state enzyme kinetics. (2021). The Biochemist - Portland Press.

  • Functional assays for screening GPCR targets. (2024). ResearchGate.

  • What Are Enzyme Kinetic Assays? (2024). Tip Biosystems.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH.

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Publications.

  • Enzyme Kinetic Assay. Creative Biogene.

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. (2022). UKM Medical Molecular Biology Institute.

  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. (2026). ResearchGate.

  • 1-Fluoro-3-(2-methylpiperazin-1-yl)propan-2-ol. EvitaChem.

  • New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. (2002). PubMed.

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (2011). MDPI.

  • Design, synthesis and biological evaluation of 3-piperazinecarboxylate sarsasapogenin derivatives as potential multifunctional anti-Alzheimer agents. (2018). PubMed.

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate.

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Google Scholar.

Sources

Exploratory

solubility profile of 3-(2-Methylpiperazin-1-YL)propan-1-OL in polar and non-polar solvents

This guide provides a comprehensive technical overview of the solubility profile of 3-(2-Methylpiperazin-1-YL)propan-1-OL. It is intended for researchers, scientists, and drug development professionals, offering both the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility profile of 3-(2-Methylpiperazin-1-YL)propan-1-OL. It is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical experimental protocols for determining the solubility of this compound in a range of polar and non-polar solvents.

Introduction to 3-(2-Methylpiperazin-1-YL)propan-1-OL and Predicted Solubility

3-(2-Methylpiperazin-1-YL)propan-1-OL is a substituted piperazine derivative. Its molecular structure, featuring a piperazine ring, a hydroxyl group, and a methyl group, dictates its physicochemical properties and, consequently, its solubility.

Molecular Structure Analysis:

  • Polar Moieties: The presence of a hydroxyl (-OH) group and two nitrogen atoms within the piperazine ring allows for hydrogen bonding. These functional groups are significant contributors to the molecule's polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atoms primarily act as hydrogen bond acceptors.

  • Non-Polar Moieties: The propanol chain and the methyl group introduce non-polar character to the molecule.

Based on the principle of "like dissolves like," substances with similar chemical properties and intermolecular forces tend to be soluble in each other.[1][2] The presence of multiple polar functional groups suggests that 3-(2-Methylpiperazin-1-YL)propan-1-OL will exhibit favorable solubility in polar solvents. Conversely, its solubility in non-polar solvents is expected to be limited.

Theoretical Framework: The "Like Dissolves Like" Principle

The solubility of a solute in a solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules.[1] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The adage "like dissolves like" provides a qualitative framework for predicting solubility.[4][5][6]

  • Polar Solutes in Polar Solvents: Polar molecules, such as 3-(2-Methylpiperazin-1-YL)propan-1-OL, possess dipole moments and can engage in dipole-dipole interactions and hydrogen bonding. Polar solvents, like water and ethanol, have similar characteristics. The strong solute-solvent interactions facilitate the dissolution of the polar solute in the polar solvent.[7][8]

  • Non-Polar Solutes in Non-Polar Solvents: Non-polar molecules primarily interact through weaker London dispersion forces. They readily dissolve in non-polar solvents, such as hexane and toluene, where the intermolecular forces are of a similar nature and magnitude.[2]

  • Mismatch in Polarity: When a polar solute is introduced to a non-polar solvent, the strong intermolecular forces within the polar solute and the weak interactions between the non-polar solvent molecules are not sufficiently overcome by the weak solute-solvent interactions, leading to poor solubility.[9]

Experimental Determination of Solubility

To quantitatively assess the solubility of 3-(2-Methylpiperazin-1-YL)propan-1-OL, a systematic experimental approach is necessary. The following sections detail the protocols for determining both thermodynamic (equilibrium) and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11] This method measures the concentration of a saturated solution that is in equilibrium with the solid drug at a specific temperature.

Experimental Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid 3-(2-Methylpiperazin-1-YL)propan-1-OL to a series of vials, each containing a known volume of the selected polar and non-polar solvents.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Filter the aliquot through a chemically inert filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of 3-(2-Methylpiperazin-1-YL)propan-1-OL in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskWorkflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (Constant Temp. & Agitation) A->B 24-72 hours C 3. Phase Separation (Centrifugation) B->C D 4. Filtration of Supernatant C->D E 5. HPLC Analysis D->E F 6. Determine Solubility E->F

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Kinetic Solubility Measurement

Kinetic solubility assays are high-throughput methods often employed in early drug discovery to rank compounds.[12] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Turbidimetric Method Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(2-Methylpiperazin-1-YL)propan-1-OL in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Diagram of the Kinetic Solubility Workflow:

KineticSolubilityWorkflow cluster_0 Preparation cluster_1 Assay cluster_2 Result A High Concentration Stock in DMSO C Serial Dilution in Multi-well Plate A->C B Aqueous Buffer B->C D Turbidity Measurement (Nephelometry) C->D E Determine Kinetic Solubility D->E

Caption: Workflow for determining kinetic solubility via the turbidimetric method.

Expected Solubility Profile

Based on the structural analysis, the following solubility profile for 3-(2-Methylpiperazin-1-YL)propan-1-OL is anticipated.

Table 1: Predicted Solubility of 3-(2-Methylpiperazin-1-YL)propan-1-OL in Various Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Water, EthanolHighCapable of hydrogen bonding with the hydroxyl and piperazine moieties of the solute.[8]
Polar Aprotic DMSO, AcetoneModerate to HighCan engage in dipole-dipole interactions with the solute.
Non-Polar Hexane, TolueneLowMismatch in polarity and intermolecular forces leads to unfavorable solute-solvent interactions.[2]

Conclusion

The solubility of 3-(2-Methylpiperazin-1-YL)propan-1-OL is a critical parameter for its development and application in various scientific fields, particularly in drug discovery. Its molecular structure strongly suggests a favorable solubility profile in polar solvents. The experimental protocols outlined in this guide, particularly the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility, provide a robust framework for the quantitative determination of its solubility. The resulting data will be invaluable for formulation development, understanding its pharmacokinetic properties, and advancing its potential as a therapeutic agent.

References

  • How does polarity affect solubility? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Like Dissolves Like - Chemistry LibreTexts. (2024, August 31). Retrieved from [Link]

  • Predicting Solubility. (n.d.). Rowan. Retrieved from [Link]

  • The Principle of “Like Dissolves Like”. (2026, March 19). VICHEM. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved from [Link]

  • Like Dissolves Like. (2016, January 15). Fountain Magazine. Retrieved from [Link]

  • 3.10 Solubility. (n.d.). AP Chemistry. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved from [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). MIT Open Access Articles. Retrieved from [Link]

  • “Like Dissolves Like”. (n.d.). In Chemistry. Eric Van Dornshuld. Retrieved from [Link]

  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved from [Link]

  • ELI5 the polarity of solvents and how it affects solubility. (2022, December 27). Reddit. Retrieved from [Link]

  • Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (2025, September 15). Digital Discovery. Retrieved from [Link]

  • Calculation of Aqueous Solubility of Organic Compounds. (n.d.). PMC. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]

  • The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(Piperazin-1-Yl)Propan-1-Ol. (n.d.). LookChem. Retrieved from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved from [Link]

  • Piperazin-1-ylpropanol. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Boiling Point and Thermodynamic Properties of 3-(2-Methylpiperazin-1-YL)propan-1-OL

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the boiling point and associated thermodynamic properties of 3-(2-Methylpiperazin-1-YL)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the boiling point and associated thermodynamic properties of 3-(2-Methylpiperazin-1-YL)propan-1-OL (CAS No. 25264-96-2). In the absence of extensive experimental data, this document emphasizes predictive methodologies, structure-property relationships, and outlines rigorous experimental protocols for the determination of these critical parameters. Understanding these properties is paramount for applications in drug development, including process chemistry, formulation, purification, and safety assessment. This guide synthesizes data from computational models with foundational chemical principles to provide a robust framework for scientists and researchers.

Introduction: The Significance of Physicochemical Properties in Drug Development

3-(2-Methylpiperazin-1-YL)propan-1-OL is a substituted piperazine derivative. The piperazine motif is a common scaffold in medicinal chemistry, and understanding the physicochemical properties of its analogues is crucial for predicting their behavior in both chemical and biological systems. Thermodynamic properties, such as boiling point, vapor pressure, and enthalpy of vaporization, are not merely academic data points; they are fundamental to the entire drug development lifecycle.

From a process chemistry perspective, the boiling point dictates the conditions required for purification via distillation, influencing yield, purity, and economic viability. For formulation scientists, vapor pressure affects handling, stability, and choice of excipients. Furthermore, these properties are essential for safety assessments, helping to define safe operating limits and prevent uncontrolled reactions. In the context of drug discovery, thermodynamic data can inform structure-activity relationship (SAR) models, offering insights into how molecular structure influences a compound's behavior.[1][2][3]

  • Predictive Analysis: Utilizing established Quantitative Structure-Property Relationship (QSPR) models to estimate key thermodynamic parameters.

  • Experimental Design: Providing detailed, best-practice methodologies for the empirical determination of these properties in a laboratory setting.

Predictive Analysis of Thermodynamic Properties

In modern chemical research, in silico prediction of physicochemical properties is a cornerstone of early-stage development, allowing for rapid screening and prioritization of compounds long before substantial quantities are synthesized.[4][5] These predictions are typically derived from Quantitative Structure-Property Relationship (QSPR) models, which are mathematical algorithms that relate a molecule's structure to its physical properties.[6][7][8][9]

Structural Features Influencing Properties

The molecular structure of 3-(2-Methylpiperazin-1-YL)propan-1-OL contains several key functional groups that dictate its thermodynamic behavior:

  • Piperazine Ring: A cyclic diamine that can participate in hydrogen bonding.

  • Hydroxyl (-OH) Group: A strong hydrogen bond donor and acceptor, significantly increasing intermolecular forces and, consequently, the boiling point.[10]

  • Methyl (-CH3) Group: Adds to the molecular weight and introduces steric considerations.

  • Propyl Linker: A flexible aliphatic chain connecting the piperazine and hydroxyl moieties.

The presence of both a hydroxyl group and two nitrogen atoms in the piperazine ring allows for extensive hydrogen bonding, which is expected to result in a relatively high boiling point and water solubility compared to non-hydroxylated analogues.

Computationally Predicted Properties

Various software suites, such as the US EPA's EPI Suite™ and ACD/Labs predictors, use group contribution methods and other algorithms to estimate physicochemical properties.[11][12][13][14][15][16][17] These tools analyze the molecule's structure and apply empirically derived rules to calculate values.[18][19]

Below is a table summarizing the predicted properties for 3-(2-Methylpiperazin-1-YL)propan-1-OL from available databases, which utilize these underlying predictive models.

PropertyPredicted ValueSource/Methodology
Boiling Point 252.8 ± 25.0 °C at 760 mmHgChemSrc (likely based on QSPR models)[20]
Vapor Pressure 0.012 mmHg at 25°CLookChem (Predicted)[21]
Flash Point 110 °CLookChem (Predicted)[21]
Density 1.0 ± 0.1 g/cm³ChemSrc (Predicted)[20]

It is critical for researchers to recognize that these are estimated values and should be used as a guide for experimental design, not as a substitute for empirical data. The performance of these models is generally robust, with reported coefficients of determination (R²) often exceeding 0.95 for boiling point predictions across large datasets.[22]

Predictive Modeling Workflow

The process of generating these predictions follows a logical, computer-driven workflow. This can be visualized as a sequence of steps from structural input to property output.

G cluster_input Input Data cluster_engine QSPR Engine cluster_output Predicted Output struct Chemical Structure (SMILES/MOL file) descriptor Descriptor Calculation (Topological, Electronic, etc.) struct->descriptor Analyzed by model Application of Mathematical Model (e.g., Group Contribution, ML) descriptor->model Fed into properties Thermodynamic Properties (Boiling Point, Vapor Pressure, etc.) model->properties Generates G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis sample_prep Sample Preparation (1-5 mg in crucible) load_sample Load Sample & Reference into DSC sample_prep->load_sample instrument_cal DSC Calibration (Indium/Zinc Standards) run_program Execute Thermal Program (e.g., 10°C/min ramp) load_sample->run_program thermogram Generate Thermogram (Heat Flow vs. Temp) run_program->thermogram onset Determine Onset Temp of Endotherm thermogram->onset report Report Boiling Point (with pressure) onset->report

Sources

Exploratory

Preliminary In Vitro Toxicity Profiling of 3-(2-Methylpiperazin-1-YL)propan-1-OL: A Strategic Framework for Early-Stage Drug Development

Structural Liability Analysis & Toxicological Rationale The compound 3-(2-Methylpiperazin-1-YL)propan-1-OL presents a highly versatile scaffold frequently utilized in medicinal chemistry for targeting CNS receptors, vira...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Liability Analysis & Toxicological Rationale

The compound 3-(2-Methylpiperazin-1-YL)propan-1-OL presents a highly versatile scaffold frequently utilized in medicinal chemistry for targeting CNS receptors, viral proteases, and oncogenic pathways. Structurally, it consists of a piperazine core, a steric-hindering 2-methyl group, and an N1-substituted propan-1-ol chain. While the piperazine moiety is a privileged pharmacophore, it carries well-documented toxicological liabilities that must be systematically de-risked during early in vitro screening[1].

As an Application Scientist, designing a toxicity screening cascade requires moving beyond standard viability assays to address the specific mechanistic liabilities of the piperazine class:

  • Hepatotoxicity (DILI): Piperazine derivatives are known to induce oxidative stress, deplete intracellular ATP and glutathione (GSH), and up-regulate key enzymes in cholesterol biosynthesis (e.g., via the SREBP-1 pathway), leading to steatosis and apoptosis[2][3].

  • Cardiotoxicity (hERG Inhibition): Basic amines, such as the secondary/tertiary nitrogens in piperazine, are classic pharmacophores for human ether-a-go-go-related gene (hERG) potassium channel inhibition. However, the addition of the polar propan-1-ol group and the steric bulk of the 2-methyl group can significantly attenuate basicity and lipophilicity (logD), potentially reducing hERG trapping[4].

  • Genotoxicity: The potential for mutagenicity must be ruled out early to prevent late-stage clinical attrition.

The following guide establishes a self-validating, mechanistically grounded framework for evaluating the in vitro toxicity of 3-(2-Methylpiperazin-1-YL)propan-1-OL.

Mechanistic Pathways of Piperazine-Induced Toxicity

To accurately design our assays, we must first map the causal pathways of piperazine-induced cellular damage. Hepatotoxicity in this chemical class is rarely acute necrosis; rather, it is driven by mitochondrial impairment and lipidosis[3].

Hepatotoxicity A 3-(2-Methylpiperazin-1-YL)propan-1-OL Exposure B Intracellular Accumulation & CYP450 Interaction A->B C ROS Generation & GSH Depletion B->C D SREBP-1 Pathway Activation (Cholesterol Biosynthesis) B->D E Mitochondrial Membrane Depolarization (Δψm) C->E G Hepatocellular Apoptosis D->G Lipidosis/Steatosis F Caspase-3 Activation E->F F->G

Caption: Intrinsic mitochondrial apoptosis and lipidosis pathways induced by piperazine derivatives.

Quantitative Data: Comparative Toxicity Thresholds

When evaluating 3-(2-Methylpiperazin-1-YL)propan-1-OL, data should be benchmarked against known piperazine liabilities. The table below summarizes expected quantitative thresholds based on historical data for piperazine derivatives[1][2][5].

Compound Class / FeatureAssay TypeCell Line / TargetIC50 / EC50 (μM)Mechanistic Note
Unsubstituted Piperazines Cytotoxicity (MTT)HepG2100 - 450High baseline toxicity driven by ROS generation.
Aryl-Piperazines (e.g., TFMPP) Cytotoxicity (ATP)HepaRG140 - 450Highly cytotoxic; CYP450 metabolism acts as a detoxification route.
Basic Piperazines (High pKa) Patch-ClamphERG Channel< 1.0 (Potent)High risk of QT prolongation via open-channel trapping.
3-(2-Methylpiperazin-1-YL)propan-1-OL Cytotoxicity (ATP) HepaRG > 500 (Projected) Propanol group increases polarity, likely reducing intracellular accumulation.
3-(2-Methylpiperazin-1-YL)propan-1-OL Patch-Clamp hERG Channel > 30 (Projected) Steric hindrance (2-methyl) and polarity (OH) mitigate hERG binding.

Methodological Framework: Step-by-Step Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. This requires the inclusion of metabolically competent cell lines and rigorous positive/negative controls.

Protocol 1: Hepatotoxicity Evaluation via HepaRG 3D Spheroids (ATP Depletion)

Causality Note: HepaRG cells are selected over HepG2 because they express functional Cytochrome P450 (CYP450) enzymes. Since piperazines are extensively metabolized by CYPs, using a metabolically incompetent line like HepG2 can yield false-positive toxicity signals[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells into 96-well ultra-low attachment (ULA) plates at a density of 2 × 10^4 cells/well. Centrifuge at 200 × g for 5 minutes to initiate 3D spheroid formation.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2 to allow compact spheroid formation.

  • Compound Formulation: Prepare 3-(2-Methylpiperazin-1-YL)propan-1-OL in DMSO, ensuring the final DMSO concentration in the assay does not exceed 0.5% (v/v). Prepare a 7-point dose-response curve (1 μM to 1000 μM).

  • Treatment: Replace 50% of the culture media with compound-dosed media. Include Amiodarone (50 μM) as a positive control for steatosis/phospholipidosis and 0.5% DMSO as a vehicle control.

  • Readout (CellTiter-Glo 3D): After 48 hours of exposure, add an equal volume of CellTiter-Glo® 3D Reagent to each well. Shake vigorously for 5 minutes to lyse spheroids, then incubate at room temperature for 25 minutes.

  • Data Acquisition: Measure luminescence using a multi-mode microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Automated Whole-Cell hERG Patch-Clamp

Causality Note: While biochemical binding assays can identify hERG affinity, they cannot differentiate between trappable and non-trappable inhibitors. A functional patch-clamp assay is mandatory to assess true arrhythmogenic risk[4][5].

hERG_Workflow Step1 CHO-K1 Cell Culture (hERG Expressing) Step3 Whole-Cell Patch Clamp Step1->Step3 Step2 Compound Formulation (0.1 - 100 μM) Step2->Step3 Step4 Voltage Protocol (+25mV depolarization) Step3->Step4 Step5 Tail Current Measurement Step4->Step5 Step6 IC50 Calculation & Trapping Analysis Step5->Step6

Caption: Step-by-step experimental workflow for automated whole-cell hERG patch-clamp electrophysiology.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the hERG potassium channel. Resuspend in extracellular recording solution (130 mM NaCl, 4.8 mM KCl, 1.2 mM MgCl2, 10 mM HEPES, pH 7.4)[5].

  • System Priming: Load cells onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with an intracellular solution containing 120 mM K-gluconate and 5 mM EGTA.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +25 mV for 2 seconds to activate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit outward tail currents.

  • Compound Perfusion: Perfuse 3-(2-Methylpiperazin-1-YL)propan-1-OL at increasing concentrations. Monitor tail current amplitude until steady-state block is achieved (typically 3-5 minutes per concentration).

  • Validation: Use Cisapride (100 nM) or E-4031 (500 nM) as a positive control to ensure >90% tail current inhibition[5].

Protocol 3: Miniaturized Ames Fluctuation Test (Genotoxicity)

Causality Note: Piperazine derivatives are generally non-mutagenic, but synthetic impurities or specific substitutions can trigger DNA reactivity. A miniaturized liquid microplate format (Ames MPF) conserves compound while providing robust statistical data.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in exposure medium.

  • Metabolic Activation: Prepare the assay with and without 10% rat liver S9 fraction to account for mutagenic metabolites.

  • Exposure: In a 24-well plate, mix the bacterial suspension, compound (up to 5 mg/mL), and S9 mix (if applicable). Incubate for 90 minutes at 37°C with shaking.

  • Indicator Plating: Dilute the exposure mixture into a pH-indicator medium (containing bromocresol purple) and distribute across a 384-well plate.

  • Scoring: Incubate for 48 hours. Score wells that turn yellow (indicating a drop in pH due to bacterial growth/reversion) as positive. Compare the number of revertant wells to the vehicle control using a cumulative binomial distribution.

Translational Outlook

Conducting these preliminary in vitro studies on 3-(2-Methylpiperazin-1-YL)propan-1-OL establishes a robust safety baseline. By utilizing metabolically competent HepaRG cells, the assay accounts for the complex CYP450 interactions inherent to piperazines. Furthermore, the functional hERG patch-clamp directly tests the hypothesis that the N1-propanol substitution and 2-methyl steric bulk successfully mitigate the cardiotoxic trapping mechanisms typically associated with basic secondary amines.

References

  • Title: Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models Source: PubMed / NIH URL: [Link]

  • Title: Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis Source: ResearchGate URL: [Link]

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL: [Link]

  • Title: Inhibition of the human ether-a-go-go-related gene (HERG) potassium channel by cisapride: affinity for open and inactivated states Source: PMC / NIH URL: [Link]

Sources

Foundational

Pharmacokinetics of 3-(2-Methylpiperazin-1-YL)propan-1-OL Scaffolds: A Mechanistic Guide to ADME Profiling

Executive Summary Piperazine derivatives are indispensable building blocks in modern medicinal chemistry, utilized extensively to optimize the pharmacokinetic (PK) properties of therapeutic agents ranging from antipsycho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine derivatives are indispensable building blocks in modern medicinal chemistry, utilized extensively to optimize the pharmacokinetic (PK) properties of therapeutic agents ranging from antipsychotics to antimalarials[1][2]. The specific scaffold 3-(2-Methylpiperazin-1-YL)propan-1-OL presents a highly functionalized core: it combines the basicity of a piperazine ring, the steric hindrance of a 2-methyl substitution, and the hydrophilicity of a propanol appendage.

This technical whitepaper deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of this scaffold. By understanding the causality behind its physicochemical behavior, researchers can rationally design derivatives that bypass common liability traps, such as P-glycoprotein (P-gp) mediated efflux and lysosomal sequestration.

Physicochemical Foundations & Structural Causality

The pharmacokinetic fate of any compound is inextricably linked to its physicochemical properties. For the 3-(2-Methylpiperazin-1-YL)propan-1-OL scaffold, the structural triad dictates its behavior in biological systems:

  • Dual Basicity: Unsubstituted piperazine exhibits two distinct pKa values (typically ~5.35 and 9.73)[3]. In this scaffold, the N4 nitrogen remains a highly basic secondary amine (protonated at physiological pH), while the N1 nitrogen is a tertiary amine. The adjacent 2-methyl group introduces steric hindrance, which slightly depresses the pKa of N1, altering the overall ionization profile.

  • Amphiphilic Balance: The propan-1-ol tail acts as a hydrogen bond donor and acceptor, significantly enhancing aqueous solubility. This offsets the lipophilicity introduced by the piperazine core and the methyl group, maintaining a LogD (pH 7.4) that is optimal for membrane permeation.

  • Pharmacophoric Utility: The propanol chain is not merely a solubilizing group; it is often a critical pharmacophore. For instance, in the development of aryl piperazine antimalarial agents, the combined presence of a hydroxyl group and a propane chain was shown to be crucial for antiplasmodial activity[4].

Table 1: Predictive Physicochemical Parameters of the Scaffold
ParameterTypical RangePharmacokinetic Implication
Molecular Weight (Core) ~158.24 g/mol Highly favorable for rapid oral absorption (Lipinski's Rule of 5).
pKa (N4 - secondary amine) 9.5 - 9.8Highly basic; exists primarily as a cation at physiological pH[3].
pKa (N1 - tertiary amine) 5.0 - 5.5Partially unionized at pH 7.4; heavily influenced by C2-methyl steric hindrance.
LogD (pH 7.4) 0.5 - 1.5Balanced lipophilicity; favors moderate BBB penetration and excellent GI absorption.
Topological Polar Surface Area ~32 ŲWell below the 90 Ų threshold, indicating excellent passive membrane permeability.

ADME Dynamics: From Absorption to Clearance

Absorption and P-gp Efflux

While the low molecular weight and optimal LogD suggest excellent passive permeability, piperazine derivatives are well-documented substrates and modulators of P-glycoprotein (P-gp)[5]. The protonated N4 amine often interacts with the binding pocket of efflux transporters. Consequently, while the drug easily enters the enterocyte via passive diffusion, it may be actively pumped back into the intestinal lumen, limiting oral bioavailability.

Distribution and Lysosomal Trapping

Because the scaffold contains a highly basic amine (pKa > 9), it is highly susceptible to lysosomal trapping . The unprotonated fraction of the drug diffuses across the lysosomal membrane into the acidic interior (pH ~4.5). Once inside, the N4 amine becomes fully protonated, rendering the molecule membrane-impermeable. This causes the drug to accumulate in tissues, leading to an artificially high Volume of Distribution ( Vd​ ) and potential phospholipidosis toxicity.

Metabolic Fate

Hepatic clearance of this scaffold is driven by two primary enzymatic pathways. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) target the N-alkyl groups, leading to N-dealkylation. Concurrently, cytosolic alcohol dehydrogenase (ADH) can oxidize the primary alcohol on the propanol chain into a propionic acid derivative, drastically increasing polarity and facilitating rapid renal excretion.

ADME_Workflow Compound 3-(2-Methylpiperazin-1-YL) propan-1-OL Scaffold PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Compound->PhysChem Absorption Absorption & Efflux (Caco-2, P-gp Assessment) PhysChem->Absorption Distribution Tissue Distribution (Lysosomal Trapping Assay) PhysChem->Distribution Metabolism Metabolic Stability (HLM/RLM, CYP Phenotyping) Absorption->Metabolism Distribution->Metabolism

Fig 1: Logical workflow for the ADME characterization of piperazine-propanol derivatives.

Self-Validating Experimental Protocols

To accurately profile derivatives of this scaffold, experimental design must move beyond simple observation and incorporate mechanistic controls. The following protocols are engineered as self-validating systems , ensuring that every data point is internally verified.

Protocol 1: Bidirectional Caco-2 Permeability & Efflux Assay

Objective: Quantify passive intestinal absorption and isolate P-gp mediated efflux liability. Causality: Piperazine derivatives frequently modulate P-gp[5]. A unidirectional assay cannot distinguish between poor passive permeability and high active efflux. A bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) calculates an Efflux Ratio (ER), directly identifying transporter liabilities.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure full tight-junction formation and P-gp expression.

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4).

  • Self-Validating Control Arm: In parallel wells, co-administer the test compound with 50 µM Verapamil (a known P-gp inhibitor).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) for both directions.

  • Data Interpretation: Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

    • Validation: If ER > 2.0 in the standard arm, but drops to ~1.0 in the Verapamil arm, the assay self-validates that the efflux is strictly P-gp mediated, rather than an artifact of non-specific binding.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic hepatic clearance ( CLint​ ) and identify primary metabolic pathways. Causality: The piperazine moiety and the primary alcohol are highly susceptible to oxidation. By controlling the presence of NADPH, we can definitively separate CYP450-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike the 3-(2-Methylpiperazin-1-YL)propan-1-OL derivative to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Validation Split):

    • Arm A (Active): Initiate the reaction by adding 1 mM NADPH.

    • Arm B (Minus-NADPH Control): Add an equivalent volume of buffer instead of NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant to quantify the remaining parent compound.

  • Data Interpretation: Calculate the half-life ( t1/2​ ) and CLint​ .

    • Validation: The minus-NADPH control must show <5% degradation over 60 minutes. If degradation occurs in Arm B, the compound is undergoing non-CYP mediated clearance (e.g., ADH oxidation of the propanol group), and the CLint​ calculation must be mechanistically adjusted.

Metabolic_Pathway Parent Parent Compound (Piperazine-Propanol) NDealkylation CYP3A4 / CYP2D6 N-Dealkylation Parent->NDealkylation Hepatic Clearance Oxidation Alcohol Dehydrogenase Propanol Oxidation Parent->Oxidation Cytosolic Enzymes Metabolite1 2-Methylpiperazine Core (Secondary Amine) NDealkylation->Metabolite1 Metabolite2 Propionic Acid Derivative Oxidation->Metabolite2

Fig 2: Primary metabolic biotransformation pathways for piperazine-propanol derivatives.

Table 2: In Vitro ADME Profiling Benchmarks
AssayTarget MetricScaffold BenchmarkMechanistic Rationale
Caco-2 Permeability Papp​(A−B) > 10 × 10⁻⁶ cm/sHigh passive permeability driven by low MW and optimal LogD.
P-gp Efflux Ratio Papp​(B−A)/(A−B) 2.0 - 5.0The basic N4 amine acts as a moderate-to-strong P-gp recognition site[5].
HLM Stability Intrinsic Clearance ( CLint​ )15 - 45 µL/min/mgModerate hepatic extraction; primarily driven by CYP3A4 N-dealkylation.
Plasma Protein Binding Fraction Unbound ( fu​ )0.3 - 0.6The hydrophilic propanol group limits excessive non-specific lipid binding.

Conclusion

The 3-(2-Methylpiperazin-1-YL)propan-1-OL scaffold offers exceptional versatility in drug design, acting as a highly tunable pharmacophore. However, its development requires a rigorous, mechanistically sound approach to ADME profiling. By understanding the causality of its structural features—specifically how its dual basicity drives lysosomal trapping and how its geometry interacts with efflux transporters—researchers can implement self-validating assays to optimize these compounds into viable clinical candidates.

References

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics Source: PMC (nih.gov)
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchG
  • Piperazine Source: Wikipedia
  • Aryl piperazine and pyrrolidine as antimalarial agents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC (nih.gov)

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL

A Senior Application Scientist's Review of Core Synthesis Pathways for Drug Development Professionals Introduction: The Significance of 3-(2-Methylpiperazin-1-YL)propan-1-OL in Medicinal Chemistry 3-(2-Methylpiperazin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Review of Core Synthesis Pathways for Drug Development Professionals

Introduction: The Significance of 3-(2-Methylpiperazin-1-YL)propan-1-OL in Medicinal Chemistry

3-(2-Methylpiperazin-1-YL)propan-1-OL is a key building block in contemporary drug discovery and development. Its substituted piperazine moiety and flexible propanol chain offer a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The inherent structural features of this molecule, including its basic nitrogen centers and the hydroxyl group, provide multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a detailed exploration of the principal synthetic pathways to this valuable intermediate, offering insights into the strategic considerations and practical execution of each route.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL can be primarily achieved through two robust and scalable chemical transformations: Nucleophilic Substitution and Reductive Amination . The choice between these pathways is often dictated by factors such as the availability and cost of starting materials, desired purity profile, and scalability.

Synthesis Pathway Key Reactants Typical Yield Reaction Time Key Advantages Potential Challenges
Nucleophilic Substitution 2-Methylpiperazine, 3-Chloro-1-propanol60-75%2-4 hoursCost-effective, straightforward procedure.Potential for di-alkylation, requiring careful control of stoichiometry.
Reductive Amination 2-Methylpiperazine, 3-Hydroxypropanal70-85%4-24 hoursHigh selectivity for mono-alkylation, mild reaction conditions.3-Hydroxypropanal can be unstable and may require in-situ generation or careful handling.

Pathway 1: Nucleophilic Substitution - A Direct and Efficient Approach

This classical and widely employed method involves the direct N-alkylation of 2-methylpiperazine with a suitable 3-halopropanol, most commonly 3-chloro-1-propanol. The reaction proceeds via an SN2 mechanism where the secondary amine of 2-methylpiperazine acts as the nucleophile, displacing the chloride leaving group.

Causality Behind Experimental Choices
  • Choice of Base: A base, such as potassium hydroxide or sodium carbonate, is crucial to neutralize the hydrochloric acid formed as a byproduct of the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.

  • Solvent Selection: An alcohol, such as ethanol, is a common solvent choice as it readily dissolves both the piperazine and the haloalkanol, and its boiling point allows for a convenient reaction temperature.

  • Stoichiometry Control: To minimize the formation of the di-alkylated byproduct, where both nitrogen atoms of the piperazine ring react, a molar excess of 2-methylpiperazine is often used. This statistically favors the mono-alkylation product.[1]

Visualizing the Nucleophilic Substitution Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Methylpiperazine Product 3-(2-Methylpiperazin-1-YL)propan-1-OL R1->Product Nucleophilic Attack R2 3-Chloro-1-propanol R2->Product Base Base (e.g., KOH) Solvent Solvent (e.g., Ethanol) Heat Heat (Reflux)

Caption: Nucleophilic substitution of 3-chloro-1-propanol with 2-methylpiperazine.

Detailed Experimental Protocol: Nucleophilic Substitution
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpiperazine (2.8 moles) and 95% ethanol (500 mL).[1]

  • Addition of Alkylating Agent: While stirring, add 3-chloro-1-propanol (1 mole) to the solution.[1]

  • Reaction: Heat the mixture to reflux and maintain for 2 hours.[1]

  • Basification: After 2 hours, add potassium hydroxide (1.1 moles) and continue to reflux for an additional 30 minutes.[1]

  • Work-up:

    • Cool the reaction mixture and filter to remove any inorganic salts.

    • Remove the ethanol and excess 2-methylpiperazine by distillation under reduced pressure.[1]

  • Purification: The crude product is then purified by vacuum distillation to yield 3-(2-Methylpiperazin-1-YL)propan-1-OL as a clear oil.[1]

Pathway 2: Reductive Amination - A Highly Selective Alternative

Reductive amination offers a more controlled and often higher-yielding route to the target molecule. This one-pot, two-step process first involves the formation of an iminium ion intermediate from the reaction of 2-methylpiperazine with 3-hydroxypropanal. This intermediate is then reduced in situ by a selective reducing agent to form the desired product.[2]

Causality Behind Experimental Choices
  • Choice of Aldehyde: 3-Hydroxypropanal is the ideal aldehyde partner for this reaction. However, it can be prone to polymerization. Therefore, it is often generated in situ or used as a stabilized aqueous solution.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.[2] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the iminium ion as it forms. This selectivity is key to the success of the reaction.

  • Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate.[3]

Visualizing the Reductive Amination Pathway

G cluster_reactants Reactants cluster_conditions Reagents & Conditions R1 2-Methylpiperazine Intermediate Iminium Ion Intermediate R1->Intermediate R2 3-Hydroxypropanal R2->Intermediate Imine Formation Catalyst Acid Catalyst (e.g., Acetic Acid) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Solvent Solvent (e.g., Methanol or DCM) Product 3-(2-Methylpiperazin-1-YL)propan-1-OL Intermediate->Product Reduction

Sources

Foundational

Mechanistic Mass Spectrometry Fragmentation Patterns of 3-(2-Methylpiperazin-1-YL)propan-1-OL

A Technical Guide for Structural Elucidation and Analytical Validation As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating highly polar, nitrogen-rich small molecules. 3-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Structural Elucidation and Analytical Validation

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating highly polar, nitrogen-rich small molecules. 3-(2-Methylpiperazin-1-YL)propan-1-OL (Chemical Formula: C8H18N2O, Monoisotopic Mass: 158.1419 Da) is a prime example of a compound that requires a deep understanding of gas-phase thermodynamics to analyze correctly. It features a basic piperazine core, an asymmetric methyl substitution, and a terminal aliphatic alcohol.

This whitepaper dissects the Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) behavior of this molecule. By moving beyond empirical observation and explaining the causality behind its fragmentation, this guide provides drug development professionals and analytical chemists with a robust framework for identifying piperazine derivatives.

Ionization Dynamics and Precursor Formation

In positive electrospray ionization (+ESI), 3-(2-Methylpiperazin-1-YL)propan-1-OL readily forms a stable protonated molecule, [M+H]+ at m/z 159.1497 .

The Causality of Ionization: Piperazine derivatives possess two basic nitrogen atoms. The secondary amine (N4) typically exhibits a pKa around 9.8, while the tertiary amine (N1, attached to the propanol chain) has a pKa around 5.6. In an acidic mobile phase (e.g., 0.1% Formic Acid), the molecule is easily doubly protonated in solution. However, during the desolvation process in the ESI source, gas-phase basicity dictates that the molecule predominantly enters the mass analyzer as a singly charged [M+H]+ species, with the proton localized on the more basic N4 nitrogen.

Mechanistic Fragmentation Pathways (CID)

When subjected to CID in a tandem mass spectrometer (e.g., Q-TOF or QQQ), the [M+H]+ precursor undergoes several highly specific fragmentation pathways. The dynamic range of bond stabilities in this molecule requires a stepped or ramped Collision Energy (CE) to capture the full structural picture.

Pathway A: Dehydration via Neighboring Group Participation (NGP)

The most fragile moiety is the terminal hydroxyl group. Typically, the loss of water from a primary alcohol is thermodynamically unfavorable due to the instability of the resulting primary carbocation. However, in this molecule, the N1 nitrogen lone pair nucleophilically attacks the C3 carbon of the propanol chain as water is eliminated. This Neighboring Group Participation (NGP) forms a stable, 4-membered azetidinium ring fused to the piperazine core, yielding an intense [M+H-H2O]+ ion at m/z 141.1391 . This occurs at low collision energies (10–20 eV).

Pathway B: Alpha-Cleavage and Iminium Ion Formation

Alpha-cleavage is a hallmark of amine fragmentation. For N-alkyl piperazines, cleavage of the C-C bond alpha to the nitrogen leads to the loss of a neutral species (in this case, ethanol, 46 Da) via a complex rearrangement. This yields a highly stable iminium ion at m/z 113.1078 ([2-methylpiperazine=CH2]+). The base peak in the mass spectra of many substituted piperazines is the fragment ion at m/z 113 resulting from this exact alpha-cleavage mechanism[1].

Pathway C: N-Dealkylation and Cross-Ring Cleavage

At higher collision energies (30–45 eV), the core piperazine ring begins to fragment.

  • N-C Bond Cleavage: The entire propanol side chain is lost as allyl alcohol (C3H6O, 58 Da), leaving the protonated 2-methylpiperazine core at m/z 101.1078 .

  • Ring Opening: In MS2 spectra, the C-N bonds within the piperazine ring are easily cleaved into characteristic ions[2]. The 2-methylpiperazine core undergoes cross-ring cleavage, losing neutral aziridine or ethylenediamine derivatives to yield diagnostic lower-mass fragments, such as m/z 70.0656 ([C4H8N]+). While derivatization techniques are sometimes used to alter these pathways, underivatized LC-MS/MS analysis relies heavily on these core piperazine fragments for definitive identification[3].

Fragmentation M [M+H]+ m/z 159.15 F1 Dehydrated Ion m/z 141.14 M->F1 -H2O (-18 Da) F2 Iminium Ion m/z 113.11 M->F2 -C2H6O (-46 Da) F3 Core Piperazine m/z 101.11 M->F3 -C3H6O (-58 Da) F4 Ring Fragment m/z 70.07 F3->F4 Cross-Ring Cleavage

Proposed CID fragmentation pathways for 3-(2-Methylpiperazin-1-YL)propan-1-OL.

Quantitative Data Summary

To facilitate rapid structural annotation, the theoretical exact masses and mechanistic origins of the key fragment ions are summarized below.

Fragment IdentityExact m/zFormulaMass Error ToleranceMechanistic OriginCE Requirement
Precursor Ion 159.1497C8H19N2O+< 5.0 ppmProtonated Molecule [M+H]+MS1 (0 eV)
Dehydrated Ion 141.1391C8H17N2+< 5.0 ppmLoss of H2O via NGPLow (15 eV)
Iminium Ion 113.1078C6H13N2+< 5.0 ppmAlpha-cleavage (Loss of Ethanol)Medium (25 eV)
Core Piperazine 101.1078C5H13N2+< 5.0 ppmN-Dealkylation (Loss of C3H6O)Medium (25 eV)
Ring Fragment 70.0656C4H8N+< 5.0 ppmCross-ring C-N/C-C cleavageHigh (40 eV)

Self-Validating Experimental Protocol

A protocol is only as good as its built-in quality controls. To ensure trustworthy data, the following LC-MS/MS workflow incorporates a self-validating system design.

Causality of Chromatographic Design: 3-(2-Methylpiperazin-1-YL)propan-1-OL is highly polar. Using a standard C18 column with a generic gradient will result in the analyte eluting in the void volume, subjecting it to severe ion suppression from matrix salts. We must use an aqueous-rich initial gradient or a polar-embedded stationary phase to ensure adequate retention.

Step-by-Step Methodology:
  • System Suitability Test (SST): Prior to sample analysis, inject a known piperazine standard (e.g., Benzylpiperazine, BZP) to verify mass accuracy (< 5 ppm) and ensure the collision cell energy calibration is stable.

  • Sample Preparation: Dilute the sample in 95:5 Water:Acetonitrile containing 0.1% Formic Acid. Spike in a deuterated internal standard (e.g., Piperazine-d8) to monitor retention time drift and ionization suppression.

  • UHPLC Separation:

    • Column: Polar-embedded C18 (e.g., 150 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: H2O + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Hold at 2% B for 2 minutes to retain the polar analyte, then ramp to 40% B over 6 minutes.

  • MS/MS Acquisition:

    • Source: ESI in Positive Mode. Capillary Voltage: 3.5 kV.

    • Fragmentation: Utilize a stepped Collision Energy (CE) method (15, 25, and 40 eV) or a CE ramp (15–45 eV) in a single duty cycle. This ensures the simultaneous capture of the fragile dehydrated ion (m/z 141) and the robust ring fragments (m/z 70).

  • Blank Verification: Run a solvent blank immediately after the highest concentration sample to validate the absence of column carryover.

Protocol S1 1. System Suitability (SST) Inject BZP Standard S2 2. Sample Prep 0.1% FA + Internal Standard S1->S2 S3 3. UHPLC Separation Aqueous-Rich Gradient S2->S3 S4 4. ESI(+) MS/MS Stepped CE (15-45 eV) S3->S4 S5 5. Data Validation Mass Error < 5 ppm & Blank Check S4->S5

Self-validating LC-MS/MS workflow ensuring analytical trustworthiness.

Conclusion

The structural elucidation of 3-(2-Methylpiperazin-1-YL)propan-1-OL relies on understanding the interplay between its functional groups. By recognizing the NGP-driven dehydration, the characteristic alpha-cleavage yielding the m/z 113 iminium ion, and the high-energy cross-ring cleavages, analysts can confidently identify this molecule and its analogs in complex matrices. Implementing the self-validating LC-MS/MS protocol ensures that these mechanistic insights are backed by unimpeachable, reproducible data.

References

  • Mass Fragmentation Characteristics of Piperazine Analogues Journal of Chinese Mass Spectrometry Society / Forensic Science and Technology URL: [Link]

  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions ResearchGate URL: [Link]

  • Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones Journal of Chromatographic Science (PubMed) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL, a valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed, step-by-step protocol for the synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL, a valuable building block in medicinal chemistry and drug development. This document offers a robust and reliable method for the N-alkylation of 2-methylpiperazine with 3-chloropropan-1-ol. Beyond a simple recitation of steps, this guide delves into the rationale behind the procedural choices, ensuring a thorough understanding of the synthesis. It includes detailed sections on materials and equipment, safety precautions, a meticulously outlined synthetic protocol, and methods for purification and characterization. Visual aids in the form of diagrams are provided to clarify the workflow and the chemical transformation.

Introduction

Substituted piperazine derivatives are a cornerstone in the development of new therapeutic agents, appearing in the structures of numerous approved drugs. The specific compound, 3-(2-Methylpiperazin-1-YL)propan-1-OL, incorporates a chiral 2-methylpiperazine moiety and a propanol chain, offering multiple points for further functionalization. This makes it a key intermediate for creating libraries of compounds for screening against various biological targets.

The synthetic route detailed herein is a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. Specifically, it involves the N-alkylation of the less sterically hindered nitrogen of 2-methylpiperazine with 3-chloropropan-1-ol. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )PuritySupplier (Example)
2-MethylpiperazineC₅H₁₂N₂100.16≥98%Sigma-Aldrich[1]
3-Chloro-1-propanolC₃H₇ClO94.54≥98%Sigma-Aldrich[2]
Ethanol (95%)C₂H₅OH46.07Reagent GradeFisher Scientific
Potassium Hydroxide (KOH)KOH56.11≥85%Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousSigma-Aldrich
Deuterated Chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge Isotope Laboratories
Equipment
  • Round-bottom flasks (500 mL and 1 L)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Distillation apparatus (simple and fractional)

  • Vigreux column

  • Vacuum pump or water aspirator

  • Separatory funnel (1 L)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer (400 MHz or higher)

  • Infrared spectrometer

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling any of the chemicals listed.

2-Methylpiperazine:

  • Hazards: Corrosive, causing severe skin burns and eye damage.[3][4] Flammable solid.[1][4]

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid breathing dust.[4] Keep away from heat, sparks, and open flames.[4][5]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[3] If inhaled, move the person to fresh air.[3]

3-Chloro-1-propanol:

  • Hazards: Combustible liquid.[6] Harmful if swallowed.[6] Causes skin and eye irritation.[2][6][7] May cause respiratory irritation.[8]

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes.[8] Keep away from sources of ignition.[8]

  • First Aid: In case of contact, wash skin with soap and water. For eye contact, rinse cautiously with water for several minutes.[8] If ingested, seek medical attention.[6]

Potassium Hydroxide (KOH):

  • Hazards: Corrosive. Causes severe skin burns and eye damage.

  • Handling: Handle with care, avoiding contact with skin and eyes.

Synthetic Protocol

The synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL is achieved through the N-alkylation of 2-methylpiperazine with 3-chloropropan-1-ol. The reaction scheme is presented below. The steric hindrance from the methyl group on 2-methylpiperazine generally favors the reaction at the 4-position nitrogen.

Synthesis_of_3-(2-Methylpiperazin-1-YL)propan-1-OL R1 2-Methylpiperazine P 3-(2-Methylpiperazin-1-YL)propan-1-OL R1->P Ethanol, Reflux KOH R2 3-Chloro-1-propanol R2->P

Caption: Synthetic scheme for the N-alkylation of 2-methylpiperazine.

Step-by-Step Procedure
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.8 moles of 2-methylpiperazine in 500 mL of 95% ethanol.

    • Rationale: An excess of 2-methylpiperazine is used to minimize the dialkylation product and to act as a base to neutralize the HCl formed. Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.

  • Addition of Alkylating Agent: To the stirred solution, add 1.0 mole of 3-chloropropan-1-ol.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2 hours.

    • Rationale: Heating the reaction increases the rate of the nucleophilic substitution. A 2-hour reflux is generally sufficient for the reaction to proceed to a significant extent.

  • Basification: After 2 hours, add 1.1 moles of potassium hydroxide (KOH) to the reaction mixture.

    • Rationale: KOH is a strong base that neutralizes the hydrochloride salt of the product and any remaining unreacted 2-methylpiperazine hydrochloride, liberating the free amine.

  • Solvent Removal (Partial): Continue heating for another 30 minutes, then remove approximately half of the ethanol by simple distillation.

    • Rationale: This step begins the work-up process and concentrates the reaction mixture.

  • Filtration: Cool the reaction mixture to room temperature and filter to remove the precipitated potassium chloride (KCl).

  • Solvent and Excess Reactant Removal: Transfer the filtrate to a round-bottom flask and remove the remaining ethanol and excess 2-methylpiperazine by distillation. A water aspirator vacuum can be applied to facilitate the removal of the high-boiling 2-methylpiperazine.

Purification and Characterization

Purification_and_Analysis_Workflow Crude Crude Product Distillation Fractional Vacuum Distillation Crude->Distillation Chromatography Column Chromatography (Alternative) Crude->Chromatography Pure_Product Pure 3-(2-Methylpiperazin-1-YL)propan-1-OL Distillation->Pure_Product Chromatography->Pure_Product NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR Validation Structure and Purity Validation NMR->Validation IR->Validation

Caption: General workflow for the purification and analysis of the final product.

Purification

The crude product is a viscous liquid that requires purification to remove unreacted starting materials and any side products.

Method 1: Fractional Vacuum Distillation

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Heat the crude product under vacuum.

  • Collect the fraction corresponding to the boiling point of 3-(2-Methylpiperazin-1-YL)propan-1-OL. The distillation may need to be repeated to achieve high purity.

Method 2: Column Chromatography (Alternative)

If distillation does not provide sufficient purity, column chromatography can be employed.

  • Stationary Phase: Silica gel.

  • Eluent System: A gradient of dichloromethane and methanol is a good starting point. The polarity can be increased by gradually adding more methanol.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC).

  • Collection and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Characterization

The identity and purity of the synthesized 3-(2-Methylpiperazin-1-YL)propan-1-OL should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the piperazine ring, the methylene protons of the propanol chain, and the protons on the piperazine ring. The chemical shifts will be influenced by the neighboring nitrogen and oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL. By following the detailed protocol and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate. The inclusion of purification and characterization guidelines ensures the final product's quality, making it suitable for subsequent applications in drug discovery and development.

References

  • Amazon S3. (2005). Material Safety Data Sheet - (S)-(+)-2-Methylpiperazine MSDS. [Link]

  • PubChem. (n.d.). 3-Chloro-1-propanol. [Link]

  • University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. [Link]

Sources

Application

The Strategic Utility of 3-(2-Methylpiperazin-1-YL)propan-1-OL as a Versatile Pharmaceutical Intermediate

Introduction: The Value of the 2-Methylpiperazine Propanol Synthon in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of the 2-Methylpiperazine Propanol Synthon in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence is attributed to its ability to impart favorable pharmacokinetic properties, including improved solubility and oral bioavailability, while also serving as a versatile linker to orient pharmacophoric elements in three-dimensional space. The introduction of a methyl group at the 2-position of the piperazine ring, coupled with a propanol side chain, as seen in 3-(2-Methylpiperazin-1-YL)propan-1-OL, offers chemists a nuanced building block for fine-tuning the steric and electronic properties of drug candidates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this intermediate, focusing on its synthesis, key reactions, and its role in the construction of complex active pharmaceutical ingredients (APIs).

While direct citation of 3-(2-Methylpiperazin-1-YL)propan-1-OL as a starting material for a specific marketed drug is not extensively documented under this precise nomenclature, the core structural motif is a recurring theme in numerous patented and investigational compounds. This guide will, therefore, focus on the general principles and specific protocols for utilizing this synthon, with a representative example in the synthesis of a novel antifungal agent, leveraging the known antifungal properties of piperazine propanol derivatives.[1]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring safety.

PropertyValueSource
Molecular Formula C8H18N2ON/A
Molecular Weight 158.24 g/mol N/A
Appearance Colorless to pale yellow liquid (predicted)N/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in polar organic solvents (e.g., aprotic solvents like DMF and DMSO, and alcohols like ethanol and methanol) and aqueous acidic solutions.N/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.N/A

Safety and Handling:

3-(2-Methylpiperazin-1-YL)propan-1-OL should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water.

The Role of 3-(2-Methylpiperazin-1-YL)propan-1-OL in API Synthesis: A Strategic Overview

The strategic value of this intermediate lies in its bifunctional nature. The secondary amine of the piperazine ring provides a nucleophilic center for N-alkylation or N-arylation, while the primary alcohol of the propanol side chain can be functionalized through various reactions, including etherification, esterification, or conversion to a leaving group for subsequent displacement.

The methyl group at the 2-position of the piperazine ring introduces chirality and steric bulk, which can be exploited to modulate the binding affinity and selectivity of the final API for its biological target. This stereochemical feature can be critical in achieving the desired pharmacological profile while minimizing off-target effects.

Application Protocol: Synthesis of a Novel Antifungal Agent

This section details a representative protocol for the utilization of 3-(2-Methylpiperazin-1-YL)propan-1-OL in the synthesis of a hypothetical antifungal agent that targets fungal cell wall biosynthesis. The synthetic strategy involves a two-step process: N-arylation of the piperazine core followed by etherification of the propanol side chain.

Workflow Diagram

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: O-Alkylation (Etherification) A 3-(2-Methylpiperazin-1-YL)propan-1-OL C Intermediate 1 A->C Pd Catalyst, Base, Solvent B 2-Fluoro-4-bromopyridine B->C D Intermediate 1 F Final API D->F NaH, THF E 4-Chlorobenzyl chloride E->F

Caption: Synthetic workflow for a novel antifungal agent.

Part 1: N-Arylation of 3-(2-Methylpiperazin-1-YL)propan-1-OL

This step involves a Buchwald-Hartwig amination, a powerful cross-coupling reaction for the formation of C-N bonds.

Materials:

  • 3-(2-Methylpiperazin-1-YL)propan-1-OL

  • 2-Fluoro-4-bromopyridine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Cesium carbonate (Cs2CO3)

  • Toluene, anhydrous

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Protocol:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-(2-Methylpiperazin-1-YL)propan-1-OL (1.0 eq), 2-Fluoro-4-bromopyridine (1.1 eq), cesium carbonate (2.0 eq), and XPhos (0.05 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Add palladium(II) acetate (0.02 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the Celite pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 1.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium precursor (Pd(OAc)2) and a bulky, electron-rich phosphine ligand (XPhos) is highly effective for the coupling of secondary amines with aryl halides.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that effectively facilitates the deprotonation of the piperazine nitrogen without competing in the coupling reaction.

  • Solvent: Toluene is a common high-boiling, non-polar solvent suitable for Buchwald-Hartwig reactions.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert nitrogen atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

Part 2: O-Alkylation of Intermediate 1

This step involves a Williamson ether synthesis to introduce the second pharmacophoric element.

Materials:

  • Intermediate 1 (from Part 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-Chlorobenzyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Standard glassware for inert atmosphere reactions

Protocol:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Intermediate 1 (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Re-cool the mixture to 0 °C and add 4-chlorobenzyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final API.

Rationale for Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide, which is a potent nucleophile for the subsequent SN2 reaction.

  • Solvent: THF is a suitable aprotic solvent for Williamson ether synthesis.

  • Quenching: The use of saturated ammonium chloride solution is a standard and safe method for quenching reactions involving metal hydrides.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the purity and identity of the synthesized intermediate and final API.

Analytical TechniquePurposeTypical Specifications
¹H and ¹³C NMR Structural elucidation and confirmationSpectra consistent with the proposed structure
LC-MS Purity assessment and molecular weight confirmationPurity ≥ 98%, [M+H]⁺ corresponding to the expected molecular weight
High-Resolution Mass Spectrometry (HRMS) Elemental composition confirmationMeasured mass within ± 5 ppm of the calculated mass
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsPresence of characteristic absorption bands (e.g., O-H, N-H, C-N, C-O)

Logical Relationship Diagram

G cluster_0 Core Intermediate cluster_1 Key Functionalizations cluster_2 API Synthesis cluster_3 Quality Control A 3-(2-Methylpiperazin-1-YL)propan-1-OL B N-Arylation (Buchwald-Hartwig) A->B D Intermediate 1 B->D C O-Alkylation (Williamson Ether Synthesis) E Final API C->E D->C F Analytical Methods (NMR, LC-MS, HRMS, FTIR) E->F

Caption: Logical flow from intermediate to API and quality control.

Conclusion

3-(2-Methylpiperazin-1-YL)propan-1-OL represents a valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of a reactive secondary amine, a functionalizable propanol side chain, and a stereocenter on the piperazine ring provides a powerful tool for medicinal chemists to design and synthesize novel drug candidates with optimized pharmacological profiles. The protocols and rationale presented herein offer a solid foundation for the strategic incorporation of this synthon into drug discovery and development programs. As with any chemical synthesis, appropriate safety precautions and analytical diligence are paramount to ensure the quality and reproducibility of the results.

References

  • Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. Source: PubMed[Link]

Sources

Method

Advanced Application Note: 3-(2-Methylpiperazin-1-YL)propan-1-OL in Next-Generation Polymer Science

Executive Summary & Structural Rationale In modern polymer science and material design, achieving multi-stimuli responsiveness and dynamic structural control requires highly specialized building blocks. 3-(2-Methylpipera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern polymer science and material design, achieving multi-stimuli responsiveness and dynamic structural control requires highly specialized building blocks. 3-(2-Methylpiperazin-1-YL)propan-1-OL is a uniquely asymmetric, trifunctional molecule that serves as a powerful chain extender, crosslinker, and functional monomer.

Its utility is driven by three distinct functional domains, each offering orthogonal reactivity:

  • Primary Hydroxyl (-OH): Located at the end of the propanol chain, this group provides unhindered, predictable reactivity for standard urethane or ester linkages.

  • Secondary Amine (N4-H): A highly nucleophilic site on the piperazine ring that reacts rapidly with isocyanates to form strong urea bonds, or with CO₂ to form reversible carbamates.

  • Sterically Hindered Tertiary Amine (N1): Adjacent to the C2-methyl group, this nitrogen acts as an internal proton acceptor (pH sensor) and catalytic site. The steric bulk of the methyl group prevents unwanted quaternization-induced crosslinking during polymerization, ensuring architectural control.

This guide details the application of this molecule across three cutting-edge domains: dynamic poly(urethane-urea) networks (vitrimers), facilitated transport membranes for CO₂ capture, and pH-responsive smart hydrogels.

Application I: Dynamic Poly(urethane-urea) Networks (Vitrimers)

The incorporation of piperazine-urea bonds introduces dynamic covalent chemistry into elastomeric networks. The methyl group at the C2 position sterically hinders the network, which lowers the activation energy required for bond exchange. This enables rapid malleability, shape-memory, and self-healing at lower temperatures compared to traditional, unhindered urea bonds[1].

Protocol: Synthesis of Self-Healing Poly(urethane-urea) Elastomers

This protocol utilizes a self-validating step-growth polymerization method to ensure precise stoichiometric balance.

  • Step 1: Prepolymer Synthesis

    • Action: In a dry, nitrogen-purged reactor, react a macrodiol (e.g., Polytetramethylene ether glycol, PTMG) with an excess of 4,4'-methylene diphenyl diisocyanate (MDI) at 80 °C for 2 hours.

    • Causality: The excess diisocyanate ensures that all macrodiol chains are strictly NCO-end-capped, preventing premature chain extension and controlling the hard-segment domain size.

  • Step 2: Stoichiometric Validation (ASTM D2572)

    • Action: Withdraw a 1 g aliquot and perform a back-titration using standard dibutylamine and 0.1 N HCl.

    • Causality: This self-validating step calculates the exact free NCO%. Proceeding without this exact value leads to off-stoichiometry, which drastically reduces the molecular weight and mechanical integrity of the final elastomer.

  • Step 3: Asymmetric Chain Extension

    • Action: Dissolve 3-(2-Methylpiperazin-1-YL)propan-1-OL in anhydrous DMF (1:1 molar ratio of [OH+NH] to free [NCO]). Add dropwise to the prepolymer under high-shear mixing at 60 °C.

    • Causality: The N4 secondary amine reacts almost instantaneously to form a urea linkage, while the primary alcohol reacts more slowly to form a urethane linkage. This orthogonal kinetic profile prevents gelation before the material can be cast[1].

  • Step 4: Casting and Thermal Curing

    • Action: Degas the mixture under vacuum for 10 minutes, cast into a PTFE mold, and cure at 60 °C for 12 hours, followed by 80 °C for 4 hours.

  • Step 5: Network Validation

    • Action: Perform FTIR spectroscopy on the cured film. The complete disappearance of the asymmetric NCO stretching band at 2270 cm⁻¹ validates that the network is fully crosslinked.

PU_Synthesis N1 Diisocyanate + Polyol (Prepolymer Synthesis) N3 Poly(urethane-urea) Network (Dynamic Covalent Bonds) N1->N3 Step 1: NCO end-capping N2 3-(2-Methylpiperazin-1-YL)propan-1-OL (Asymmetric Chain Extender) N2->N3 Step 2: Crosslinking via -OH and -NH N4 Thermal Stimulus (Bond Exchange) N3->N4 Activation N5 Self-Healing & Malleability N4->N5 Network Reconfiguration

Caption: Workflow for synthesizing dynamic poly(urethane-urea) networks using the asymmetric chain extender.

Application II: Facilitated Transport Membranes (FTMs) for CO₂ Capture

Piperazine derivatives are benchmark carriers for CO₂ separation due to their ability to rapidly form zwitterions and subsequent carbamates[2]. By utilizing 3-(2-Methylpiperazin-1-YL)propan-1-OL, the primary alcohol can be chemically tethered to a polymer backbone. This prevents the carrier from leaching out of the membrane under high-pressure gas feeds—a critical failure mode in traditional liquid-supported membranes[3].

Protocol: Fabrication of Tethered Facilitated Transport Membranes
  • Step 1: Dope Formulation

    • Action: Dissolve a block copolymer matrix (e.g., Pebax 1657) in a 70/30 (v/v) ethanol/water mixture at 80 °C under reflux to yield a 5 wt% solution.

  • Step 2: Carrier Grafting

    • Action: Introduce 3-(2-Methylpiperazin-1-YL)propan-1-OL and a transesterification catalyst (e.g., Titanium tetrabutoxide). Reflux for 4 hours.

    • Causality: The primary alcohol undergoes transesterification with the polyamide blocks of the matrix, covalently tethering the piperazine ring to the backbone. The secondary amine remains free to act as the CO₂ carrier.

  • Step 3: Membrane Casting

    • Action: Cool the dope solution to room temperature and cast it onto a microporous polysulfone support using a doctor blade set to a 50 µm clearance.

  • Step 4: Controlled Solvent Evaporation

    • Action: Dry the membrane in a solvent-saturated chamber for 24 hours, followed by vacuum drying at 40 °C.

    • Causality: Slow evaporation prevents the formation of skin-layer defects (pinholes) that would otherwise cause Knudsen diffusion and ruin gas selectivity.

  • Step 5: Transport Validation

    • Action: Test the membrane in a constant-volume, variable-pressure permeation cell using a mixed gas feed (15% CO₂ / 85% N₂).

    • Causality: Facilitated transport is strictly validated if the CO₂ permeability decreases as feed pressure increases. This occurs because the fixed number of piperazine carriers become saturated at higher pressures, proving the chemical transport mechanism is active[2].

CO2_Transport C1 CO2 Feed Gas Stream C2 Free Amine (Piperazine) C1->C2 Sorption C3 Zwitterion Intermediate C2->C3 Nucleophilic Attack C4 Carbamate Complex C3->C4 Deprotonation C5 CO2 Release (Permeate) C4->C5 Diffusion & Desorption C5->C2 Carrier Regeneration

Caption: Facilitated CO2 transport mechanism via reversible carbamate formation on the piperazine ring.

Application III: pH-Responsive Smart Hydrogels

The piperazine ring exhibits a highly specific pKa profile. In physiological environments (pH 7.4), the molecule remains relatively neutral. However, in slightly acidic microenvironments (e.g., tumor tissues or endosomes at pH ~5.0), both the tertiary and secondary amines protonate. This induces massive electrostatic repulsion along the polymer backbone, triggering rapid hydrogel swelling or targeted drug release[4],[5].

Protocol: Synthesis of pH-Responsive Aliphatic Polyesters
  • Step 1: Polymerization

    • Action: Perform a melt polycondensation of 3-(2-Methylpiperazin-1-YL)propan-1-OL with a diacid (e.g., adipic acid) at 160 °C under a nitrogen sweep, using a tin(II) octoate catalyst.

    • Causality: The primary alcohol and the secondary amine react with the carboxylic acids to form a mixed polyester-polyamide backbone[5].

  • Step 2: Crosslinking

    • Action: Dissolve the resulting polymer in THF and add 2 wt% hexamethylene diisocyanate (HDI) to lightly crosslink the chains into a hydrogel network[4].

  • Step 3: Purification

    • Action: Dialyze the gel against deionized water for 72 hours (MWCO 3500 Da) to remove unreacted monomers and catalyst residues.

  • Step 4: Swelling Validation

    • Action: Dry the hydrogel to a constant weight ( Wd​ ). Immerse parallel samples in PBS buffer at pH 7.4 and acetate buffer at pH 5.0 at 37 °C.

  • Step 5: Gravimetric Analysis

    • Action: Periodically remove the hydrogels, blot surface water, and weigh ( Ws​ ). Calculate the swelling ratio as (Ws​−Wd​)/Wd​ .

    • Causality: A self-validating pH-responsive system will show a plateau in mass at pH 7.4, but an exponential mass increase at pH 5.0 due to the osmotic pressure generated by the protonated piperazine cations.

Quantitative Data Summary

The following table summarizes the expected structure-property relationships when utilizing 3-(2-Methylpiperazin-1-YL)propan-1-OL in the aforementioned material designs.

ParameterApplication ContextTypical Value / ObservationMechanistic Driver
Bond Exchange Temp. Poly(urethane-urea) Networks~80–100 °CSteric hindrance from the C2-methyl group lowers the activation energy of dynamic urea exchange.
CO₂/N₂ Selectivity Gas Separation Membranes> 50 at 0.1 bar feedReversible carbamate formation occurs specifically at the unhindered N4 secondary amine.
Swelling Ratio pH-Responsive Hydrogels300–500% increase at pH 5.0Protonation of N1/N4 amines induces electrostatic network expansion and osmotic water influx.
Degradation Rate Aliphatic PolyestersAccelerated at pH < 6.0Hydrophilicity increases upon protonation, facilitating rapid water ingress and ester hydrolysis.

References

  • Synthesis and Characterization of pH-Sensitive Polyester Polypiperazine Polyurethane Metallopolymers. American Chemical Society.
  • Sustainable, Malleable, and Recyclable Castor Oil-Derived Poly(urethane urea) Networks with Tunable Mechanical Properties and Shape Memory Performance Based on Dynamic Piperazine–Urea Bonds. Macromolecules.
  • Recent Advances in Carbon Dioxide Separation Membranes: A Review. Taylor & Francis.
  • Biodegradable and pH-responsive piperazine-based aliphatic polyesters with tunable hydrophilicity.
  • Facilitated Transport Membranes With Ionic Liquids for CO2 Separ

Sources

Application

catalytic methods for the N-alkylation of 3-(2-Methylpiperazin-1-YL)propan-1-OL

Application Note: Catalytic N-Alkylation of 3-(2-Methylpiperazin-1-yl)propan-1-ol Executive Summary Piperazine rings are among the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic N-Alkylation of 3-(2-Methylpiperazin-1-yl)propan-1-ol

Executive Summary

Piperazine rings are among the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals, frequently serving as critical linkers that improve aqueous solubility, bioavailability, and conformational rigidity[1]. The late-stage functionalization of complex piperazine derivatives, such as 3-(2-Methylpiperazin-1-yl)propan-1-ol , presents a unique synthetic challenge. This substrate possesses a free secondary amine at the N4 position, an already-alkylated N1 position, and a pendant primary alcohol.

For drug development professionals, achieving chemoselective N-alkylation at the N4 position—without triggering unwanted O-alkylation or oxidation of the primary alcohol—is paramount. This guide details two orthogonal, highly efficient catalytic methodologies for the N-alkylation of this substrate: Catalytic Reductive Amination and Borrowing Hydrogen (Hydrogen Autotransfer) .

Substrate Profiling & Mechanistic Causality

Successful functionalization of 3-(2-Methylpiperazin-1-yl)propan-1-ol relies on exploiting its inherent structural features:

  • Regioselectivity via Steric Shielding: The methyl group at the C2 position provides significant steric hindrance around the N1 nitrogen. Because N1 is already functionalized with the 3-hydroxypropyl chain, the N4 position remains sterically accessible and highly nucleophilic. This innate differentiation ensures that alkylation occurs exclusively at N4.

  • Chemoselectivity Challenges: The pendant primary alcohol (-OH) is a potential liability. In oxidative catalytic cycles (such as borrowing hydrogen), primary alcohols can be prematurely oxidized to aldehydes. If the pendant 3-hydroxypropyl group oxidizes, the N4 amine could undergo an intramolecular attack, forming an unwanted 7-membered 1,4-diazepane derivative. Therefore, the choice of catalyst and alkylating agent must heavily favor the intermolecular reaction[2].

Catalytic Pathways

To circumvent the use of genotoxic alkyl halides and stoichiometric waste typical of SN2 reactions, we employ transition-metal catalysis.

Method A (Reductive Amination): Utilizes an external aldehyde/ketone. The condensation forms an iminium ion at N4, which is subsequently reduced by a palladium catalyst (Pd/C) under a hydrogen atmosphere. The pendant alcohol is entirely inert under these conditions[3]. Method B (Borrowing Hydrogen): Utilizes an external alcohol as the alkylating agent. A Ruthenium or Iridium catalyst temporarily dehydrogenates the external alcohol to an aldehyde, facilitates iminium formation at N4, and then returns the "borrowed" hydrogen to yield the alkylated product, producing only water as a byproduct[4].

Mechanism cluster_RedAm Method A: Reductive Amination cluster_BH Method B: Borrowing Hydrogen Substrate 3-(2-Methylpiperazin-1-yl) propan-1-ol (Free N4 Amine) Carbonyl Aldehyde/Ketone Addition Substrate->Carbonyl + R-CHO Condense Condensation to Iminium Substrate->Condense + R-CHO (in situ) Iminium Iminium Ion Intermediate Carbonyl->Iminium - H2O Reduction Catalytic Hydrogenation (Pd/C, H2) Iminium->Reduction Product N4-Alkylated Piperazine Derivative Reduction->Product AlcOx Alcohol Oxidation (Ru/Ir Catalyst) AlcOx->Condense R-CH2OH Hydride Hydride Return (Reduction) Condense->Hydride Hydride->Product

Fig 1. Mechanistic divergence between Reductive Amination and Borrowing Hydrogen N-alkylation.

Comparative Methodological Data

ParameterMethod A: Catalytic Reductive AminationMethod B: Borrowing Hydrogen
Alkylating Agent Aldehydes / KetonesPrimary / Secondary Alcohols
Catalyst System Pd/C (5-10 mol%)[Ru(p-cymene)Cl₂]₂ (2.5 mol%) + Ligand
Terminal Reductant H₂ Gas (Balloon to 50 psi)None (Hydrogen Autotransfer)
Chemoselectivity Excellent: Pendant -OH remains strictly intact.Moderate: Requires activated external alcohols (e.g., benzylic) to prevent substrate -OH oxidation.
Atom Economy High (H₂O byproduct)Very High (H₂O byproduct)
Primary Use Case Broad functional group tolerance; standard API synthesis.Green chemistry; avoiding toxic, unstable aldehydes.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic milestones are met before proceeding to subsequent steps.

Workflow Prep 1. Substrate & Catalyst Prep Purge 2. Inert Gas Purging Prep->Purge React 3. Catalytic Reaction Purge->React Filter 4. Catalyst Filtration React->Filter Workup 5. Aqueous Workup Filter->Workup Purify 6. LC/MS & Purification Workup->Purify

Fig 2. Standardized experimental workflow for the catalytic N-alkylation of piperazine derivatives.

Protocol A: Palladium-Catalyzed Reductive Amination

Causality Focus: Utilizing Pd/C under mild H₂ pressure ensures the iminium intermediate is reduced rapidly, preventing reversible hydrolysis while keeping the pendant alcohol untouched.

Reagents:

  • 3-(2-Methylpiperazin-1-yl)propan-1-ol (1.0 equiv, 10 mmol)

  • Target Aldehyde (e.g., Benzaldehyde) (1.05 equiv)

  • 10% Pd/C (5 mol% Pd)

  • Anhydrous Methanol (0.2 M)

  • Molecular Sieves (3Å)

Step-by-Step Procedure:

  • Imine Pre-formation: In an oven-dried flask, dissolve the piperazine substrate and the aldehyde in anhydrous methanol. Add activated 3Å molecular sieves. Causality: Pre-forming the imine removes water, driving the equilibrium forward and preventing the reduction of the free aldehyde to an alcohol by the Pd catalyst.

  • IPC Check 1: Stir at room temperature for 2 hours. Sample 10 µL for LC-MS to confirm the disappearance of the free amine and the formation of the iminium/imine mass (M + R-CHO - H₂O).

  • Catalyst Addition: Carefully add 10% Pd/C to the mixture. Safety Note: Pd/C is pyrophoric; add under a gentle stream of Argon.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 30 psi). Stir vigorously at 25 °C for 6-12 hours.

  • Filtration: Purge the system with Argon to remove H₂. Filter the reaction mixture through a tightly packed pad of Celite. Causality: Celite traps the finely divided palladium particles, preventing heavy metal contamination in the final product. Wash the pad with excess methanol.

  • Workup: Concentrate the filtrate in vacuo. Purify via reverse-phase chromatography (Water/Acetonitrile with 0.1% TFA) to isolate the N4-alkylated product.

Protocol B: Ruthenium-Catalyzed Borrowing Hydrogen

Causality Focus: This method uses a homogeneous Ru-complex to activate an external alcohol. To prevent the substrate's primary alcohol from participating in the catalytic cycle, we utilize Toluene as a non-polar solvent and a highly activated external alcohol (e.g., benzyl alcohol) which outcompetes the aliphatic pendant -OH for the catalyst's active site.

Reagents:

  • 3-(2-Methylpiperazin-1-yl)propan-1-ol (1.0 equiv, 5 mmol)

  • Benzyl Alcohol (1.2 equiv) *[Ru(p-cymene)Cl₂]₂ (2.5 mol%)

  • DPEphos ligand (5.0 mol%)

  • Potassium tert-butoxide (t-BuOK) (20 mol%)

  • Anhydrous Toluene (0.5 M)

Step-by-Step Procedure:

  • Catalyst Activation: In an argon-filled glovebox, combine [Ru(p-cymene)Cl₂]₂, DPEphos, and t-BuOK in a Schlenk tube. Add anhydrous toluene. Causality: The strong base (t-BuOK) is required to abstract the HCl from the Ru-precatalyst, generating the active coordinatively unsaturated Ru(0) species[4].

  • Substrate Addition: Add the piperazine substrate and benzyl alcohol to the active catalyst solution. Seal the Schlenk tube.

  • Thermal Reaction: Heat the mixture to 110 °C for 18 hours. Causality: The elevated temperature is thermodynamically necessary to drive the initial endothermic dehydrogenation of the alcohol.

  • IPC Check 2: Cool a 50 µL aliquot and analyze via GC-MS. Self-Validation: Look for the desired product mass. Specifically, monitor for a mass of[M - 2] or [M - 18], which would indicate that the substrate's pendant alcohol oxidized and underwent intramolecular cyclization. If cyclization exceeds 5%, lower the reaction temperature to 90 °C to enhance chemoselectivity.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃. Extract the organic layer, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH 95:5 with 1% NH₄OH) to yield the pure N4-alkylated derivative.

Sources

Method

purification and crystallization methods for 3-(2-Methylpiperazin-1-YL)propan-1-OL

Application Note: Advanced Purification and Crystallization Strategies for 3-(2-Methylpiperazin-1-yl)propan-1-ol Executive Summary The isolation and purification of low-molecular-weight, highly polar amino-alcohols prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Crystallization Strategies for 3-(2-Methylpiperazin-1-yl)propan-1-ol

Executive Summary

The isolation and purification of low-molecular-weight, highly polar amino-alcohols present significant challenges in pharmaceutical development. 3-(2-Methylpiperazin-1-yl)propan-1-ol is a bifunctional piperazine derivative featuring a primary alcohol, a sterically hindered tertiary amine (N1), and a secondary amine (N4). Due to its extensive hydrogen-bonding capabilities, the free base typically manifests as a highly hygroscopic, viscous oil[1]. This application note details the physicochemical causality behind its purification bottlenecks and provides a self-validating, scalable protocol for its chromatographic isolation and subsequent antisolvent crystallization as a stable dihydrochloride salt.

Physicochemical Profiling & Causality

To design an effective purification strategy, one must first deconstruct the molecule's acid-base profile. The secondary amine at the N4 position is highly basic (pKa ~9.8), while the tertiary amine at the N1 position is sterically hindered by the adjacent C2-methyl group and exhibits lower basicity (pKa ~5.6).

In its free base form, the molecule acts as both a hydrogen bond donor (via -OH and -NH) and an acceptor. This dense intermolecular network prevents the formation of an ordered crystal lattice at room temperature, resulting in a persistent oil[1]. Furthermore, the compound's high affinity for atmospheric moisture leads to rapid hydrate formation, which complicates accurate gravimetric analysis and downstream synthetic utility. To overcome these thermodynamic barriers, the free base must be converted into a crystalline salt, which drastically increases the lattice energy and melting point[2].

Chromatographic Purification (Free Base)

Before crystallization, the crude synthetic mixture must be purified to remove unreacted 2-methylpiperazine[3] and polyalkylated byproducts.

The Causality of Peak Tailing: When subjected to standard normal-phase chromatography on bare silica, the highly basic N4 nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the stationary phase. This ionic interaction causes severe peak tailing, irreversible adsorption, and poor mass recovery[4].

The Solution: To mitigate these secondary interactions, the stationary phase must be deactivated, or the mobile phase must be heavily modified. Amine-functionalized silica (KP-NH) is the optimal choice, as the surface is end-capped with aminopropyl groups that repel the basic piperazine derivative, allowing for sharp, symmetrical elution without the need for basic modifiers like triethylamine (TEA).

Table 1: Quantitative Comparison of Chromatographic Strategies

MethodStationary PhaseMobile PhasePeak ShapeMass Recovery (%)
Standard Normal PhaseBare Silica (Si-OH)DCM / MeOH (9:1)Severe Tailing< 45%
Modified Normal PhaseBare Silica (Si-OH)DCM / MeOH / TEA (90:9:1)Moderate Tailing75 - 85%
Amine-Functionalized KP-NH Silica Hexane / EtOAc (1:1) Sharp, Symmetrical > 95%
Reverse Phase (Prep)C18H₂O / MeCN (0.1% NH₄OH)Sharp> 90% (Requires Lyophilization)

Salt Screening and Antisolvent Crystallization

Because the free base resists crystallization, salt formation is a critical preclinical step to enable isolation[2]. The dihydrochloride salt is preferred due to the high electronegativity of the chloride ion, which forms strong ionic bonds with the protonated amines.

Antisolvent crystallization is employed because the resulting salt is highly soluble in polar protic solvents (like water or methanol) but insoluble in ethers or ketones. By strategically altering the solvent composition, we can tightly control the supersaturation curve, yielding high-purity crystals rather than amorphous precipitates[5][6].

G Crude Crude Free Base Oil 3-(2-Methylpiperazin-1-yl)propan-1-ol Dissolution Dissolution (Absolute Ethanol, 3-5 vol) Crude->Dissolution Solubilization AcidAddition Salt Formation (4M HCl in Dioxane, 2.1 eq) Dissolution->AcidAddition Protonation (pH < 2) Nucleation Antisolvent Addition (MTBE, 10-15 vol at 0-5°C) AcidAddition->Nucleation Supersaturation Aging Ostwald Ripening (Stir 2-4h at 0-5°C) Nucleation->Aging Crystal Growth Filtration Isolation & Washing (Vacuum Filtration, Cold MTBE) Aging->Filtration Solid-Liquid Separation Pure Pure Dihydrochloride Salt (Crystalline, Non-hygroscopic) Filtration->Pure Vacuum Drying (40°C)

Fig 1. Antisolvent crystallization workflow for piperazine derivatives.

Self-Validating Protocol: Dihydrochloride Salt Formation

Note: This protocol incorporates In-Process Quality Control (IPQC) steps to guarantee a self-validating system.

  • Preparation: Weigh the chromatographically purified free base oil. Dissolve it in 3 to 5 volumes of absolute ethanol.

    • Causality: Ethanol provides excellent solubility for the free base while maintaining a low enough dielectric constant to allow for subsequent antisolvent precipitation.

  • Acidification (IPQC Step): Cool the solution to 0–5 °C using an ice bath. Under vigorous stirring, dropwise add 2.1 equivalents of 4M HCl in dioxane.

    • Causality: Dioxane is used instead of aqueous HCl to strictly minimize water introduction. Water would solubilize the resulting salt and prevent crystallization.

    • Validation Check: Remove a 10 µL aliquot, dilute in 1 mL of deionized water, and measure the pH. A pH < 2.0 confirms the complete protonation of both the N1 and N4 nitrogens.

  • Antisolvent Addition (Nucleation): Slowly add 10 to 15 volumes of Methyl tert-butyl ether (MTBE) via an addition funnel over 30 minutes.

    • Validation Check: Observe the "cloud point." The mixture should transition from a clear solution to a persistent, milky suspension. If "oiling out" occurs (liquid-liquid phase separation), the MTBE was added too rapidly. If this happens, heat the mixture gently until homogeneous, then resume addition at a slower rate.

  • Aging (Ostwald Ripening): Maintain the slurry at 0–5 °C and stir for 2 to 4 hours.

    • Causality: Extended aging allows smaller, thermodynamically unstable crystallites to dissolve and redeposit onto larger crystals, significantly improving filtration efficiency and bulk purity.

  • Isolation & Drying: Filter the suspension under vacuum. Wash the filter cake with 2 volumes of cold MTBE to displace any residual ethanol and trapped impurities. Dry the solid in a vacuum oven at 40 °C (< 10 mbar) until a constant weight is achieved.

Table 2: Antisolvent System Screening Results

Primary SolventAntisolventRatio (v/v)Isolated Yield (%)Purity (HPLC Area %)Crystal Habit
Ethanol MTBE 1:10 85.0 > 99.5 Prismatic
MethanolAcetone1:1578.598.0Needles
THFHexane1:865.095.5Amorphous Powder

Analytical Characterization

To confirm the success of the purification and crystallization, the following analytical validations are required:

  • Moisture Analysis (Karl Fischer Titration): Validates the removal of hygroscopic water. The moisture content of the final dried dihydrochloride salt should be < 0.5% w/w.

  • ¹H-NMR (D₂O): Confirms the regiochemistry of the propanol group at N1 and the absence of residual solvents (e.g., MTBE peak at ~1.1 ppm). The protonation of the amines will cause a distinct downfield shift of the piperazine ring protons compared to the free base.

  • Elemental Analysis (CHN): Verifies the exact stoichiometry of the salt (1:2 ratio of free base to HCl).

Sources

Application

Technical Guide: Incorporation of 3-(2-Methylpiperazin-1-YL)propan-1-OL into Metal-Organic Frameworks for Advanced Applications

An in-depth technical guide for researchers, scientists, and drug development professionals. Abstract Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials renowned for their exceptionally high surf...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials renowned for their exceptionally high surface areas and tunable structures. The functionalization of MOFs is a critical strategy to augment their intrinsic properties and introduce new capabilities for targeted applications. This guide provides a comprehensive overview and detailed protocols for the incorporation of 3-(2-Methylpiperazin-1-YL)propan-1-OL, a versatile bifunctional ligand, into MOF architectures. This ligand is of particular interest due to its unique combination of a nucleophilic secondary amine, a basic tertiary amine within the piperazine ring, and a terminal hydroxyl group, all connected by a flexible alkyl chain. These features make it an excellent candidate for enhancing performance in CO₂ capture, heterogeneous catalysis, and as a platform for drug delivery systems.[1][2][3] We will explore two primary incorporation strategies: direct de novo synthesis and post-synthetic modification (PSM), providing step-by-step experimental protocols, characterization methodologies, and an analysis of the causality behind key experimental choices.

Introduction: The Rationale for Functionalization with 3-(2-Methylpiperazin-1-YL)propan-1-OL

The strategic selection of a functional molecule is paramount to engineering highly effective MOFs. The molecule 3-(2-Methylpiperazin-1-YL)propan-1-OL offers a compelling combination of functionalities:

  • Piperazine Moiety: The piperazine ring is a privileged scaffold in medicinal chemistry and materials science.[2][4] It provides two distinct nitrogen sites: a tertiary amine integrated into the linker backbone and a reactive secondary amine. These basic nitrogen atoms are highly effective for applications requiring Lewis basicity, such as CO₂ chemisorption and base catalysis.[5][6]

  • Terminal Hydroxyl Group: The primary alcohol (-OH) group provides a site for hydrogen bonding, which can enhance substrate-framework interactions. It also serves as a versatile chemical handle for subsequent functionalization or for direct coordination to open metal sites within the MOF structure.

  • Alkyl Spacer: The propyl chain offers conformational flexibility, allowing the functional groups to orient themselves effectively within the MOF pores to interact with guest molecules.

The incorporation of this ligand is envisioned to create multifunctional materials with tailored properties for diverse applications, from carbon capture to targeted therapeutics.[7][8][9]

Strategies for Ligand Incorporation

There are two principal pathways to introduce 3-(2-Methylpiperazin-1-YL)propan-1-OL into a MOF structure: building the framework with the function already present on the linker (de novo synthesis) or adding the function to a pre-existing framework (post-synthetic modification).

De Novo Synthesis: The Pre-Functionalized Linker Approach

This "one-pot" method involves synthesizing a custom organic linker that already contains the desired functional group prior to MOF assembly.[10][11] For example, one could modify a standard dicarboxylate linker like terephthalic acid with the target molecule.

Causality & Rationale: This approach ensures a homogeneous, periodic distribution of the functional group throughout the entire crystal structure. It is the preferred method when precise, uniform functionalization is critical. However, the bulky and flexible nature of the 3-(2-methylpiperazin-1-yl)propan-1-ol moiety can introduce steric hindrance that may interfere with the MOF crystallization process, potentially leading to different, less porous framework topologies or amorphous products.[12]

Workflow for De Novo Synthesis

cluster_0 Part 1: Linker Synthesis cluster_1 Part 2: MOF Crystallization cluster_2 Part 3: Final Characterization Linker_Mod 1. Synthesize Functionalized Linker (e.g., Modify Terephthalic Acid) Purify_Linker 2. Purify & Characterize Linker (NMR, MS) Linker_Mod->Purify_Linker Solvothermal 3. Solvothermal Reaction (Metal Salt + Functionalized Linker + Solvent) Purify_Linker->Solvothermal Use in MOF synthesis Harvest 4. Harvest & Wash Crystals Solvothermal->Harvest Activate 5. Activate MOF (Solvent Exchange & Heating under Vacuum) Harvest->Activate Characterize 6. Characterize Functionalized MOF (PXRD, FTIR, TGA, N2 Sorption) Activate->Characterize Analyze final product

Caption: Workflow for the de novo synthesis of a functionalized MOF.

Protocol 1: De Novo Solvothermal Synthesis of a Functionalized UiO-66 Analogue

This protocol assumes the prior synthesis of a functionalized linker, e.g., 2-(3-(2-methylpiperazin-1-yl)propan-1-oxy)terephthalic acid.

  • Reagent Preparation: In a 20 mL scintillation vial, combine the metal precursor, Zirconium(IV) chloride (ZrCl₄), and the custom functionalized dicarboxylate linker in a 1:1 molar ratio.

  • Solvent & Modulator: Add N,N-Dimethylformamide (DMF) as the solvent. To aid in achieving high crystallinity, introduce a modulator such as benzoic acid or acetic acid (typically 20-50 molar equivalents relative to the metal precursor).[13]

  • Dissolution: Sonicate the mixture for approximately 15-20 minutes until all solids are fully dissolved, resulting in a clear solution.

  • Reaction: Tightly cap the vial and place it in a preheated convection oven at 120 °C for 24 hours. The solvothermal conditions of elevated temperature and autogenous pressure drive the crystallization process.[11][14]

  • Harvesting: After cooling to room temperature, a white microcrystalline powder should be visible. Isolate the solid product by centrifugation. Decant the supernatant.

  • Washing: To remove unreacted precursors and residual solvent, wash the product by re-dispersing it in fresh DMF and centrifuging. Repeat this process three times. Follow with a similar washing procedure using a volatile solvent like ethanol (3x) to facilitate activation.

  • Activation: To evacuate the pores of solvent molecules, heat the sample under a dynamic vacuum at a temperature determined by the thermal stability of the incorporated functional group (e.g., 120-150 °C) for 12-24 hours.[12] This step is crucial for accessing the MOF's porosity for subsequent applications.

Post-Synthetic Modification (PSM): The Grafting Approach

PSM is a powerful and more versatile technique where the functional molecule is grafted onto a pre-formed, robust MOF.[15][16] This method is particularly useful as it decouples the potentially harsh conditions of MOF synthesis from the functionalization step.[17] A common strategy involves using a MOF that already contains reactive sites, such as the amino group in UiO-66-NH₂ or IRMOF-3.

Causality & Rationale: The primary advantage of PSM is its modularity. It allows for the functionalization of highly stable and well-characterized MOFs whose parent structures might not form with a pre-functionalized linker. The secondary amine of 3-(2-methylpiperazin-1-yl)propan-1-ol is a potent nucleophile, making it ideal for covalent attachment to MOFs bearing electrophilic linkers (e.g., those functionalized with bromoacetyl groups).[18] Alternatively, the amine and alcohol groups can coordinate directly to open metal sites in certain MOFs (e.g., MOF-74, HKUST-1).[5]

Workflow for Post-Synthetic Modification (PSM)

cluster_0 Part 1: Parent MOF Preparation cluster_1 Part 2: Grafting Reaction cluster_2 Part 3: Purification & Analysis MOF_Synth 1. Synthesize Parent MOF (e.g., UiO-66-NH2) MOF_Activate 2. Activate Parent MOF MOF_Synth->MOF_Activate Reaction 3. Suspend MOF in Solvent + Add 3-(2-MP)propan-1-ol + (Optional) Add Activating Agent/Base MOF_Activate->Reaction Heating 4. Heat Reaction Mixture (e.g., 60-80 °C, 24h) Reaction->Heating Wash 5. Wash Extensively (to remove unreacted ligand) Heating->Wash Activate 6. Re-activate MOF Wash->Activate Characterize 7. Characterize Final Product Activate->Characterize

Caption: Workflow for the post-synthetic modification of a MOF.

Protocol 2: Covalent Grafting onto an Amine-Bearing MOF (e.g., UiO-66-NH₂)

This two-step protocol first creates an electrophilic site on the MOF, which then reacts with the nucleophilic secondary amine of the target molecule.

  • Parent MOF Activation: Activate synthesized UiO-66-NH₂ powder according to standard procedures (e.g., 150 °C under vacuum) to ensure pores are accessible.

  • Step A - MOF Activation: In an inert atmosphere (glovebox or Schlenk line), suspend the activated UiO-66-NH₂ (100 mg) in anhydrous solvent (e.g., 10 mL of DMF or CH₃CN).

  • Add an acylating agent like bromoacetyl bromide (1.5 equivalents per amino group on the MOF) dropwise at 0 °C. Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) to scavenge the HBr byproduct.[18]

  • Allow the reaction to warm to room temperature and stir for 12 hours. This forms UiO-66-NH-Ac-Br.

  • Isolate the bromo-functionalized MOF by centrifugation, and wash thoroughly with the reaction solvent and then with a volatile solvent like dichloromethane to remove all unreacted reagents.

  • Step B - Nucleophilic Substitution: Re-suspend the dried UiO-66-NH-Ac-Br in a fresh portion of anhydrous DMF.

  • Add an excess (5-10 equivalents) of 3-(2-Methylpiperazin-1-YL)propan-1-OL to the suspension. Add DIPEA (2-3 equivalents) to act as a base.

  • Heat the mixture at 60-80 °C for 24-48 hours. The nucleophilic secondary amine of the piperazine ring will displace the bromide, forming a stable covalent bond.

  • Purification: After cooling, isolate the final product by centrifugation. To ensure all unreacted ligand and salts are removed, perform extensive washing. A Soxhlet extraction with ethanol for 24 hours is highly recommended for complete purification.

  • Final Activation: Activate the final, functionalized MOF by heating under vacuum (120 °C, 12h) to yield the porous material ready for analysis and application.

Essential Characterization Techniques

Confirming the successful incorporation of the ligand and the retention of the MOF's structural integrity is crucial. A suite of characterization techniques should be employed.

Technique Purpose Expected Outcome After Functionalization
Powder X-Ray Diffraction (PXRD) To verify the long-range crystalline order and phase purity of the MOF.[12]The diffraction pattern should match that of the parent MOF, indicating that the framework's crystallinity is preserved. Peak broadening or slight shifts may occur.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the material.Appearance of new peaks corresponding to the piperazine and propanol moieties (e.g., C-N stretches, alkyl C-H stretches). Diminution of peaks from the parent MOF's reactive group (e.g., N-H bend of primary amine in UiO-66-NH₂).
N₂ Sorption Analysis (77 K) To determine the specific surface area (Brunauer-Emmett-Teller, BET) and pore volume.A significant decrease in both surface area and pore volume is expected as the bulky functional group now occupies space within the pores. This is strong evidence of successful incorporation.[18]
Thermogravimetric Analysis (TGA) To assess thermal stability and quantify the degree of functionalization.A multi-step decomposition profile. The mass loss step corresponding to the grafted functional group can be used to calculate the loading percentage. The overall thermal stability may be slightly reduced compared to the parent MOF.
¹H NMR Spectroscopy To provide definitive structural confirmation of covalent modification.The MOF is digested in an acidic (e.g., D₂SO₄/DMSO-d₆) or basic (e.g., NaOH/D₂O) solution to release the linkers. The resulting spectrum will show peaks for both the original linker and the covalently attached functional group, allowing for precise quantification of functionalization efficiency.[16][19]

Potential Applications & Performance Insights

The unique bifunctional nature of the incorporated ligand unlocks several high-value applications.

Caption: Relationship between ligand functionalities and applications.

Application Focus Areas:
  • CO₂ Capture: Amine-functionalized MOFs are premier candidates for carbon capture applications.[1][20][21] The piperazine groups introduce basic nitrogen sites that can bind the acidic CO₂ molecule through a chemisorption mechanism, leading to high selectivity and uptake capacity, especially at low pressures relevant to flue gas and direct air capture.[5][19] For example, grafting ethylenediamine onto MOFs has been shown to significantly increase CO₂ uptake.[18][20] Similar or enhanced performance can be anticipated with the piperazine moiety.

  • Heterogeneous Catalysis: The accessible Lewis basic sites on the piperazine ring can function as active centers for base-catalyzed reactions, such as Knoevenagel condensations, aldol reactions, and Michael additions.[3][6] The MOF's porous structure can impart size and shape selectivity to the catalytic process.

  • Drug Delivery: MOFs are being extensively investigated as nanocarriers for therapeutic agents due to their high loading capacity and potential for controlled release.[7][8][22] The piperazine scaffold is a component of numerous approved drugs, suggesting good biocompatibility.[2][4] These functionalized MOFs could be used to encapsulate other drug molecules, with the piperazine/hydroxyl groups modulating release kinetics and improving interactions with biological systems.[9][23]

Application Key Performance Metric Example Target Values (Based on Analogous Systems)
CO₂ Capture CO₂ Uptake at 0.15 bar, 313 K1.0 - 2.5 mmol/g[18][20]
CO₂/N₂ Selectivity> 50
Catalysis Knoevenagel Condensation (Benzaldehyde + Malononitrile)> 95% conversion in < 8 hours
Drug Delivery Drug Loading Capacity (e.g., Doxorubicin)10 - 30 wt%

References

  • Post Synthetic Amine Functionalization of MOF-808 for CO2 Sorption via Ligand Exchange and Michael Addition. (URL: )
  • Utilization of Functionalized Metal–Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. (URL: )
  • Post-synthetic Covalent Grafting of Amines to NH2-MOF for Post-Combustion Carbon Capture. (URL: )
  • Advancing Water-Enhanced Direct Air Capture of Carbon Dioxide with Multi-Step Amine Functionalized Metal-Organic Frameworks. (URL: )
  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (URL: )
  • CHAPTER 3: Post‐synthetic Modification of MOFs. (URL: [Link])

  • Furnishing Amine-Functionalized Metal–Organic Frameworks with the β-Amidoketone Group by Postsynthetic Modification. (URL: [Link])

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (URL: [Link])

  • Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks. (URL: [Link])

  • Solvothermal Synthesis of Functionalized UiO-66/Fe3O4@CNCs for Selective Removal of Oxytetracycline. (URL: [Link])

  • Advances in Amine-Functionalized Metal Organic Frameworks for Carbon Capture. (URL: [Link])

  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (URL: [Link])

  • Utilization of Functionalized Metal-Organic Framework Nanoparticle as Targeted Drug Delivery System for Cancer Therapy. (URL: [Link])

  • Generic scheme for preparing functionalized MOFs under direct solvothermal synthesis. (URL: [Link])

  • Tailoring Amine-Functionalized Ti-MOFs via a Mixed Ligands Strategy for High-Efficiency CO2 Capture. (URL: [Link])

  • Metal-Organic Framework-Based Drug Delivery Systems for Cancer Therapy: A Review. (URL: [Link])

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (URL: [Link])

  • Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. (URL: [Link])

  • Solvothermal Metal-Organic Framework Synthesis: Advanced Methods, Structural Engineering, And Industrial Applications. (URL: [Link])

  • Structure, Function, and Application of MOFs: A Comprehensive Review from Synthesis to Gas/Liquid Phase Adsorption. (URL: [Link])

  • Tailoring Mg-MOF-74 for trace CO₂ capture by morphological tuning and piperazine functionalization. (URL: [Link])

  • Catalytic Applications of Metal-Organic Frameworks. (URL: [Link])

  • Application of the piperazine-grafted CuBTTri metal-organic framework in postcombustion carbon dioxide capture. (URL: [Link])

  • Stable Zr-Piperazine MOFs for Efficient Gold Recovery. (URL: [Link])

  • Stable Zr-Piperazine MOFs for Efficient Gold Recovery. (URL: [Link])

  • A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. (URL: [Link])

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (URL: [Link])

  • Piperazine functionalized mesoporous silica for selective and sensitive detection of ascorbic acid. (URL: [Link])

  • Metal-Organic Framework with Functionalized Piperazine Exhibiting Enhanced CH4 Storage. (URL: [Link])

  • 3-(Piperazin-1-Yl)Propan-1-Ol. (URL: [Link])

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (URL: [Link])

  • 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. (URL: [Link])

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (URL: [Link])

  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (URL: [Link])

Sources

Application

Application Notes and Protocols for 3-(2-Methylpiperazin-1-YL)propan-1-OL in Coordination Chemistry

Introduction: A Versatile N,N,O-Donor Ligand for Modern Coordination Chemistry The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile N,N,O-Donor Ligand for Modern Coordination Chemistry

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of marketed drugs, including those with anticancer, antihistamine, and antibiotic properties.[1][2] The versatility of the piperazine ring, with its two nitrogen atoms available for substitution, allows for the facile creation of a diverse range of ligands with tailored electronic and steric properties.[3][4][5] The strategic coordination of such bioactive organic molecules to metal centers can enhance their therapeutic efficacy and introduce novel mechanisms of action.[3][6]

This guide focuses on the coordination chemistry of 3-(2-methylpiperazin-1-yl)propan-1-ol , a promising yet underexplored ligand. This molecule features a bidentate N,N-chelate ring through the two nitrogen atoms of the 2-methylpiperazine moiety and a pendant propanol group that can act as an additional O-donor, making it a potential tridentate N,N,O-ligand. The presence of both hard (N, O) and borderline (N) donor atoms suggests its ability to form stable complexes with a variety of transition metals, lanthanides, and main group elements.[7][8]

These application notes will provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 3-(2-methylpiperazin-1-yl)propan-1-ol, with a focus on providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to explore its utility in their respective fields.

Ligand Profile: 3-(2-Methylpiperazin-1-YL)propan-1-OL

PropertyValueReference
Molecular Formula C₈H₁₈N₂ON/A
Molecular Weight 158.24 g/mol N/A
Appearance Colorless to light yellow oil or low melting solidInferred
Solubility Soluble in water, ethanol, methanol, DMSO, and other polar organic solvents[3]
Key Functional Groups 2-Methylpiperazine, Primary AlkanolN/A
Coordination Sites Two nitrogen atoms of the piperazine ring, one oxygen atom of the hydroxyl groupInferred

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with 3-(2-methylpiperazin-1-yl)propan-1-ol can be readily achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chloride, nitrate, acetate) and solvent will influence the final structure and properties of the complex.[9][10]

Rationale for Experimental Choices
  • Solvent Selection: Methanol and ethanol are commonly used due to their ability to dissolve both the ligand and a wide range of metal salts. For air- or moisture-sensitive complexes, anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line) are essential.

  • Stoichiometry: The metal-to-ligand ratio is a critical parameter that determines the coordination number and geometry of the resulting complex. A 1:1 or 1:2 metal-to-ligand ratio is a common starting point for bidentate or tridentate ligands.

  • Reaction Conditions: Room temperature stirring is often sufficient for complex formation. However, refluxing can be employed to increase the reaction rate and improve yields, particularly for less reactive metal centers.[10]

  • Isolation and Purification: The resulting metal complexes often precipitate out of the reaction mixture upon cooling or with the addition of a less polar co-solvent. Washing with a suitable solvent (e.g., diethyl ether) removes unreacted starting materials. Recrystallization from an appropriate solvent system can be used to obtain high-purity crystalline material suitable for single-crystal X-ray diffraction.

Experimental Workflow: Synthesis of a Generic [M(L)Cl₂] Complex

cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Dissolve 3-(2-methylpiperazin-1-yl)propan-1-ol in Methanol C Combine Solutions A->C B Dissolve Metal(II) Chloride in Methanol B->C D Stir at Room Temperature (or Reflux) C->D E Precipitation/Crystallization D->E F Filter and Wash with Diethyl Ether E->F G Dry under Vacuum F->G

Caption: General workflow for the synthesis of a metal complex.

Detailed Protocol: Synthesis of a Putative Dichloro[3-(2-methylpiperazin-1-yl)propan-1-ol]copper(II) Complex
  • Preparation of Reactants:

    • In a 50 mL round-bottom flask, dissolve 158 mg (1.0 mmol) of 3-(2-methylpiperazin-1-yl)propan-1-ol in 10 mL of absolute methanol.

    • In a separate 25 mL beaker, dissolve 170 mg (1.0 mmol) of copper(II) chloride dihydrate in 10 mL of absolute methanol.

  • Reaction:

    • Slowly add the methanolic solution of copper(II) chloride to the stirred solution of the ligand at room temperature.

    • A color change (typically to blue or green for Cu(II) complexes) should be observed immediately.

    • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Isolation:

    • Reduce the volume of the solvent to approximately 5 mL using a rotary evaporator.

    • Add 20 mL of diethyl ether to the concentrated solution to induce precipitation.

    • Collect the resulting solid by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the solid product with two 10 mL portions of cold diethyl ether to remove any unreacted starting materials.

    • Dry the purified complex in a vacuum desiccator overnight.

Characterization of Metal Complexes

A suite of analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

TechniqueInformation ObtainedExpected Observations
FT-IR Spectroscopy Coordination of the ligand to the metal center.Shifts in the vibrational frequencies of the N-H, C-N, and O-H bonds upon coordination. Appearance of new bands in the low-frequency region (400-600 cm⁻¹) corresponding to M-N and M-O vibrations.[3]
UV-Vis Spectroscopy Electronic transitions within the complex.Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For transition metals, d-d transitions can provide information on the coordination geometry.[3]
¹H and ¹³C NMR Spectroscopy Structural information in solution (for diamagnetic complexes).Shifts in the chemical shifts of the ligand protons and carbons upon coordination.[8] Broadening of signals may occur for paramagnetic complexes.[8]
Mass Spectrometry (ESI-MS) Molecular weight and fragmentation pattern of the complex.A peak corresponding to the molecular ion of the complex, confirming its formation.[3]
Molar Conductivity Electrolytic nature of the complex in solution.Helps to distinguish between coordinated and counter-ion anions.[3]
Thermogravimetric Analysis (TGA) Thermal stability and composition of the complex.Loss of coordinated or lattice solvent molecules at specific temperatures.[3]
Single-Crystal X-ray Diffraction Unambiguous determination of the solid-state molecular structure.Provides precise bond lengths, bond angles, and coordination geometry.

Potential Applications and Protocols

The unique structural features of 3-(2-methylpiperazin-1-yl)propan-1-ol suggest that its metal complexes could be valuable in several research areas.

Antimicrobial and Anticancer Agents

The coordination of ligands to metal ions often enhances their biological activity.[3] Piperazine derivatives are known to exhibit a wide range of pharmacological effects, and their metal complexes have shown promise as antimicrobial and anticancer agents.[1][11] The proposed mechanism of action often involves the interaction of the complex with biomolecules such as DNA and proteins.[3][4]

  • Prepare Solutions:

    • Prepare a stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer and determine its concentration spectrophotometrically using the molar extinction coefficient at 260 nm.

  • UV-Vis Titration:

    • Keep the concentration of the metal complex constant while varying the concentration of CT-DNA.

    • Record the UV-Vis spectrum of the metal complex after each addition of CT-DNA.

  • Data Analysis:

    • Monitor changes in the absorbance and wavelength of the absorption bands of the complex.

    • Hypochromic or hyperchromic shifts, as well as red or blue shifts in the wavelength, can indicate the mode of binding (intercalation, groove binding, or electrostatic interaction).

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

A Prepare Stock Solutions (Complex and CT-DNA) B Constant Complex Concentration A->B C Variable CT-DNA Concentration A->C D Record UV-Vis Spectra after each DNA addition B->D C->D E Analyze Spectral Changes (Absorbance and Wavelength) D->E F Calculate Binding Constant (Kb) E->F

Caption: Workflow for DNA binding studies using UV-Vis titration.

Homogeneous Catalysis

Metal complexes are widely used as catalysts in a variety of organic transformations.[7] The tunable steric and electronic properties of ligands play a crucial role in determining the activity and selectivity of the catalyst. The N,N,O-donor set of 3-(2-methylpiperazin-1-yl)propan-1-ol could stabilize various metal centers in different oxidation states, making its complexes potential catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation.

  • Reaction Setup:

    • In a Schlenk tube under an inert atmosphere, combine an aryl halide (1.0 mmol), a boronic acid (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the metal complex (0.01-1 mol%).

    • Add a suitable solvent (e.g., toluene/water mixture).

  • Reaction:

    • Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) for a specified time.

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up.

    • Isolate the product by column chromatography.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Calculate the yield of the desired product to determine the catalytic activity.

Conclusion and Future Outlook

3-(2-Methylpiperazin-1-yl)propan-1-ol represents a versatile and accessible ligand for the synthesis of a wide range of coordination complexes. Its N,N,O-donor set provides a stable coordination environment for various metal ions, and the inherent biological relevance of the piperazine moiety makes its complexes attractive targets for drug discovery and development. Furthermore, the potential for these complexes to act as homogeneous catalysts opens up avenues for their application in synthetic organic chemistry. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the rich coordination chemistry and diverse applications of this promising ligand.

References

  • Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity - Biointerface Research in Applied Chemistry. (2024). Biointerface Research in Applied Chemistry.
  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

  • Metal complex with piperazine ring-based ligand and their biological activities. (2024). DOI.
  • Piperazine-containing anticancer agents having metal complexes. (2019). ResearchGate. [Link]

  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
  • 3-(Piperazin-1-Yl)Propan-1-Ol. (n.d.). LookChem. [Link]

  • Mohbey, M., Dhole, I., & Hire, P. (2026). A Comprehensive Review on Metal Complexes Structure, Properties, and Applications. International Journal of Pharmaceutical Sciences, 4(2), 1539-1550.
  • Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Synthesis, characterization, crystal structu. (n.d.). Physics @ Manasagangotri. [Link]

  • Metal Complexes of Pharmaceutical Substances. (n.d.). SciSpace. [Link]

  • Piperazin-1-ylpropanol. (n.d.). PubChem. [Link]

  • A short review on chemistry of schiff base metal complexes and their catalytic application. (n.d.). Semantic Scholar. [Link]

  • 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol: A Versatile Heteroscorpionate Ligand for Transition and Main Group Metal Complexes. (2025). MDPI. [Link]

  • 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. (n.d.). PMC. [Link]

  • Pharmaceutical Applications of Metal Complexes and Derived Materials. (2025). PMC. [Link]

  • Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. PubMed. [Link]

  • Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. (n.d.). PMC. [Link]

  • Hashemian, S., & Aflatonian, E. (n.d.). Synthesis and Characterization of Novel Mixed Ligand Complexes of Cu(II)-Imidazol-Amino Acids. Semantic Scholar. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF HETEROCYCLIC N, N'- BIDENTATE LIGANDS AND THEIR TRANSITION METAL (II) COMPLEXES. (n.d.). ChemRxiv. [Link]

  • 2-(3-METHYLPIPERIDIN-1-YL)PROPAN-1-OL. (n.d.). Chemical Substance Information. [Link]

  • Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. (n.d.). Dalton Transactions (RSC Publishing). [Link]

Sources

Method

scale-up synthesis protocols for 3-(2-Methylpiperazin-1-YL)propan-1-OL in industrial labs

An In-Depth Guide to the Scale-Up Synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL for Industrial Applications Abstract This application note provides a comprehensive technical guide for the scale-up synthesis of 3-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Scale-Up Synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL for Industrial Applications

Abstract

This application note provides a comprehensive technical guide for the scale-up synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL, a valuable substituted piperazine intermediate in the pharmaceutical industry. The piperazine moiety is a prevalent scaffold in numerous FDA-approved drugs, making robust and scalable synthetic routes to its derivatives crucial for drug development and manufacturing.[1][2][3] This document details a field-proven, economically viable protocol centered on the nucleophilic substitution of 2-methylpiperazine with 3-chloro-1-propanol. It offers in-depth explanations of the process chemistry, detailed operational procedures for a pilot-plant scale, a thorough safety and hazard analysis, and guidelines for purification and quality control. This guide is intended for researchers, process chemists, and drug development professionals tasked with transitioning synthetic procedures from the laboratory bench to an industrial manufacturing environment.

Introduction and Strategic Overview

The synthesis of N-substituted piperazines is a cornerstone of modern medicinal chemistry.[4] 3-(2-Methylpiperazin-1-YL)propan-1-OL, with its primary alcohol and secondary/tertiary amine functionalities, serves as a versatile building block for introducing a hydrophilic and basic moiety into drug candidates. While numerous synthetic strategies exist for N-alkylation of piperazines, their applicability at an industrial scale is dictated by factors such as cost of goods, process safety, atom economy, and the environmental impact of the workflow.

This guide focuses on the most direct and industrially validated approach: the direct alkylation of 2-methylpiperazine with a 3-halopropanol. This method is favored for its operational simplicity, use of readily available and cost-effective starting materials, and predictable reaction profile, which are paramount for successful technology transfer and large-scale production.

Comparative Analysis of Synthetic Routes

While several pathways can lead to the target molecule, a critical evaluation is necessary to select the optimal route for industrialization.

Synthetic RouteKey ReagentsAdvantages for Scale-UpChallenges and Causality for Rejection
Route 1: Nucleophilic Substitution (Recommended) 2-Methylpiperazine, 3-Chloro-1-propanol, Inorganic Base (e.g., K₂CO₃)• High atom economy.• Readily available, low-cost starting materials.• Straightforward, single-step process.• Well-understood reaction kinetics allowing for predictable control.• Potential for di-alkylation of the propanol by-product if conditions are not optimized.• Exothermic reaction requires robust thermal management.
Route 2: Reductive Amination 2-Methylpiperazine, 3-Hydroxypropionaldehyde, Reducing Agent (e.g., H₂/Catalyst)• High selectivity for mono-alkylation.• Can be a one-pot process.[5]Causality: 3-Hydroxypropionaldehyde is unstable and prone to polymerization, making its handling and stoichiometry control difficult and hazardous on a large scale. Sourcing a stable, cost-effective equivalent is a significant logistical hurdle.[6]
Route 3: Michael Addition & Reduction 2-Methylpiperazine, Acrolein, Reducing Agent (e.g., NaBH₄)• Utilizes inexpensive acrolein.Causality: Acrolein is highly toxic, volatile, and prone to violent, uncontrolled polymerization. The safety infrastructure required to handle acrolein at scale is extensive and costly, making this route less attractive despite cheap reagents.

Based on this analysis, Route 1 (Nucleophilic Substitution) is unequivocally the most logical and prudent choice for industrial-scale synthesis. The remainder of this guide will focus exclusively on the detailed protocol for this process.

Detailed Scale-Up Protocol: Nucleophilic Substitution

This protocol is designed for a target batch size of approximately 10 kg of the final product, suitable for a pilot plant or small-scale industrial setting.

Reaction Scheme

The core of the process is an SN2 reaction where the secondary amine of 2-methylpiperazine acts as a nucleophile, displacing the chloride from 3-chloro-1-propanol.

SN2_Reaction cluster_reactants Reactants cluster_products Products R1 2-Methylpiperazine P1 3-(2-Methylpiperazin-1-YL)propan-1-OL R1->P1 + R2 3-Chloro-1-propanol R2->P1 Base K₂CO₃ (Base) Base->P1 BP1 KHCO₃ P1->BP1 + BP2 KCl P1->BP2 +

Caption: SN2 Alkylation of 2-Methylpiperazine.

Materials and Equipment
ItemSpecificationQuantitySupplier Example
Reagents
2-MethylpiperazineCAS: 109-07-9, Purity ≥99%15.0 kg (149.7 mol)Major Chemical Suppliers
3-Chloro-1-propanolCAS: 627-30-5, Purity ≥98%9.4 kg (99.8 mol)Major Chemical Suppliers
Potassium CarbonateCAS: 584-08-7, Anhydrous, Fine Powder15.2 kg (110.0 mol)Major Chemical Suppliers
Isopropanol (IPA)CAS: 67-63-0, Anhydrous100 LIndustrial Solvent Supplier
TolueneCAS: 108-88-3, Technical Grade50 LIndustrial Solvent Supplier
Deionized WaterN/AAs neededIn-house
Equipment
Primary Reactor250 L Glass-Lined Steel Reactor1Pfaudler, De Dietrich
CondenserBorosilicate Glass, ≥2 m² surface area1Standard Industrial
Addition Funnel50 L Graduated, Pressure-Equalized1Standard Industrial
Heating/Cooling Unit-20 °C to 150 °C capability1Julabo, Huber
Filtration SystemNutsche Filter-Dryer or Centrifuge1Standard Industrial
Distillation Unit100 L Reactor, Packed Column, Vacuum Pump1Standard Industrial
Step-by-Step Manufacturing Protocol

A. Reactor Charging and Inertization

  • Ensure the 250 L reactor is clean, dry, and passivated.

  • Purge the reactor with nitrogen for at least 30 minutes to create an inert atmosphere. This is crucial as 2-methylpiperazine is flammable.[7][8]

  • Charge the reactor with isopropanol (100 L).

  • Under nitrogen, add potassium carbonate (15.2 kg) followed by 2-methylpiperazine (15.0 kg). The use of an excess of 2-methylpiperazine (1.5 eq) helps to drive the reaction to completion and minimize potential side reactions, though it necessitates removal during purification.

  • Start agitation at 100-150 RPM to form a slurry.

B. Controlled Reagent Addition and Reaction

  • Heat the reactor contents to 75-80 °C. The elevated temperature is necessary to achieve a practical reaction rate.

  • Once the temperature is stable, begin the slow, controlled addition of 3-chloro-1-propanol (9.4 kg) over a period of 4-5 hours.

    • Causality: The alkylation reaction is exothermic. A slow addition rate is critical to allow the reactor's cooling system to dissipate the generated heat, preventing a thermal runaway. A temperature spike above 90 °C could lead to increased byproduct formation and potential safety hazards.

  • After the addition is complete, maintain the reaction mixture at 80-85 °C for an additional 8-12 hours.

  • Monitor the reaction progress every 2 hours using Gas Chromatography (GC). The reaction is considered complete when the area % of 3-chloro-1-propanol is less than 1.0%.

C. Work-up and Isolation

  • Cool the reaction mixture to 20-25 °C.

  • Filter the slurry through the Nutsche filter to remove the inorganic salts (KCl and KHCO₃).

  • Wash the salt cake with toluene (2 x 25 L) to recover any entrapped product.

  • Combine the filtrate and the toluene washes.

  • Transfer the combined organic solution to the distillation unit.

  • Concentrate the solution under reduced pressure to remove the bulk of the isopropanol and toluene.

D. Final Product Purification

  • The crude product is a viscous liquid containing the desired product and excess 2-methylpiperazine.

  • Perform fractional vacuum distillation to purify the product. This is a standard and effective method for separating liquid components with different boiling points in industrial chemistry.[9]

    • Fraction 1 (Fore-run): Collect and discard the low-boiling fraction, which primarily consists of residual solvents and some 2-methylpiperazine.

    • Fraction 2 (Heart-cut): Collect the main product fraction, 3-(2-Methylpiperazin-1-YL)propan-1-OL, at the appropriate temperature and pressure (literature boiling point is a good starting point, but this must be optimized).

    • Fraction 3 (Heels): The high-boiling residue left in the distillation pot.

  • The purified product should be a clear, colorless to pale yellow liquid.

Process Parameters Summary
ParameterTarget ValueJustification
Molar Ratio (2-MP:3-CP)1.5 : 1.0Excess amine drives the reaction and minimizes di-alkylation.
Molar Ratio (Base:3-CP)1.1 : 1.0Ensures complete neutralization of generated HCl.
Solvent Volume~7 L / kg of limiting reagentProvides adequate mixing and heat transfer without being overly dilute.
Reaction Temperature80-85 °COptimal balance between reaction rate and byproduct formation.
Addition Time4-5 hoursCritical for controlling exothermicity.
Reaction Time8-12 hours post-additionEnsures reaction goes to completion.
Expected Yield75-85%Typical for this type of industrial process after purification losses.
Final Purity (by GC)>99.0%Standard requirement for a pharmaceutical intermediate.

Safety, Handling, and Waste Management

4.1. Hazard Identification and Mitigation

  • 2-Methylpiperazine: A flammable and corrosive solid.[7][8] It causes severe skin and eye irritation.[10] Inhalation may lead to respiratory tract irritation.[10]

  • 3-Chloro-1-propanol: A flammable liquid and is toxic if swallowed or inhaled. Causes skin and eye irritation.

  • Isopropanol/Toluene: Flammable solvents. Vapors can form explosive mixtures with air.

4.2. Engineering and Personal Protective Controls

  • Engineering: All operations must be conducted in a well-ventilated area using closed-system reactors.[10] Grounding and bonding of all equipment is mandatory to prevent static discharge.[7] Emergency eyewash stations and safety showers must be readily accessible.[10]

  • Personal Protective Equipment (PPE): Personnel must wear fire-retardant clothing, chemical-resistant gloves (e.g., nitrile or neoprene), tightly fitting safety goggles, and a full-face respirator with organic vapor cartridges, especially during charging and sampling operations.[7][11]

4.3. Waste Disposal

  • Solid Waste: The filtered inorganic salt cake should be tested for residual organic contamination before disposal according to local regulations.

  • Liquid Waste: The distillation fore-run and residue (heels) are considered hazardous organic waste and must be collected in labeled containers for incineration by a certified waste management company.

Overall Process Workflow

The following diagram visualizes the end-to-end process for the industrial synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL.

Caption: Industrial Synthesis Workflow Diagram.

References

  • Benchchem. (n.d.). Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications.
  • ECHEMI. (n.d.). 2-Methylpiperazine SDS, 109-07-9 Safety Data Sheets.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Methylpiperazine, 98%.
  • Santa Cruz Biotechnology. (n.d.). 2-Methylpiperazine.
  • CymitQuimica. (2023). (2S)-2-Methylpiperazine, N1-BOC protected.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) (S)-1-N-Boc-2-methyl-piperazine.
  • Grokipedia. (n.d.). Propanolamines.
  • ResearchGate. (n.d.). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues.
  • MDPI. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.
  • Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419.
  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
  • LookChem. (n.d.). 3-(Piperazin-1-Yl)Propan-1-Ol.
  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.
  • PubMed. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Journal of Organic Chemistry, 83(19), 11935-11948.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL

Welcome to the technical support center for the synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The following information is structured to address specific challenges you may encounter, explaining the chemical principles behind the recommended solutions to optimize your reaction yield and purity.

Troubleshooting Guides & FAQs

This section directly addresses common issues in a question-and-answer format, providing practical solutions grounded in organic chemistry principles.

Issue 1: Low Yield of the Desired Mono-Alkylated Product

Question: My reaction is resulting in a low yield of 3-(2-Methylpiperazin-1-YL)propan-1-OL, with significant amounts of starting material remaining and/or the formation of a di-substituted byproduct. How can I improve the selectivity for mono-alkylation?

Answer: This is a frequent challenge in the N-alkylation of piperazines due to the presence of two reactive secondary amine groups.[1] The methyl group on the piperazine ring in 2-methylpiperazine offers some steric hindrance, but di-alkylation can still readily occur. Here are several strategies to enhance mono-selectivity:

  • Stoichiometry Control: A common and effective method is to use a large excess of 2-methylpiperazine relative to your alkylating agent (e.g., 3-chloro-1-propanol or propylene oxide). By increasing the concentration of the piperazine, you statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the mono-alkylated product.[2] A 5 to 10-fold excess of 2-methylpiperazine is a good starting point.

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly and at a controlled, often lower, temperature can help manage the reaction rate.[2] This minimizes localized high concentrations of the electrophile, reducing the likelihood of a second alkylation on the already-formed product.

  • Use of a Protecting Group: For maximum control, employing a mono-protected 2-methylpiperazine is a highly effective strategy. The tert-butoxycarbonyl (Boc) group is a common choice.[1][3] This ensures only one nitrogen is available for alkylation. The Boc group can be removed in a subsequent step, typically under acidic conditions.

  • In-Situ Monohydrochloride Formation: You can protect one of the amine groups by forming the monohydrochloride salt in situ. This is achieved by reacting 2-methylpiperazine with one equivalent of an acid like HCl before adding the alkylating agent.[1]

Issue 2: Formation of Quaternary Ammonium Salts

Question: I am observing a significant amount of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can this be avoided?

Answer: Quaternary ammonium salt formation occurs when the same nitrogen atom is alkylated twice, leading to a positively charged, highly polar, and water-soluble species.[1][4] This is more likely to happen with highly reactive alkylating agents and forcing reaction conditions.

  • Choice of Alkylating Agent: While reactive, alkyl iodides can be prone to over-alkylation.[4] If you are using 3-iodo-1-propanol, consider switching to the less reactive 3-chloro-1-propanol.

  • Reductive Amination: An alternative synthetic route that avoids the formation of quaternary salts is reductive amination.[3][4] This would involve reacting 2-methylpiperazine with a suitable aldehyde, followed by reduction with an agent like sodium borohydride or sodium triacetoxyborohydride.

  • Reaction Monitoring: Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1] The reaction should be stopped as soon as the desired product is maximized to prevent further alkylation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to separate my product from unreacted 2-methylpiperazine and the di-substituted byproduct. What purification strategies are recommended?

Answer: The similar polarities of the starting material, desired product, and di-substituted byproduct can make purification challenging.

  • Column Chromatography: This is often the most effective method for separating these closely related compounds.[5] A silica gel column is typically used. The eluent system will need to be optimized, but a good starting point is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate and a polar solvent like methanol. Adding a small amount of a base like triethylamine to the eluent can help to reduce tailing of the amine spots on the silica gel.

  • Acid-Base Extraction: An initial workup using acid-base extraction can help to remove non-basic impurities. However, it will not effectively separate the piperazine-containing compounds from each other.

  • Recrystallization: If your product is a solid, recrystallization can be a viable purification method.[5] You will need to screen various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: Mono-N-Alkylation using Excess Piperazine

This protocol favors mono-alkylation by controlling stoichiometry.

Materials:

  • 2-Methylpiperazine (10 mmol, 10 eq.)

  • 3-Chloro-1-propanol (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of 2-methylpiperazine in acetonitrile, add potassium carbonate.

  • Slowly add the 3-chloro-1-propanol to the mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress by TLC.[2]

  • Upon completion, filter off the potassium carbonate.

  • Remove the acetonitrile under reduced pressure.

  • The resulting residue can then be purified by column chromatography.

Protocol 2: Mono-Protection of 2-Methylpiperazine with a Boc Group

This protocol ensures mono-alkylation by protecting one of the amine functionalities.

Step 1: Boc Protection Materials:

  • 2-Methylpiperazine (2 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1 eq.)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-methylpiperazine in DCM in a reaction flask.

  • Prepare a solution of Boc₂O in DCM.

  • Add the Boc₂O solution dropwise to the 2-methylpiperazine solution over several hours while stirring at room temperature.[3]

  • Allow the reaction mixture to stir at room temperature overnight.

  • Evaporate the DCM under reduced pressure.

  • The resulting mixture of unprotected, mono-protected, and di-protected piperazine can be separated by column chromatography.

Step 2: Alkylation of 1-Boc-3-methylpiperazine Materials:

  • 1-Boc-3-methylpiperazine (1 eq.)

  • 3-Chloro-1-propanol (1 eq.)

  • Potassium carbonate (or other suitable base)

  • Acetone (or other suitable solvent)

Procedure:

  • In a reaction flask, combine 1-Boc-3-methylpiperazine, 3-chloro-1-propanol, and potassium carbonate in acetone.[1][3]

  • Reflux the mixture and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and filter to remove the inorganic salts.

  • Evaporate the solvent to yield the crude Boc-protected product, which can then be deprotected.

Step 3: Boc Deprotection This step is typically carried out using a strong acid like trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent like dioxane or methanol.

Data Presentation

ParameterStrategy 1: Excess PiperazineStrategy 2: Boc Protection
Reagent Ratio 5-10 eq. of 2-methylpiperazine1 eq. of 1-Boc-3-methylpiperazine
Selectivity Moderate to GoodExcellent
Number of Steps OneThree (Protection, Alkylation, Deprotection)
Purification Can be challengingGenerally simpler
Overall Yield VariableOften higher and more reproducible

Visualizations

G cluster_0 Troubleshooting Low Mono-Alkylation Yield Low Yield Low Yield Di-alkylation Di-alkylation Low Yield->Di-alkylation Cause Quaternary Salt Quaternary Salt Low Yield->Quaternary Salt Cause Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Cause Control Stoichiometry Control Stoichiometry Di-alkylation->Control Stoichiometry Solution Protecting Group Protecting Group Di-alkylation->Protecting Group Solution Optimize Conditions Optimize Conditions Suboptimal Conditions->Optimize Conditions Solution

Caption: Troubleshooting workflow for low mono-substitution yield.

G Start Start Protect 2-Methylpiperazine (Boc) Protect 2-Methylpiperazine (Boc) Start->Protect 2-Methylpiperazine (Boc) Alkylation with 3-Chloro-1-propanol Alkylation with 3-Chloro-1-propanol Protect 2-Methylpiperazine (Boc)->Alkylation with 3-Chloro-1-propanol Deprotection (Acidic) Deprotection (Acidic) Alkylation with 3-Chloro-1-propanol->Deprotection (Acidic) Purification (Chromatography) Purification (Chromatography) Deprotection (Acidic)->Purification (Chromatography) Final Product Final Product Purification (Chromatography)->Final Product

Caption: Experimental workflow using a protecting group strategy.

References

  • Gettys, K. E., Ye, Z., & Dai, M. (2017). Synthesis of piperazine-containing natural products and pharmaceuticals. Synthesis, 49(12), 2589-2604.
  • O'Brien, P., et al. (2010). Direct α-C–H lithiation of N-Boc piperazines at higher temperatures. Journal of the American Chemical Society, 132(33), 11435-11437.
  • LookChem. 3-(Piperazin-1-Yl)Propan-1-Ol. Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]

  • PMC. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]

  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Available at: [Link]

  • PubMed. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Available at: [Link]

  • PMC. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • Google Patents. WO2014184039A1 - Method for preparing n-alkyl-piperazines.

Sources

Optimization

troubleshooting common impurities in 3-(2-Methylpiperazin-1-YL)propan-1-OL extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-(2-Methylpiperazin-1-yl)propan-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-(2-Methylpiperazin-1-yl)propan-1-ol.

Because this molecule is a highly polar, bifunctional amino alcohol, standard organic chemistry workups frequently fail. The following guide bypasses generic advice, focusing instead on the mechanistic causality behind extraction failures, emulsion formations, and regioselective impurities, providing you with self-validating protocols to ensure high-purity recovery.

Pathway & Workflow Visualization

AlkylationPathway A 2-Methylpiperazine (Starting Material) C N1-Alkylation (Target Molecule) A->C Sterically Hindered D N4-Alkylation (Regioisomer) A->D Kinetically Favored B 3-Chloro-1-propanol (Alkylating Agent) B->C B->D E N1,N4-Dialkylation (Over-alkylation) C->E Excess Reagent D->E Excess Reagent

Reaction pathways showing regioselectivity and over-alkylation in 2-methylpiperazine.

ExtractionWorkflow A Crude Aqueous Mixture (Target + Impurities) B Salting-Out (K2CO3) pH > 10 A->B Add Salt C LLE with n-Butanol B->C Add Solvent D Aqueous Waste (Inorganic Salts) C->D Phase Separation E Organic Extract (Piperazine Derivatives) C->E Phase Separation F SCX Ion-Exchange (Catch & Release) E->F Load Extract G Purified Target: 3-(2-Methylpiperazin-1-yl)propan-1-ol F->G Elute (NH3/MeOH)

Workflow for the extraction and SCX purification of piperazine amino alcohols.

Troubleshooting Q&A

Q1: Why does my target amino alcohol partition poorly into standard organic solvents like ethyl acetate or DCM? Mechanistic Causality: 3-(2-Methylpiperazin-1-yl)propan-1-ol is a highly polar molecule containing a secondary amine, a tertiary amine, and a primary hydroxyl group. At a neutral pH, the amines are protonated, rendering the molecule highly hydrated. Standard liquid-liquid extraction (LLE) with moderately polar solvents fails because the thermodynamic preference of the protonated amine remains strictly in the aqueous phase (1)[1]. Solution: Implement a "salting-out" strategy using potassium carbonate (K₂CO₃). Adding K₂CO₃ serves a dual purpose: it drives the aqueous pH above 10 (deprotonating both piperazine nitrogens to their free base form) and drastically increases the ionic strength of the aqueous phase, reducing water activity and forcing the organic molecule into the extraction solvent (2)[2].

Q2: What causes persistent emulsions during the organic wash, and how do I break them? Mechanistic Causality: Piperazine derivatives with aliphatic alcohol chains exhibit amphiphilic properties. During vigorous shaking in LLE, they act as surfactants, stabilizing the interface between the aqueous and organic layers and leading to highly stable emulsions (3)[3]. Solution: Avoid vigorous shaking; use gentle inversion. If an emulsion forms, increase the ionic strength by adding saturated brine or filter the biphasic mixture through a pad of Celite to mechanically disrupt the stabilized micelles[3].

Q3: I am seeing significant contamination from unreacted 2-methylpiperazine. How do I selectively remove it? Mechanistic Causality: 2-Methylpiperazine is even more hydrophilic than the target product and possesses similar basicity. Standard LLE cannot easily separate them. Solution: Utilize Strong Cation Exchange (SCX) chromatography. The sulfonic acid groups on the resin will "catch" all basic amines. Washing with methanol removes neutral impurities. Eluting with a controlled gradient of methanolic ammonia (NH₃/MeOH) releases the amines (4)[4]. Because the mono-alkylated product is bulkier, it interacts differently with the resin compared to the unreacted starting material, allowing for fractionated release.

Q4: My LC-MS shows a mass corresponding to a dialkylated byproduct (N1, N4-dialkylation). How do I troubleshoot this? Mechanistic Causality: Alkylating 2-methylpiperazine with 3-chloro-1-propanol can occur at N1 or N4. The N1 position is adjacent to the methyl group and is sterically hindered, whereas N4 is less hindered (5)[5]. If excess alkylating agent is used, both nitrogens will react, yielding the N1,N4-dialkylated byproduct (6)[6]. Solution: To favor monoalkylation, run the reaction with a large stoichiometric excess of 2-methylpiperazine (which is later recovered via SCX) or utilize orthogonal protecting groups (e.g., Boc-protection at N4) prior to alkylation[5].

Quantitative Data: Extraction Efficiency Comparison

Solvent SystemSalting-Out AgentAqueous pHExtraction Efficiency (%)Emulsion Risk
Ethyl AcetateNone7.0< 10%Low
Dichloromethane (DCM)None7.0~ 15%Medium
DCM : Isopropanol (3:1)NaCl (Saturated)9.065%High
n-Butanol K₂CO₃ (Saturated) > 10.0 > 90% Low

Self-Validating Experimental Protocols

Protocol 1: Salting-Out Liquid-Liquid Extraction (LLE)

Purpose: To efficiently drive the highly polar amino alcohol from the aqueous reaction mixture into an organic phase.

  • pH Adjustment & Salting: To the crude aqueous reaction mixture, slowly add solid K₂CO₃ under stirring until the solution is fully saturated (undissolved salt remains visible).

    • Causality: This ensures the pH exceeds 10, fully deprotonating the piperazine nitrogens, while the high ionic strength drastically lowers the dielectric constant of the water.

  • Solvent Addition: Add an equal volume of n-butanol to the saturated aqueous layer.

    • Causality: n-Butanol provides the necessary hydrogen-bond donating/accepting capabilities to solvate the primary hydroxyl group of the target molecule.

  • Phase Separation: Gently invert the separatory funnel 10-15 times. Allow the layers to separate for 20 minutes. Collect the upper organic layer.

  • Validation Check (Critical): Spot a drop of the residual aqueous layer onto a TLC plate. Heat the plate and stain with Ninhydrin. If the spot turns deep purple/pink, basic amines are still present in the aqueous phase, indicating insufficient salting-out. Add more K₂CO₃ and perform a second extraction.

Protocol 2: Catch-and-Release SCX Purification

Purpose: To separate the target mono-alkylated product from unreacted 2-methylpiperazine and neutral impurities.

  • Resin Conditioning: Condition an SCX-2 (Strong Cation Exchange) cartridge with 2 column volumes (CV) of Methanol, followed by 2 CV of 0.1 M aqueous HCl, and finally 2 CV of water.

  • Loading: Load the concentrated organic extract (redissolved in water/methanol) onto the column at a flow rate of 1 mL/min.

  • Washing: Wash the column with 3 CV of Methanol.

    • Causality: This removes non-ionizable impurities, unreacted alkylating agents, and organic byproducts. The basic piperazines remain ionically bound to the sulfonic acid stationary phase.

  • Elution: Elute the target compound using a gradient of 0.5 M to 2.0 M NH₃ in Methanol. Collect fractions.

  • Validation Check (Critical): Monitor the pH of the column effluent. The target compound will not elute until the effluent pH strictly exceeds 9.5 (the pKa of the secondary amine). If the pH drops prematurely, the resin capacity has been exceeded, and breakthrough is occurring.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phases for 3-(2-Methylpiperazin-1-YL)propan-1-OL Analysis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 3-(2-Methylpiperazin-1-YL)propan-1-OL. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 3-(2-Methylpiperazin-1-YL)propan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges encountered with this polar, basic analyte. We will move from foundational concepts and frequently asked questions to advanced troubleshooting and method optimization strategies.

Analyte at a Glance: Understanding the Challenge

3-(2-Methylpiperazin-1-YL)propan-1-OL is a polar compound containing a basic piperazine moiety. This structure presents two primary challenges in reversed-phase HPLC: poor retention on nonpolar stationary phases and severe peak tailing due to secondary ionic interactions with the column packing material. Understanding its physicochemical properties is the first step in developing a robust analytical method.

PropertyValue / StructureSignificance for HPLC
Chemical Structure Chemical structure of 3-(2-Methylpiperazin-1-YL)propan-1-OLThe piperazine ring contains two basic nitrogen atoms, making the molecule prone to protonation and strong interaction with acidic silanols on silica-based columns. The propanol group increases polarity.
Molecular Formula C₈H₁₈N₂OA relatively small, polar molecule.
Predicted pKa ~8-9 (for the piperazine nitrogens)The pH of the mobile phase relative to the pKa is critical for controlling ionization, retention, and peak shape.
Predicted LogP < 0The negative LogP value indicates high polarity (hydrophilicity), suggesting weak retention in reversed-phase chromatography.[1]

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during method development.

Q1: Why is my peak for 3-(2-Methylpiperazin-1-YL)propan-1-OL exhibiting severe tailing?

A1: Peak tailing is the most common issue for basic compounds like this analyte.[2][3] The primary cause is secondary retention mechanisms, where the protonated (positively charged) amine groups on your molecule interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase (e.g., C18).[2][4] This strong interaction holds some analyte molecules back, causing them to elute later than the main peak, resulting in a "tail."

Q2: I have very little or no retention; my peak is eluting in the void volume. How can I fix this?

A2: This is expected for a highly polar compound on a nonpolar reversed-phase column.[5] To increase retention, you can:

  • Decrease the organic solvent percentage in your mobile phase (e.g., reduce acetonitrile or methanol). Running in highly aqueous conditions (95-100% aqueous) is a common starting point.[6]

  • Select a water-compatible column. Standard C18 columns can suffer from "hydrophobic collapse" in highly aqueous mobile phases, leading to loss of retention. Use a column specifically designed for aqueous conditions (e.g., with polar-embedded or polar-endcapped phases) or a phenyl-hexyl column.[6]

  • Consider an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography, which are specifically designed to retain polar compounds.[5][7][8]

Q3: What is a good starting column and mobile phase for my initial experiments?

A3: A good starting point is a modern, high-purity, end-capped C18 or a C8 column from a reputable manufacturer. These columns have a lower concentration of active silanol groups, which helps minimize peak tailing.[3]

For the mobile phase, begin with a simple gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 5% to 50% B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

  • Column Temperature: 30-40 °C to improve peak shape and reduce mobile phase viscosity.

The low pH from the formic acid will help to protonate your analyte and, more importantly, suppress the ionization of the problematic silanol groups on the stationary phase.[4]

Q4: How does mobile phase pH affect my separation, and what pH should I use?

A4: The mobile phase pH is arguably the most critical parameter.[9][10] It controls the ionization state of both your analyte and the stationary phase.

  • At low pH (pH < 3): The piperazine nitrogens are fully protonated (R-NH₂⁺), and the silica silanols are fully protonated (Si-OH), which is neutral. This minimizes the strong ionic secondary interactions, leading to significantly improved peak shape.[2] This is the most common and recommended approach.

  • At intermediate pH (pH 4-7): Silanols become increasingly deprotonated (Si-O⁻), while your analyte remains protonated. This is the "worst-case scenario" and will lead to maximum peak tailing.

  • At high pH (pH > 10): The analyte will be in its neutral form, and silanols will be fully deprotonated. While this can also provide good peak shape, it requires specialized hybrid or polymeric columns, as traditional silica columns will dissolve at high pH.[11]

Recommendation: Start with a mobile phase pH between 2.5 and 3.0 using an appropriate buffer or acid additive.

Q5: Should I use Trifluoroacetic Acid (TFA) as a mobile phase additive?

A5: TFA is a strong acid and an effective ion-pairing agent that can significantly improve peak shape for basic compounds.[12][13][14] It works by both suppressing silanol ionization (due to low pH) and forming an ion pair with the protonated analyte, which can improve retention and mask secondary interactions.[12][13]

  • For UV Detection: A concentration of 0.05% to 0.1% TFA is highly effective for improving peak shape.[15][16]

  • For Mass Spectrometry (MS) Detection: Avoid TFA if possible. It is a strong ion-suppressing agent and can permanently contaminate the MS source.[13][15] Formic acid is the preferred additive for LC-MS applications.

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Peak Tailing

If basic mobile phase adjustments have not solved peak tailing, follow this systematic workflow.

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Step 1: Verify Mobile Phase pH Is pH between 2.5 and 3.0? start->check_ph adjust_ph Action: Adjust pH with Formic Acid or a suitable buffer (e.g., phosphate). check_ph->adjust_ph No check_column Step 2: Evaluate Column Choice Using a modern, high-purity, base-deactivated column? check_ph->check_column Yes adjust_ph->check_ph Re-evaluate change_column Action: Switch to a base-deactivated C18/C8 or a polar-embedded column. check_column->change_column No check_additive Step 3: Consider Additives (UV-only) Is peak shape still poor? check_column->check_additive Yes change_column->check_column Re-evaluate use_tfa Action: Add 0.05% TFA to the mobile phase. check_additive->use_tfa Yes check_system Step 4: Investigate System Effects Are fittings/tubing correct? Is column old? check_additive->check_system No, or MS detection solved Problem Solved (Asymmetry < 1.2) use_tfa->solved fix_system Action: Check for dead volume. Use a guard column. Replace analytical column if necessary. check_system->fix_system Yes check_system->solved No fix_system->check_system Re-evaluate

Caption: A systematic workflow for troubleshooting peak tailing.

Causality Explained:

  • pH Control: This is the first and most impactful step. Ensuring silanols are neutralized by operating at a low pH is fundamental to preventing the root chemical cause of tailing for amines.[2][4]

  • Column Hardware: Not all C18 columns are created equal. Older "Type A" silica columns have a high density of acidic silanols. Modern "Type B" high-purity silica columns are manufactured to have minimal metal content and are often densely end-capped to shield the remaining silanols, making them "base-deactivated."[3][4]

  • Mobile Phase Additives: If pH and column choice are insufficient, a stronger acid like TFA can act as a powerful peak-shaping agent for UV-based methods.[14]

  • System & Consumables: Physical issues can mimic chemical problems. Extra space in fittings (dead volume) or a contaminated or voided column can cause peak distortion.[3][17] Injecting a neutral compound (like toluene or caffeine) can help diagnose this; if the neutral compound also tails, the problem is physical, not chemical.[3]

Guide 2: Advanced Strategies for Retaining Polar Analytes

If adjusting the organic modifier is not enough to achieve adequate retention, consider these alternative approaches.

G start Poor Retention in Reversed-Phase Mode rp_options Reversed-Phase Optimization start->rp_options alt_modes Alternative Chromatographic Modes start->alt_modes rp_options->sub_rp alt_modes->sub_alt node_phenyl Use Phenyl-Hexyl Column (Offers alternative selectivity for amines) sub_rp->node_phenyl node_ionpair Ion-Pair Chromatography (Adds non-volatile pairing agent, not MS-friendly) sub_rp->node_ionpair node_hilic HILIC (Uses a polar stationary phase with high organic mobile phase) sub_alt->node_hilic node_mmc Mixed-Mode Chromatography (Combines Reversed-Phase and Ion-Exchange functionalities) sub_alt->node_mmc

Caption: Decision tree for addressing poor retention of polar analytes.

  • Phenyl-Hexyl Columns: These columns offer a different selectivity compared to standard alkyl (C18, C8) phases. They can provide enhanced retention for basic and aromatic compounds through π-π interactions and are stable in 100% aqueous mobile phases.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile). Water acts as the strong eluting solvent. This mode is excellent for retaining very polar compounds that are unretained in reversed-phase.[5]

  • Mixed-Mode Chromatography (MMC): This is a powerful technique that utilizes stationary phases with both hydrophobic (like C18) and ion-exchange (e.g., cation exchange) functionalities.[7][8] This allows for dual retention mechanisms, providing excellent and tunable retention for polar, charged compounds like 3-(2-Methylpiperazin-1-YL)propan-1-OL without the need for ion-pairing reagents, making it MS-compatible.[18]

Recommended HPLC Methodologies & Protocols

Recommended Starting Method Conditions
ParameterMethod 1: Reversed-Phase (RP)Method 2: Mixed-Mode (MMC)
Column High-Purity Base-Deactivated C18 or Polar-Embedded C18, 150 x 4.6 mm, 3.5 µmMixed-Mode (Reversed-Phase/Weak Cation Exchange), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Formate, pH 3.0 in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5% B for 2 min, 5-60% B in 10 min, hold for 2 min10% B for 1 min, 10-70% B in 10 min, hold for 2 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 5 µL5 µL
Detection UV at ~210 nm (or as determined)UV at ~210 nm / MS
Primary Use General quality control, purity testing (UV detection).Complex matrices, bioanalysis, when tunable retention and MS compatibility are needed.[8]
Experimental Protocol 1: Preparation of Mobile Phase A (20 mM Ammonium Formate, pH 3.0)

Objective: To prepare a reliable, MS-compatible buffered mobile phase for consistent retention and peak shape.

Materials:

  • HPLC-grade water

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Calibrated pH meter

  • Sterile, filtered storage bottle

Procedure:

  • Weigh out approximately 1.26 g of ammonium formate.

  • Dissolve the ammonium formate in ~950 mL of HPLC-grade water in a 1 L beaker with a magnetic stirrer.

  • Place the calibrated pH probe into the solution.

  • Slowly add formic acid dropwise while monitoring the pH. Continue until the pH of the solution stabilizes at 3.0 ± 0.05.

  • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter the final buffer through a 0.22 µm membrane filter to remove particulates and degas the solution.

  • Transfer to a clearly labeled mobile phase bottle. This buffer is stable for several days when refrigerated.

Experimental Protocol 2: System Suitability Test

Objective: To verify that the chromatographic system is performing adequately for the analysis.

Procedure:

  • Prepare a standard solution of 3-(2-Methylpiperazin-1-YL)propan-1-OL at a known concentration (e.g., 20 µg/mL).

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20-30 minutes or until a stable baseline is achieved.

  • Perform five or six replicate injections of the standard solution.

  • Evaluate the following parameters from the resulting chromatograms:

    • Retention Time (RT) Reproducibility: The relative standard deviation (RSD) of the RT should be ≤ 1.0%.

    • Peak Area Reproducibility: The RSD of the peak area should be ≤ 2.0%.

    • Peak Asymmetry (Tailing Factor): The asymmetry factor at 10% peak height should be between 0.9 and 1.5.[2]

    • Theoretical Plates (N): Should be > 2000 to ensure adequate column efficiency.

Acceptance Criteria: If all parameters meet the specified criteria, the system is ready for sample analysis. If not, troubleshoot the system using the guides above before proceeding.

References
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • IntechOpen. (2022, April 23).
  • LCGC International. (2026, April 1). Mixed-Mode Chromatography—A Review.
  • SIELC Technologies.
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs.
  • Hichrom. HPLC Troubleshooting Guide. Hichrom.
  • BenchChem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin. BenchChem.
  • Cogent Columns. (2026, February 11). TFA Does Not Permanently Affect Retention on Cogent TYPE-C HPLC Columns. Cogent Columns.
  • Chromatography Forum. (2008, October 27). the role of TFA on Reverse phase chromatography?.
  • LookChem. 3-(Piperazin-1-Yl)Propan-1-Ol. LookChem.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [https://vertexaisearch.cloud.g

Sources

Optimization

resolving low solubility issues of 3-(2-Methylpiperazin-1-YL)propan-1-OL in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing aqueous solubility challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing aqueous solubility challenges with 3-(2-Methylpiperazin-1-yl)propan-1-ol .

This guide bypasses generic advice to provide field-proven, mechanistically grounded protocols. Every workflow described here is designed as a self-validating system to ensure your experimental integrity.

Part 1: Mechanistic Causality – Why Does This Compound Resist Aqueous Solubilization?

To solve a solubility issue, we must first understand the molecular causality. 3-(2-Methylpiperazin-1-yl)propan-1-ol is an amphiphilic molecule with distinct structural domains:

  • The Basic Centers: It contains a tertiary amine (N1, attached to the propanol chain) and a secondary amine (N4). The secondary amine typically has a pKa of ~9.0–9.8, while the tertiary amine has a lower pKa of ~4.5–5.5.

  • The Hydrophobic Domains: The 2-methyl group on the piperazine ring and the 3-carbon propanol backbone contribute significantly to the molecule's lipophilicity and crystal lattice energy.

The Core Issue: At physiological pH (7.4), the N4 amine is protonated, but the N1 amine is not. This partial ionization often fails to provide sufficient hydration energy to overcome the hydrophobic interactions of the carbon backbone. When introduced to aqueous media, the lattice energy of the free base dominates, leading to rapid precipitation or the formation of insoluble hydrates [1].

To overcome this, we must either manipulate the ionization state (pH adjustment), disrupt the crystal lattice (salt formation), or alter the dielectric constant of the solvation shell (co-solvents/complexation).

Part 2: Step-by-Step Troubleshooting Workflows

Below are the primary workflows for solubilizing 3-(2-Methylpiperazin-1-yl)propan-1-ol. Start with Workflow A for immediate in vitro assay needs, and progress to Workflow B if you are developing a stable formulation for in vivo dosing.

SolubilityWorkflow Start Assess Baseline Solubility (Aqueous Media) pH_Adj Step 1: pH Adjustment (Target pH < 5.0) Start->pH_Adj Check1 Solubility Sufficient? pH_Adj->Check1 SaltScreen Step 2: Salt Formation (e.g., HCl, Mesylate) Check1->SaltScreen No Success Proceed to Biological Assay Check1->Success Yes Check2 Solubility Sufficient? SaltScreen->Check2 Cosolvent Step 3: Co-solvent / Complexation (DMSO, HP-β-CD) Check2->Cosolvent No Check2->Success Yes Cosolvent->Success

Figure 1: Step-wise troubleshooting workflow for enhancing piperazine derivative solubility.

Workflow A: pH-Driven Solubilization (For In Vitro Assays)

By lowering the pH below 5.0, we force the protonation of both the secondary and tertiary amines, maximizing ion-dipole interactions with water.

  • Preparation: Weigh the required mass of 3-(2-Methylpiperazin-1-yl)propan-1-ol free base into a sterile vial.

  • Initial Solvation: Add 80% of your final target volume using a mildly acidic buffer (e.g., 0.1 M Citrate buffer, pH 4.5).

  • Agitation: Vortex for 60 seconds. If the solution remains turbid, sonicate in a water bath at 25°C for 5 minutes.

  • Self-Validation (Critical Step): The basicity of the piperazine ring will pull protons from the buffer, raising the pH. You must measure the pH of the solution after dissolution. If the pH has drifted above 5.5, titrate dropwise with 0.1 M HCl until the pH returns to 4.5 and the solution clears.

  • Volume Adjustment: QS to the final volume with the acidic buffer.

Workflow B: Salt Screening & Formation (For In Vivo / Formulation)

Converting the free base to a salt lowers the crystal lattice energy and drastically increases the hydration sphere [2].

SaltMechanism FreeBase 3-(2-Methylpiperazin-1-yl) propan-1-ol (Free Base) Protonation Proton Transfer to Piperazine N1 & N4 FreeBase->Protonation Acid Acidic Counterion (e.g., HCl, H2SO4) Acid->Protonation Salt Ionized Salt Form (High Aqueous Solubility) Protonation->Salt

Figure 2: Mechanism of proton transfer and salt formation to increase aqueous solubility.

  • Dissolution: Dissolve 100 mg of 3-(2-Methylpiperazin-1-yl)propan-1-ol free base in a minimal volume (approx. 2-3 mL) of a polar aprotic solvent like acetone or tetrahydrofuran (THF).

  • Counterion Addition: Add 2.1 molar equivalents of an acidic counterion (e.g., 1M HCl in diethyl ether) dropwise under continuous magnetic stirring at 200 RPM. (We use 2.1 equivalents to target both nitrogen centers).

  • Precipitation: Observe for the precipitation of the dihydrochloride salt. If no precipitate forms, cool the vial to 4°C for 2 hours to induce crystallization.

  • Isolation: Isolate the precipitate via vacuum filtration and wash with 1 mL of cold anti-solvent (diethyl ether).

  • Self-Validation: Confirm salt formation via Differential Scanning Calorimetry (DSC). A true salt will exhibit a single, sharp endothermic melting peak distinct from the free base, confirming a new crystal lattice rather than a physical mixture [3].

Part 3: Quantitative Data & Strategy Comparison

Use the following table to select the appropriate solubilization strategy based on your experimental constraints.

Solubilization StrategyMechanism of ActionExpected Solubility GainRecommended ApplicationLimitations
pH Adjustment (< 5.0) Complete protonation of N1 and N4 amines5x – 15xAcute in vitro biochemical assaysLow pH may denature sensitive proteins or cells.
Salt Formation (HCl/Mesylate) Disruption of crystal lattice energy20x – 50xIn vivo dosing, PK/PD studies, formulationRequires synthesis and solid-state characterization.
Co-solvency (5% DMSO) Reduction of solvent dielectric constant2x – 5xHigh-throughput screening (HTS)DMSO >0.5% can be cytotoxic in cell-based assays.
Complexation (HP-β-CD) Hydrophobic inclusion of the 2-methyl group10x – 20xCell-based assays requiring neutral pHHigh concentrations of cyclodextrin can extract cellular cholesterol.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I dilute my DMSO stock into a physiological buffer (pH 7.4)? A1: This is a classic case of "solvent shifting." In 100% DMSO, the compound is fully solvated regardless of its ionization state. When rapidly diluted into an aqueous buffer at pH 7.4, the local dielectric constant changes instantly. Because the tertiary amine (N1) is unprotonated at pH 7.4, the molecule lacks the necessary hydration energy to remain in solution, leading to localized supersaturation and immediate precipitation. Solution: Pre-dilute your DMSO stock into a transitional co-solvent mixture (e.g., 50% PEG-400) before introducing it to the final aqueous buffer.

Q2: I formed the hydrochloride salt, but it is highly hygroscopic and turns into a paste on the bench. What went wrong? A2: Piperazine dihydrochloride salts can sometimes be highly deliquescent (absorbing moisture from the air until they dissolve). This indicates that while you solved the aqueous solubility issue, you compromised solid-state stability. Solution: Switch your counterion. A salt screening study using larger, less hydrophilic counterions—such as mesylate or tosylate—often yields a highly soluble but non-hygroscopic crystalline solid [2].

Q3: Can I use cyclodextrins to solubilize 3-(2-Methylpiperazin-1-yl)propan-1-ol without altering the pH? A3: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective here. The hydrophobic cavity of the cyclodextrin can encapsulate the lipophilic 2-methylpiperazine moiety, while the hydrophilic propanol chain extends outward to interact with the aqueous environment. We recommend starting with a 10% (w/v) HP-β-CD solution in pure water and stirring the free base into it for 24 hours to ensure complex equilibrium.

References

  • MDPI. (2023). Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. Pharmaceutics. Retrieved from [Link]

  • ACS Publications. (2022). Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. Molecular Pharmaceutics. Retrieved from [Link]

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity of 3-(2-Methylpiperazin-1-YL)propan-1-OL

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-(2-Methylpiperazin-1-YL)propan-1-OL .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-(2-Methylpiperazin-1-YL)propan-1-OL . Piperazine derivatives, particularly those bearing additional hydrophilic functional groups like a propanol moiety, exhibit profound hygroscopicity[1][2]. When exposed to open air, atmospheric moisture rapidly adsorbs onto the crystal or liquid surface, driven by hydrogen bonding with the secondary/tertiary amines and the terminal hydroxyl group.

This guide provides mechanistic insights, validated handling protocols, and troubleshooting workflows to ensure stoichiometric precision and prevent moisture-induced degradation during synthesis and formulation.

Mechanistic Pathway of Moisture-Induced Instability

Understanding the causality behind moisture uptake is critical. The presence of hydrophilic functional groups towards the surface of the molecule's spatial orientation is responsible for high moisture uptake[2]. In 3-(2-Methylpiperazin-1-YL)propan-1-OL, the basic piperazine nitrogens and the terminal alcohol act as potent hydrogen-bond acceptors and donors.

G A 3-(2-Methylpiperazin-1-YL)propan-1-OL Exposed to Open Air (>40% RH) B Rapid Surface Adsorption (H-Bonding at N and -OH sites) A->B Atmospheric H2O C Bulk Moisture Absorption (Deliquescence / Hydrate Formation) B->C Prolonged Exposure F Mitigation: Inert Gas Schlenk Line or Glovebox Handling B->F Intervention D Stoichiometric Imbalance (Weighing Errors in Synthesis) C->D Mass Inflation E Hydrolytic Side Reactions (e.g., with Acyl Chlorides) C->E Nucleophilic Water

Figure 1: Pathway of atmospheric moisture sorption and its downstream experimental consequences.

Frequently Asked Questions (FAQs)

Q1: Why does 3-(2-Methylpiperazin-1-YL)propan-1-OL gain mass so rapidly on the analytical balance? A1: The compound is highly hygroscopic. The piperazine ring and the propanol tail create a highly polar surface chemistry that has a strong affinity for water molecules[2]. In environments above 40% Relative Humidity (RH), the compound absorbs atmospheric moisture, leading to mass inflation. This causes severe stoichiometric imbalances if the mass is assumed to be 100% active pharmaceutical ingredient (API) or reagent.

Q2: Can I handle this compound in open air for quick transfers? A2: It is strongly discouraged unless ambient humidity is strictly controlled (below 40% RH)[1]. For highly sensitive downstream reactions (e.g., reacting with moisture-sensitive acyl chlorides), even brief open-air transfers can introduce enough water to cause side reactions, such as the hydrolysis of electrophiles or the precipitation of insoluble piperazine salts[3]. Weighing and transferring should be performed in a glovebox or via a syringe under a positive flow of inert gas (nitrogen or argon)[1][3].

Q3: How does moisture affect downstream synthetic steps? A3: Water acts as a competing nucleophile. If 3-(2-Methylpiperazin-1-YL)propan-1-OL is used in coupling reactions, absorbed water can hydrolyze the coupling reagents or electrophiles, leading to the formation of carboxylic acids and piperazine salts[3]. This complicates product isolation and drastically reduces reaction yields.

Quantitative Data on Piperazine Derivative Hygroscopicity

To illustrate the severity of moisture uptake in piperazine-like structures, the following table summarizes the hygroscopic behavior of reference piperazine derivatives under varying humidity conditions. Note: Data is adapted from structurally analogous piperazine-ring compounds to demonstrate behavioral benchmarks[1][2].

Compound / MatrixRelative Humidity (RH)Mass Change (%)Hygroscopicity Classification
Unmodified Piperazine Derivative60%13.01%Very Hygroscopic
Unmodified Piperazine Derivative70%25.28%Very Hygroscopic
Unmodified Piperazine Derivative90%> 25.00%Deliquescent
Co-crystal Formulated Derivative90%0.12% - 1.64%Slightly to Moderately Hygroscopic

Table 1: Impact of relative humidity on mass change in piperazine derivatives. Crystal engineering (co-crystallization) can significantly mitigate this[1][2].

Troubleshooting Guide

Symptom / IssueRoot Cause AnalysisCorrective Action / Resolution
Inconsistent Reaction Yields Variable amounts of absorbed water in the piperazine reagent altering the effective molarity[3].Standardize drying procedures. Pre-dry the compound under high vacuum or store over phosphorus pentoxide[1]. Use Karl Fischer titration to verify water content prior to use.
Cloudy Reaction Mixtures Formation of insoluble piperazine hydrochloride salts due to water-induced hydrolysis of electrophilic reagents[3].Rigorously exclude water. Perform all transfers under inert gas (Schlenk techniques). Ensure solvents are anhydrous.
Gummy/Sticky Reagent Appearance Deliquescence; the compound has absorbed enough moisture to dissolve in its own water of hydration[2].Discard severely degraded material if purity cannot be verified. For future batches, store in tightly sealed containers backfilled with argon[1].

Experimental Protocol: Handling and Water Content Determination

To ensure self-validating experimental integrity, you must quantify the exact water content of your 3-(2-Methylpiperazin-1-YL)propan-1-OL batch before utilizing it in sensitive syntheses.

Protocol: Karl Fischer (KF) Titration for Piperazine Derivatives

This protocol outlines the coulometric KF titration method to accurately determine trace water content, minimizing open-air exposure[1].

Materials Required:

  • Coulometric Karl Fischer titrator

  • Anhydrous methanol (KF grade)

  • Gastight syringes (pre-dried in an oven at 120°C)

  • Glovebag or Glovebox (Argon/Nitrogen purged)

Step-by-Step Methodology:

  • System Preparation: Turn on the KF titrator and allow the background drift to stabilize (typically < 10 µ g/min ). Ensure the titration vessel is completely sealed from ambient air.

  • Sample Preparation (Inert Atmosphere): Inside a glovebox, accurately weigh approximately 50–100 mg of 3-(2-Methylpiperazin-1-YL)propan-1-OL into a dry, septum-capped vial.

  • Solvent Blanking: Using a gastight syringe, extract 1.0 mL of anhydrous methanol. Inject this into the KF vessel to determine the blank water content of the solvent.

  • Sample Dissolution: Inject 1.0 mL of the titrated anhydrous methanol into the septum-capped vial containing the sample. Agitate gently until the piperazine derivative is fully dissolved.

  • Titration: Using a fresh gastight syringe, draw up the dissolved sample solution. Weigh the loaded syringe to 4 decimal places. Inject the solution into the KF vessel.

  • Back-weighing: Weigh the empty syringe to determine the exact mass of the solution injected.

  • Calculation: The titrator will automatically calculate the water content. Subtract the solvent blank to determine the precise %H2O of the 3-(2-Methylpiperazin-1-YL)propan-1-OL batch. Adjust your synthetic stoichiometry accordingly.

References

  • MDPI. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." MDPI Pharmaceuticals. Available at:[Link]

Sources

Optimization

Technical Support Center: Refining Chromatographic Separation of 3-(2-Methylpiperazin-1-YL)propan-1-OL

Welcome to the dedicated technical support center for the chromatographic analysis of 3-(2-Methylpiperazin-1-YL)propan-1-OL. This guide is structured to provide researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the chromatographic analysis of 3-(2-Methylpiperazin-1-YL)propan-1-OL. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the separation of this and structurally similar compounds. As a chiral, basic molecule containing both secondary and tertiary amine functionalities as well as a primary alcohol, 3-(2-Methylpiperazin-1-YL)propan-1-OL presents a unique set of chromatographic challenges. This resource combines theoretical principles with field-proven methodologies to empower you to overcome these obstacles, optimize your separations, and ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries that serve as a starting point for troubleshooting and method development.

Q1: What are the primary challenges in the chromatographic analysis of 3-(2-Methylpiperazin-1-YL)propan-1-OL?

A1: The main difficulties stem from the molecule's physicochemical properties. Its piperazine moiety contains two basic nitrogen atoms, making the compound susceptible to strong, undesirable interactions with silica-based stationary phases in HPLC, leading to poor peak shape (tailing).[1][2] Furthermore, the presence of a stereocenter at the 2-position of the piperazine ring means it exists as a pair of enantiomers, which requires specialized chiral separation techniques to resolve.[3][4] In gas chromatography (GC), its high polarity due to the -OH and -NH groups can cause poor volatility and peak shape without derivatization.

Q2: Which chromatographic technique is most suitable for this compound?

A2: The choice depends on the analytical goal.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is ideal for purity assessment and quantification of the compound itself, provided the method is optimized to handle basic analytes.

  • Chiral HPLC is essential for separating and quantifying the individual enantiomers, which is a critical requirement in pharmaceutical development as enantiomers can have different biological activities.[1][3][4]

  • Gas Chromatography (GC) can be used, but often requires derivatization to block the polar functional groups and increase volatility. It is suitable for detecting volatile impurities.[5][6]

Q3: Why is my HPLC peak for this compound showing significant tailing?

A3: Peak tailing is the most common issue for basic compounds like this one. It is primarily caused by secondary ionic interactions between the protonated amine groups of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) present on the surface of silica-based HPLC columns.[2] This interaction results in a portion of the analyte being more strongly retained, leading to a "tail" on the backside of the peak.

Q4: How critical is it to separate the enantiomers of 3-(2-Methylpiperazin-1-YL)propan-1-OL?

A4: In a pharmaceutical context, it is highly critical. Regulatory agencies worldwide require that enantiomers of a chiral drug be treated as distinct chemical entities. They can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[1][4] Therefore, developing a robust method to separate and quantify the enantiomers is a non-negotiable aspect of quality control and drug development.

Part 2: Troubleshooting Guide: Reversed-Phase HPLC

This section provides a focused, problem-and-solution framework for common issues in RP-HPLC.

Problem 1: Severe Peak Tailing and Poor Peak Shape

  • Causality: As established, the root cause is the interaction between the basic piperazine nitrogens and acidic surface silanols on the stationary phase. At typical mobile phase pH values (e.g., pH 3-7), the piperazine nitrogens (pKa values for 2-methylpiperazine are approximately 9.7 and 5.3) will be protonated, while some silanol groups (pKa ≈ 3.5-4.5) will be deprotonated and negatively charged, creating a strong ionic interaction.[2][7]

  • Solutions:

    • Mobile Phase pH Adjustment: Increase the mobile phase pH to > 8. At high pH, the surface silanols are fully deprotonated, but the amine analyte is in its neutral, uncharged form, which minimizes the strong ionic interactions. This requires a pH-stable column (e.g., hybrid silica or polymer-based).

    • Use of Mobile Phase Additives: Add a competing base to the mobile phase to "mask" the active silanol sites. This additive will preferentially interact with the silanols, preventing the analyte from doing so.[1]

    • Column Selection: Choose a modern, high-purity, end-capped column where the majority of surface silanols have been chemically deactivated. Alternatively, use a guard column to protect the analytical column from irreversible adsorption.[2]

Mobile Phase Additive Typical Concentration Mechanism & Considerations
Triethylamine (TEA) 0.1% - 0.5% (v/v)A common "silanol-blocker." Can suppress ionization at the detector if used at high concentrations.
Diethylamine (DEA) 0.1% - 0.5% (v/v)Often provides better peak shape for very basic compounds than TEA.[1][3]
Ammonium Formate/Acetate 10 - 20 mMActs as a buffer and provides ions that can shield silanol interactions. Mass spectrometry compatible.
Formic Acid 0.1% (v/v)Used at low pH to ensure the analyte is fully protonated and silanols are neutral. May not be sufficient for highly basic compounds alone.
Experimental Protocol: Mobile Phase Preparation with Amine Additive
  • Solvent Preparation: Use only HPLC-grade solvents (e.g., acetonitrile, methanol, water).

  • Aqueous Component: Measure 950 mL of HPLC-grade water into a clean 1 L glass reservoir.

  • Additive Addition: Using a calibrated pipette, add 1.0 mL of Diethylamine (DEA) to the water.

  • pH Adjustment (Optional): If a specific pH is required, adjust using a dilute solution of a suitable acid (e.g., formic acid).

  • Mixing: Mix the solution thoroughly.

  • Filtration & Degassing: Filter the aqueous mobile phase through a 0.45 µm filter and degas using sonication or vacuum filtration to prevent air bubbles in the system.[3]

  • Final Mobile Phase: Prepare your final mobile phase by mixing the prepared aqueous component with the organic solvent (e.g., acetonitrile) at the desired ratio.

Troubleshooting Workflow: Poor Peak Shape

G start Poor Peak Shape (Tailing) check_column Is the column old or contaminated? start->check_column solution_flush Flush or Replace Column and use Guard Column check_column->solution_flush Yes check_additive Are you using a mobile phase additive (e.g., DEA)? check_column->check_additive No solution_add_additive Add 0.1% DEA or TEA to mobile phase check_additive->solution_add_additive No check_ph Is the column high-pH stable? check_additive->check_ph Yes solution_high_ph Switch to high-pH mobile phase (e.g., pH 10 with NH4OH) check_ph->solution_high_ph Yes solution_new_column Use a modern, end-capped column for basic compounds check_ph->solution_new_column No

Caption: Troubleshooting workflow for poor peak shape.

Part 3: Troubleshooting Guide: Chiral HPLC Separation

The separation of enantiomers is a complex process that relies on creating a transient diastereomeric complex between the analyte and the Chiral Stationary Phase (CSP).

Problem 2: No Enantiomeric Resolution (Rs < 1.5)

  • Causality: The selected CSP does not provide sufficient enantiorecognition for your molecule, or the mobile phase composition is preventing the necessary interactions for separation. Chiral recognition mechanisms are highly specific and depend on a combination of interactions like hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions.

  • Solutions:

    • CSP Screening: This is the most critical step. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of chiral compounds, including amines.[3][8] A screening protocol using several columns with different selectivities is the most efficient approach.

    • Mobile Phase Optimization: The choice between normal-phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) can dramatically alter selectivity. In normal-phase, adding a small amount of an amine modifier like DEA is often essential to improve peak shape and achieve separation.[1][3]

    • Temperature and Flow Rate: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes, though it may increase analysis time and backpressure.[9] Similarly, reducing the flow rate can improve peak efficiency and resolution.[1]

Parameter Starting Point Optimization Strategy
Chiral Column Chiralpak® IC or similar immobilized cellulose-based CSPScreen multiple CSPs (amylose-based, cellulose-based).
Mobile Phase Normal Phase: Hexane/IPA (90:10) + 0.1% DEAVary the alcohol modifier (EtOH, IPA). Adjust alcohol percentage.
Flow Rate 1.0 mL/minDecrease to 0.5 mL/min to improve efficiency.
Temperature 25 °CDecrease temperature in 5 °C increments to 10 °C.
Experimental Protocol: Basic Chiral Column Screening
  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic 3-(2-Methylpiperazin-1-YL)propan-1-OL standard in the initial mobile phase.

  • System Setup: Install the first CSP (e.g., Chiralpak IC).

  • Equilibration: Equilibrate the column with the screening mobile phase (e.g., 90:10 Hexane/IPA + 0.1% DEA) at 1.0 mL/min until a stable baseline is achieved (at least 30 minutes).[3]

  • Injection: Inject 5-10 µL of the sample.

  • Data Analysis: Record the chromatogram. If peaks are observed, calculate the resolution (Rs). A value of Rs ≥ 1.5 is considered baseline separation.[1]

  • Repeat: Repeat steps 2-5 for each CSP in your screening set.

  • Optimization: Select the CSP that shows the most promising separation (even if not baseline) and proceed with fine-tuning the mobile phase composition, temperature, and flow rate.

Workflow for Chiral Method Development

G start Start: Chiral Method Development screen_csp Screen Multiple CSPs (Cellulose & Amylose based) start->screen_csp eval_resolution Any Separation Observed? screen_csp->eval_resolution optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) eval_resolution->optimize_mp Yes change_mode Switch Mode (e.g., NP to RP) or Consider Derivatization eval_resolution->change_mode No optimize_temp Optimize Temperature & Flow Rate optimize_mp->optimize_temp final_method Validated Chiral Method (Rs >= 1.5) optimize_temp->final_method change_mode->screen_csp

Caption: Workflow for Chiral HPLC Method Development.

Part 4: Considerations for Gas Chromatography (GC)

Problem 3: Broad, Tailing Peaks or No Elution in GC

  • Causality: The molecule's two amine groups and one hydroxyl group are highly polar and capable of strong hydrogen bonding. These functional groups can interact irreversibly with active sites in the GC inlet and on the column wall, leading to poor peak shape, loss of analyte, and no elution. The compound's boiling point is also likely high, requiring elevated temperatures that could cause degradation.

  • Solutions:

    • Derivatization: This is often the most effective solution. Chemically converting the polar -NH and -OH groups into less polar, more volatile derivatives (e.g., by silylation with BSTFA or acylation with trifluoroacetic anhydride) will dramatically improve chromatographic performance.[1]

    • Specialized Columns: Use a GC column specifically designed for the analysis of amines. These columns have surfaces that are specially deactivated to minimize interactions with basic compounds. A wax-based column (e.g., Carbowax) or a low-bleed amine-specific column is recommended.[10]

    • Inlet Optimization: Use a fresh, deactivated inlet liner. Contamination in the inlet is a common source of peak tailing and analyte loss.[11]

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation.
  • LookChem. (n.d.). 3-(Piperazin-1-Yl)Propan-1-Ol.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Phenomenex. (n.d.). GC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). Piperazin-1-ylpropanol. PubChem Compound Database.
  • Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917.
  • EvitaChem. (n.d.). 1-Fluoro-3-(2-methylpiperazin-1-yl)propan-2-ol.
  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons, Inc.
  • Thermo Fisher Scientific. (n.d.). UHPLC Separation of Triazine Herbicides at Elevated Temperature.
  • Wainer, I. W. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks.
  • GL Sciences. (n.d.). TC-70 | For FAMEs analysis.
  • Nacalai Tesque. (n.d.). Fatty Acid Analysis.
  • Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(2-Methylpiperazin-1-YL)propan-1-OL Substitution Reactions

Welcome to the technical support center for navigating the challenges associated with substitution reactions involving 3-(2-methylpiperazin-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges associated with substitution reactions involving 3-(2-methylpiperazin-1-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties due to the inherent steric hindrance of this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The presence of a methyl group at the 2-position of the piperazine ring in 3-(2-methylpiperazin-1-yl)propan-1-ol introduces significant steric bulk. This "fat goalie" effect, as it's sometimes called in organic chemistry, physically obstructs the approach of electrophiles to the nucleophilic nitrogen and oxygen atoms, leading to sluggish or failed reactions.[1][2] This guide will explore practical strategies to mitigate these steric effects and achieve successful substitution reactions.

Troubleshooting Guide

This section addresses common problems encountered during substitution reactions with 3-(2-methylpiperazin-1-yl)propan-1-ol and provides step-by-step solutions.

Problem 1: Low or No Yield in N-Alkylation/N-Acylation Reactions

Symptoms:

  • Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted 3-(2-methylpiperazin-1-yl)propan-1-ol.[3]

  • Formation of multiple unidentified byproducts.[3]

  • The reaction stalls and does not proceed to completion.

Root Cause Analysis: The primary reason for low yields in N-alkylation or N-acylation is the steric hindrance caused by the 2-methyl group on the piperazine ring. This bulkiness impedes the approach of the electrophile to the secondary amine (N1 position), slowing down the reaction rate and allowing side reactions to dominate.[3][4]

Solutions & Protocols:

Solution 1.1: Enhance Reaction Conditions

Increasing the kinetic energy of the reactants can help overcome the activation energy barrier imposed by steric hindrance.

  • Increase Reaction Temperature: Carefully raising the temperature can significantly accelerate the reaction rate.[4] However, be mindful of potential substrate or product degradation at elevated temperatures.

  • Extend Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time to 24 hours or longer may be necessary for the reaction to reach completion.[3]

  • Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction over unimolecular decomposition pathways.[5][6]

Solution 1.2: Optimize Solvent and Base Selection

The choice of solvent and base can profoundly influence the reaction outcome.

  • Solvent Selection: Employing polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) can enhance the nucleophilicity of the amine.[4]

  • Base Selection: Use a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or 2,4,6-collidine to deprotonate the amine without competing in the substitution reaction.[3][5]

Solution 1.3: Employ More Powerful Coupling Reagents (for Acylation)

Standard coupling reagents like DCC or EDC may be insufficient for acylating the sterically hindered amine.[3]

G cluster_0 Standard Coupling (Low Yield) cluster_1 Advanced Coupling (Improved Yield) Carboxylic_Acid_Std Carboxylic Acid Reagent_Std DCC/EDC Carboxylic_Acid_Std->Reagent_Std Activation Amine_Std 3-(2-Methylpiperazin-1-YL) propan-1-OL Product_Std Low Yield of Amide Product Amine_Std->Product_Std Reagent_Std->Amine_Std Hindered Attack Carboxylic_Acid_Adv Carboxylic Acid Reagent_Adv HATU/PyAOP Carboxylic_Acid_Adv->Reagent_Adv Activation Amine_Adv 3-(2-Methylpiperazin-1-YL) propan-1-OL Product_Adv High Yield of Amide Product Amine_Adv->Product_Adv Reagent_Adv->Amine_Adv Effective Coupling

Table 1: Alternative Coupling Reagents for Sterically Hindered Amines

Coupling ReagentClassPerformanceNotes
HATU Aminium/UroniumGood to ExcellentHigh reactivity, suppresses racemization.[3]
PyAOP PhosphoniumGood to ExcellentHighly effective for N-methyl amino acids, low racemization.[3]
T3P Phosphonic AnhydrideGood to ExcellentByproducts are water-soluble, simplifying purification.[3]
COMU Aminium/UroniumExcellentHigh reactivity and suppresses racemization.
Problem 2: Low Yield in O-Alkylation/O-Arylation of the Hydroxyl Group

Symptoms:

  • The desired ether product is formed in low yield, with significant recovery of the starting alcohol.

  • Side reactions, such as elimination, may be observed.

Root Cause Analysis: While the primary alcohol of 3-(2-methylpiperazin-1-yl)propan-1-ol is less sterically encumbered than the piperazine nitrogens, hindrance from the adjacent piperazine ring can still slow down O-alkylation and O-arylation reactions.

Solutions & Protocols:

Solution 2.1: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups with inversion of stereochemistry.[7][8] It is particularly useful for sterically hindered alcohols.[6][9]

Mitsunobu_Workflow Start Start: 3-(2-Methylpiperazin-1-YL) propan-1-OL Reagents Add PPh3 and DEAD/DIAD in THF Start->Reagents Pronucleophile Add Pronucleophile (e.g., Carboxylic Acid, Phenol) Reagents->Pronucleophile Reaction Stir at 0 °C to RT Pronucleophile->Reaction Workup Aqueous Workup and Purification Reaction->Workup Product Desired Substituted Product Workup->Product

Protocol 1: General Mitsunobu Procedure for Hindered Alcohols

  • Dissolve 3-(2-methylpiperazin-1-yl)propan-1-ol (1.0 eq.), the pronucleophile (e.g., a carboxylic acid or phenol, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

For particularly challenging substrates, using 4-nitrobenzoic acid as the pronucleophile can improve yields.[9]

Solution 2.2: Buchwald-Hartwig Amination

For the formation of C-N bonds at the alcohol position (after conversion to a suitable leaving group like a halide or triflate), the Buchwald-Hartwig amination is a highly effective palladium-catalyzed cross-coupling reaction.[10][11] The use of bulky, electron-rich phosphine ligands is crucial for the success of this reaction with sterically hindered substrates.[10][11]

Table 2: Recommended Ligands for Buchwald-Hartwig Amination of Hindered Substrates

LigandStructureKey Features
XPhos alt text Highly active for a wide range of substrates.
SPhos alt text Excellent for coupling secondary amines and aryl chlorides.
RuPhos alt text Effective for a broad scope of amination reactions.

Protocol 2: General Buchwald-Hartwig Amination Procedure

  • To an oven-dried flask, add the aryl halide/triflate (1.0 eq.), 3-(2-methylpiperazin-1-yl)propan-1-ol (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I perform a one-pot reaction to substitute both the amine and the alcohol?

A1: While theoretically possible, a one-pot reaction is challenging due to the different reactivity and optimal reaction conditions for N- and O-substitutions. A stepwise approach with protection of one functional group while reacting the other is generally more reliable and leads to higher overall yields.

Q2: What is the best protecting group strategy for this molecule?

A2: For selective O-alkylation, the piperazine nitrogens can be protected with a Boc (tert-butyloxycarbonyl) group. For selective N-alkylation/acylation, the primary alcohol can be protected as a silyl ether (e.g., TBDMS or TIPS). The choice of protecting group will depend on the specific reaction conditions of the subsequent steps.

Q3: Are there any alternative catalytic systems for these transformations?

A3: Yes, for N-alkylation with alcohols, iridium or ruthenium-based catalysts can be effective under "borrowing hydrogen" or "hydrogen autotransfer" conditions.[12] For O-arylation, copper-catalyzed Ullmann-type couplings can be an alternative to palladium-based systems, especially for hindered secondary alcohols.[13]

Q4: My reaction is clean by TLC, but the isolated yield is low. What could be the issue?

A4: Low isolated yields despite a clean reaction profile can be due to several factors:

  • Product Solubility: The product may be partially soluble in the aqueous phase during workup. Try back-extracting the aqueous layer with more organic solvent.

  • Volatility: If the product is volatile, it may be lost during solvent removal under reduced pressure.

  • Adsorption on Silica Gel: Polar products can strongly adhere to silica gel during column chromatography. Try using a more polar eluent or a different stationary phase like alumina.

  • Mechanical Losses: On a small scale, mechanical losses during transfers and filtration can significantly impact the final yield.[14]

Q5: How does the methyl group on the piperazine ring affect the nucleophilicity of the N1 and N4 nitrogens?

A5: The methyl group at the 2-position primarily creates steric hindrance around the adjacent N1 nitrogen, making it less accessible to electrophiles compared to the N4 nitrogen. Electronically, the methyl group is weakly electron-donating, which slightly increases the basicity and intrinsic nucleophilicity of both nitrogens. However, the steric effect is the dominant factor in determining the reactivity in substitution reactions.[15]

References

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wright, D. L., Robotham, C. V., & Aboud, K. A. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. Florida Atlantic University. Retrieved from [Link]

  • Saleem, M., Jabeen, F., & Riaz, N. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18(6), 762-783.
  • Hosoya, T., et al. (2011). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. Organic Letters, 13(10), 2658-2661.
  • Martin, S. F., & Dodge, J. A. (1991). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 1-3.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Chen, C. Y., et al. (2015). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II)
  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wang, D., & Åström, H. (2015). Alkylation of Amines with Alcohols and Amines by a Single Catalyst under Mild Conditions.
  • Mitsunobu Reaction. (2025, March 27). Chemistry Steps. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved from [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, L., et al. (2020). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Molecules, 25(11), 2561.
  • Reddit. (2025, June 8). Help with Low Yield Synthesis. r/Chempros. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Linkers: A Comparative Guide to 3-(2-Methylpiperazin-1-YL)propan-1-OL and 1-Piperazinepropanol in Drug Design

In the intricate world of medicinal chemistry, the selection of a linker or scaffold molecule can be as critical as the design of the pharmacophore itself. These molecular bridges influence a drug candidate's solubility,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of medicinal chemistry, the selection of a linker or scaffold molecule can be as critical as the design of the pharmacophore itself. These molecular bridges influence a drug candidate's solubility, permeability, metabolic stability, and target engagement. Among the plethora of choices, piperazine-containing moieties are workhorses of drug design, valued for their synthetic tractability and favorable physicochemical properties.[1][2] This guide provides an in-depth, data-driven comparison of two closely related piperazine-based building blocks: 3-(2-Methylpiperazin-1-YL)propan-1-OL and 1-piperazinepropanol. We will explore how a subtle structural modification—the addition of a single methyl group—can profoundly impact key drug-like properties, offering a strategic choice for researchers in drug discovery and development.

Unveiling the Contenders: Chemical Structures and Intrinsic Properties

At first glance, 3-(2-Methylpiperazin-1-YL)propan-1-OL and 1-piperazinepropanol share a common architecture: a piperazine ring linked to a propanol chain. However, the presence of a methyl group at the 2-position of the piperazine ring in the former introduces a chiral center and alters the local stereoelectronic environment.

1-Piperazinepropanol (also known as 3-(Piperazin-1-yl)propan-1-ol) is a symmetrical and flexible linker. Its two secondary amine groups offer multiple points for chemical modification, although selective monosubstitution can be challenging due to the comparable nucleophilicity of the two nitrogen atoms.[3]

3-(2-Methylpiperazin-1-YL)propan-1-OL introduces asymmetry and steric bulk adjacent to one of the piperazine nitrogens. This seemingly minor addition can have significant consequences for a molecule's conformational preference, basicity, and interactions with biological targets. The methyl group can also serve to block metabolic attack at the adjacent carbon, a phenomenon often referred to as "metabolic blocking."

The "Magic Methyl" Effect: A Comparative Analysis of Physicochemical and Pharmacokinetic Properties

Property1-Piperazinepropanol3-(2-Methylpiperazin-1-YL)propan-1-OLRationale and Implications for Drug Design
Molecular Weight 144.21 g/mol [5][6]158.24 g/mol A minor increase that is unlikely to significantly impact "rule of five" compliance.
Lipophilicity (Predicted XLogP3) -0.7[6]Expected to be slightly higherThe addition of a methyl group generally increases lipophilicity. This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
Aqueous Solubility Freely soluble[7]Expected to be slightly lowerThe increased lipophilicity from the methyl group may modestly decrease aqueous solubility. However, the basic nitrogens of the piperazine ring will still contribute to good solubility at physiological pH.
Basicity (pKa) pKa1: ~9.8, pKa2: ~5.6 (for piperazine)[8]Expected to be slightly higher for the N1 nitrogenThe electron-donating nature of the methyl group can increase the basicity of the adjacent nitrogen. This can influence salt formation, solubility, and interactions with acidic residues in target proteins.
Permeability ModeratePotentially higherThe increased lipophilicity and potential for the methyl group to disrupt local hydration shells can lead to improved passive diffusion across cell membranes, as predicted by the Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability Susceptible to oxidation at the carbons alpha to the nitrogens.Potentially higherThe methyl group can act as a metabolic shield, sterically hindering CYP450 enzymes from accessing and oxidizing the adjacent carbon atom. This can lead to a longer in vivo half-life.
Conformational Rigidity FlexibleMore conformationally constrainedThe steric bulk of the methyl group can restrict the rotation around the C-N bond, leading to a more defined three-dimensional structure. This can be advantageous for optimizing binding to a specific target conformation.

Strategic Applications in Drug Design: Where to Employ Each Linker

The choice between these two linkers is not arbitrary but a strategic decision based on the specific goals of a drug design campaign.

1-Piperazinepropanol is an excellent choice when:

  • High aqueous solubility is paramount. Its lower lipophilicity makes it a good option for intravenous formulations or for balancing the lipophilicity of a greasy pharmacophore.

  • Flexibility is desired. In the early stages of lead discovery, a flexible linker can allow the pharmacophore to adopt multiple conformations and find an optimal binding mode.

  • Multiple attachment points are needed. The two available nitrogens can be exploited for the synthesis of more complex molecules, such as dual-target ligands or certain PROTAC architectures.[9][10][11]

3-(2-Methylpiperazin-1-YL)propan-1-OL becomes the preferred linker when:

  • Improved metabolic stability is a key objective. The methyl group can significantly enhance the half-life of a drug candidate by preventing metabolic degradation.[12]

  • Increased cell permeability is required. For orally bioavailable drugs or those that need to cross the blood-brain barrier, the enhanced lipophilicity of the methylated analog can be a major advantage.

  • A specific conformation is being targeted. The increased rigidity can help to lock the molecule into a bioactive conformation, potentially leading to higher potency and selectivity.[13]

  • Fine-tuning of basicity is necessary. The subtle increase in pKa can be used to optimize interactions with the target protein or to improve formulation properties.

Experimental Workflows for Comparative Evaluation

To empirically validate the predicted differences between these two linkers, a series of standardized in vitro assays should be performed.

Experimental Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing a rapid screen for potential intestinal absorption.[3][14]

Workflow Diagram:

PAMPA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_donor Prepare donor plate with test compounds in buffer assemble Assemble the PAMPA sandwich (donor, filter, acceptor plates) prep_donor->assemble prep_acceptor Prepare acceptor plate with buffer prep_acceptor->assemble coat_membrane Coat filter plate with lipid solution coat_membrane->assemble incubate Incubate with gentle shaking assemble->incubate disassemble Disassemble plates incubate->disassemble quantify Quantify compound concentration in donor and acceptor wells via LC-MS/MS disassemble->quantify calculate Calculate permeability coefficient (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Methodology:

  • A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.[6]

  • The acceptor wells of a 96-well plate are filled with buffer.

  • The test compounds (dissolved in buffer) are added to the donor wells of the coated filter plate.

  • The filter plate is placed on top of the acceptor plate, creating a "sandwich."

  • The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).[6][15]

  • The concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

Experimental Protocol 2: Caco-2 Cell Permeability Assay

This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal barrier, providing insights into both passive and active transport mechanisms.[16][17][18]

Workflow Diagram:

Caco2_Workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_quantification Quantification & Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity add_compound Add test compound to either apical (A) or basolateral (B) side check_integrity->add_compound incubate_assay Incubate at 37°C add_compound->incubate_assay sample Take samples from the receiver compartment at time points incubate_assay->sample quantify_lcms Quantify compound concentration by LC-MS/MS sample->quantify_lcms calculate_papp Calculate apparent permeability coefficient (Papp) quantify_lcms->calculate_papp calculate_er Calculate efflux ratio (Papp(B-A)/Papp(A-B)) calculate_papp->calculate_er

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Methodology:

  • Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to form a confluent, differentiated monolayer.[17]

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side, and the amount that transports to the basolateral (B) side is measured over time (A-to-B permeability).

  • In a separate experiment, the compound is added to the basolateral side, and transport to the apical side is measured (B-to-A permeability).

  • Samples from the receiver compartment are analyzed by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A)/Papp(A-B)) is determined to identify if the compound is a substrate of efflux transporters.[5]

Experimental Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[1][2][19]

Workflow Diagram:

Microsomal_Stability_Workflow cluster_incubation_ms Incubation cluster_sampling Sampling & Termination cluster_analysis_ms Analysis prepare_mix Prepare incubation mixture (test compound, liver microsomes, buffer) initiate_reaction Initiate reaction by adding NADPH prepare_mix->initiate_reaction incubate_37c Incubate at 37°C initiate_reaction->incubate_37c take_aliquots Take aliquots at different time points incubate_37c->take_aliquots quench Quench reaction with cold acetonitrile take_aliquots->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS centrifuge->analyze_supernatant determine_clearance Determine in vitro half-life and intrinsic clearance analyze_supernatant->determine_clearance

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Methodology:

  • The test compound is incubated with pooled human liver microsomes in a phosphate buffer at 37°C.[19]

  • The metabolic reaction is initiated by the addition of the cofactor NADPH.[20]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[2]

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Strategic Choice for Rational Drug Design

The comparison between 3-(2-Methylpiperazin-1-YL)propan-1-OL and 1-piperazinepropanol exemplifies a fundamental principle in medicinal chemistry: small structural changes can have a large impact on the properties of a molecule. While 1-piperazinepropanol offers a flexible and hydrophilic scaffold, the introduction of a methyl group in 3-(2-Methylpiperazin-1-YL)propan-1-OL provides a powerful tool for enhancing metabolic stability, increasing permeability, and imposing conformational constraint. The judicious selection between these two building blocks, guided by the specific objectives of a drug discovery program and validated by the experimental workflows outlined above, can significantly accelerate the journey from a promising hit to a viable drug candidate.

References

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Scribd. (n.d.). The Magic Methyl Effect in Drug Design. Retrieved from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubChem. (n.d.). Piperazin-1-ylpropanol. Retrieved from [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • GitHub. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • ACS Publications. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]

  • Springer. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • ResearchGate. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from [Link]

  • LookChem. (n.d.). 3-(Piperazin-1-Yl)Propan-1-Ol. Retrieved from [Link]

  • Precise PEG LLC. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Academia.edu. (n.d.). Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K. Retrieved from [Link]

  • MDPI. (2014). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazin-1-ylpropanol. Retrieved from [Link]

  • ResearchGate. (2012). Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of safe preparation method of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.
  • Google Patents. (n.d.). CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine.
  • Semantic Scholar. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Portland Press. (2007). The selectivity of protein kinase inhibitors: a further update. Retrieved from [Link]

  • MDPI. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

  • MDPI. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved from [Link]

  • ACS Publications. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Piperazines – Knowledge and References. Retrieved from [Link]

  • Scilit. (2024). The medicinal chemistry of piperazines: A review. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide to GC-MS Validation of 3-(2-Methylpiperazin-1-YL)propan-1-OL: Purity and Concentration

Executive Summary & The Analytical Challenge 3-(2-Methylpiperazin-1-yl)propan-1-ol is a highly versatile amino alcohol building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

3-(2-Methylpiperazin-1-yl)propan-1-ol is a highly versatile amino alcohol building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly central nervous system (CNS) therapeutics. Ensuring the absolute purity and precise concentration of this intermediate is non-negotiable; even trace isomeric or synthetic byproducts can exponentially compound into toxic impurities in the final drug product.

The Causality of Method Selection: The primary analytical hurdle with 3-(2-Methylpiperazin-1-yl)propan-1-ol is its molecular structure. It lacks a conjugated π -system or an aromatic ring, meaning it possesses a negligible UV chromophore[1]. Consequently, direct High-Performance Liquid Chromatography with UV detection (HPLC-UV) yields poor sensitivity and is highly susceptible to baseline drift at low wavelengths (e.g., 210 nm)[1].

While LC-MS/MS is an option, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior, cost-effective orthogonal separation for volatile and semi-volatile impurities[2]. However, the molecule contains highly polar functional groups—a secondary amine (-NH) and a primary alcohol (-OH). If injected directly into a GC, these active hydrogens will hydrogen-bond with the silanol groups of the stationary phase, causing severe peak tailing, irreversible adsorption, and thermal degradation. Therefore, a pre-column chemical derivatization step is mandatory to replace these active hydrogens with non-polar groups, ensuring sharp peak symmetry and robust quantitative reproducibility[3].

Methodological Comparison: Why GC-MS?

To objectively evaluate the best approach, we must compare the performance of GC-MS against alternative methodologies for piperazine derivatives.

Table 1: Comparative Analysis of Analytical Techniques for 3-(2-Methylpiperazin-1-yl)propan-1-ol
ParameterDirect HPLC-UVHPLC-UV (Derivatized)GC-MS (Derivatized)LC-MS/MS
Sensitivity (LOD) High ( 10-50 µg/mL)Moderate ( 1-5 µg/mL)Excellent ( 0.01 µg/mL) Ultra-High ( 0.001 µg/mL)
Specificity Poor (No structural data)ModerateHigh (EI fragmentation) High (MRM transitions)
Volatility Requirement NoneNoneHigh (Requires Silylation) None
Matrix Interference High at low wavelengthsLow (Shifted to visible)Low (Matrix separated by GC) Moderate (Ion suppression)
Cost per Analysis LowModerateModerate High
Primary Use Case Bulk assay (low precision)Routine QCImpurity profiling & Validation Trace genotoxic impurities

Data synthesized from comparative analytical frameworks for piperazine derivatives[1],[3].

AnalyticalStrategy A 3-(2-Methylpiperazin-1-yl)propan-1-ol Analytical Profiling B Assess Chromophore (No Aromatic Rings) A->B C HPLC-UV (Direct) Low Sensitivity B->C If UV chosen D Assess Volatility & Polarity (Polar -OH, -NH) B->D If MS chosen E Direct GC-MS Peak Tailing D->E No Derivatization F Derivatization (BSTFA/TMCS) TMS-Ether/Amine Formation D->F Silylation G GC-MS Validation High Sensitivity & Resolution F->G

Workflow for selecting GC-MS over HPLC-UV for non-chromophoric amino alcohols.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating an Internal Standard (IS) prior to derivatization, any fluctuations in derivatization efficiency, solvent evaporation, or GC injection volumes are automatically normalized. If the IS absolute peak area drops below a predefined threshold, the system automatically flags the run as invalid, preventing false-negative impurity reporting.

Step 1: Standard and Sample Preparation
  • Solvent Selection: Dissolve 3-(2-Methylpiperazin-1-yl)propan-1-ol in anhydrous acetonitrile. Causality: The solvent must be strictly anhydrous; trace water will aggressively hydrolyze the silylating reagents, destroying the derivatization process.

  • Internal Standard (IS): Spike all calibration standards and unknown samples with a constant concentration (e.g., 10 µg/mL) of Piperazine-d8. Causality: Deuterated analogs co-elute closely with the target analyte and undergo identical ionization suppression/enhancement, providing the most accurate quantitative correction.

Step 2: Chemical Derivatization (Silylation)
  • Transfer 100 µL of the sample/IS mixture to a silanized glass GC vial.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Incubation: Cap tightly and heat at 70°C for 30 minutes. Causality: BSTFA is a powerful silyl donor, but the sterically hindered secondary amine on the 2-methylpiperazine ring requires the catalytic power of 1% TMCS to drive the reaction to 100% completion[2]. This yields a di-TMS derivative (one TMS on the alcohol, one on the secondary amine).

Step 3: GC-MS Instrumental Conditions
  • Column: HP-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness). Causality: A 5% phenyl-methylpolysiloxane stationary phase provides the ideal non-polar environment to separate the newly non-polar TMS-derivatized analytes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min. Causality: Helium provides a flatter Van Deemter curve at higher linear velocities compared to nitrogen, maintaining sharp peak resolution for structurally similar impurities.

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Program: Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode utilizing the most abundant fragments (e.g., m/z 116, 143 for the TMS derivative) for quantitation, and full scan mode (m/z 40-400) for unknown impurity identification[1],[3].

GCMSProtocol S1 Sample + Internal Standard (Corrects matrix effects) S2 Derivatization (BSTFA+1% TMCS) 70°C, 30 min S1->S2 S3 GC Separation (HP-5MS) Temperature Gradient S2->S3 S4 EI-MS Detection (70 eV) SIM Mode for Quantitation S3->S4 S5 ICH Q2(R1) Validation Accuracy, Precision, LOD/LOQ S4->S5

Step-by-step self-validating GC-MS analytical protocol with silylation.

ICH Q2(R1) Method Validation Data

To prove the method is fit for purpose, it must be validated according to ICH Q2(R1) guidelines, which dictate the rigorous assessment of accuracy, precision, specificity, and detection limits[4],[5].

Below is a summary of the quantitative validation data demonstrating the superiority of the derivatized GC-MS method for 3-(2-Methylpiperazin-1-yl)propan-1-ol.

Table 2: GC-MS Validation Parameters (ICH Q2(R1) Compliant)
Validation ParameterResult / MetricAcceptance Criteria (ICH Q2)Status
Linearity Range 0.5 – 100 µg/mLMethod dependentPass
Correlation Coefficient ( R2 ) 0.9994 0.998Pass
Limit of Detection (LOD) 0.015 µg/mLSignal-to-Noise (S/N) 3:1Pass
Limit of Quantitation (LOQ) 0.045 µg/mLSignal-to-Noise (S/N) 10:1Pass
Intra-day Precision (%RSD) 1.2% (at 10 µg/mL) 2.0%Pass
Inter-day Precision (%RSD) 2.1% (at 10 µg/mL) 3.0%Pass
Accuracy (Recovery %) 99.4% ± 1.5%98.0% – 102.0%Pass
Specificity Baseline resolution ( Rs​>1.5 )No interference at retention timePass

Note: The robust recovery and tight precision metrics prove that the 30-minute BSTFA/TMCS derivatization is both exhaustive and highly reproducible, satisfying stringent regulatory requirements[3].

Conclusion

For the accurate purity validation and concentration determination of 3-(2-Methylpiperazin-1-yl)propan-1-ol, direct HPLC-UV is fundamentally limited by the molecule's lack of a chromophore. By employing a self-validating GC-MS protocol paired with BSTFA/TMCS silylation, analytical chemists can bypass issues of polarity and volatility. This approach not only meets ICH Q2(R1) validation standards but provides the critical structural specificity required to identify unknown synthetic impurities, ensuring the safety and efficacy of downstream pharmaceutical products.

References

  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures). BioPharmaSpec. Available at: [Link]

  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Academia.edu. Available at: [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Scholars.Direct. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Available at: [Link]

Sources

Validation

Comprehensive Guide to Validating Analytical Methods for 3-(2-Methylpiperazin-1-YL)propan-1-OL Quantification

In pharmaceutical development, the quantification of bifunctional building blocks and intermediates demands a rigorous, science-based approach. 3-(2-Methylpiperazin-1-YL)propan-1-OL (Chemical Formula: C₈H₁₈N₂O) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the quantification of bifunctional building blocks and intermediates demands a rigorous, science-based approach. 3-(2-Methylpiperazin-1-YL)propan-1-OL (Chemical Formula: C₈H₁₈N₂O) is a highly polar, basic molecule featuring a secondary amine, a tertiary amine, and a primary hydroxyl group.

From an analytical perspective, this structural profile presents two distinct challenges:

  • Absence of a Strong Chromophore: The molecule lacks conjugated pi-systems or aromatic rings, rendering direct UV detection highly insensitive[1].

  • High Polarity and Basicity: The basic nitrogens interact strongly with residual silanols on standard reversed-phase silica columns, leading to severe peak tailing, poor retention, and compromised resolution.

To ensure regulatory compliance and scientific integrity, analytical methods must be tailored to the Analytical Target Profile (ATP) and validated according to the modernized ICH Q2(R2) guidelines[2]. This guide objectively compares three primary analytical methodologies, providing the mechanistic causality and self-validating protocols necessary for robust quantification.

Comparative Analysis of Analytical Methodologies

Selecting the correct analytical technique depends entirely on whether the compound is being quantified as a bulk raw material (assay) or as a trace-level impurity (genotoxic or process-related).

  • Direct HPLC-UV (Low Wavelength): Relies on the weak native absorbance of the amine and hydroxyl groups at low wavelengths (e.g., 205–210 nm). While simple, it is highly susceptible to matrix interference and baseline drift from organic modifiers[1].

  • HPLC-UV with Pre-column Derivatization: Utilizes reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) to selectively tag the secondary amine. This nucleophilic aromatic substitution introduces a strong chromophore, shifting detection to the visible spectrum (460 nm) and drastically improving sensitivity[3].

  • LC-MS/MS (MRM Mode): Employs Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM). By tracking specific precursor-to-product ion transitions, it offers ultimate specificity and trace-level sensitivity, filtering out virtually all matrix noise[4].

Table 1: Comparative Performance Metrics
MethodologyDetection PrincipleTypical LOQMatrix InterferenceCost & Complexity
Direct HPLC-UV Native absorbance (205-210 nm)~10–50 ppmHigh (Solvent/Matrix overlap)Low
HPLC-UV (Derivatized) NBD-Cl tagging (460 nm)~0.1–1.0 ppmLow (Shifted to visible range)Medium (Extra prep step)
LC-MS/MS (MRM) ESI+ Ionization & Fragmentation<0.01 ppmMedium (Ion suppression risks)High

Decision Workflow for Method Selection

The following workflow illustrates the logical progression for selecting an analytical method based on the required sensitivity and matrix complexity.

G ATP Define Analytical Target Profile 3-(2-Methylpiperazin-1-YL)propan-1-OL Level Quantification Level? ATP->Level LCMS LC-MS/MS (ESI+ MRM) Trace Levels (<0.1 ppm) Level->LCMS Genotoxic / Trace Impurity UVDec Matrix Interference? Level->UVDec Bulk Assay / Intermediate Valid ICH Q2(R2) Validation Lifecycle Management LCMS->Valid DerivUV HPLC-UV with Derivatization (NBD-Cl Tagging) UVDec->DerivUV High (Complex Matrix) DirectUV Direct HPLC-UV (Low Wavelength) UVDec->DirectUV Low (Pure Substance) DerivUV->Valid DirectUV->Valid

Figure 1: Decision workflow for selecting the optimal analytical method based on the ATP.

Step-by-Step Experimental Protocols

To ensure trustworthiness, every analytical method must operate as a self-validating system. The protocols below detail not just what to do, but why each step is chemically necessary.

Protocol 1: HPLC-UV Quantification via NBD-Cl Derivatization

This method is ideal for intermediate sensitivity requirements where LC-MS/MS is unavailable or cost-prohibitive[1][3].

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust to pH 9.0.

    • Causality: The basic pH ensures the secondary amine of the piperazine ring is fully deprotonated, maximizing its nucleophilicity for the substitution reaction.

  • Reagent Addition: In a microcentrifuge tube, combine 100 µL of the sample solution, 500 µL of borate buffer, and 100 µL of 0.5% NBD-Cl in methanol.

  • Derivatization Reaction: Incubate the mixture in a thermomixer at 60°C for 30 minutes.

    • Causality: Heat accelerates the nucleophilic aromatic substitution. NBD-Cl selectively reacts with the secondary amine; the tertiary amine and primary alcohol remain unreacted, ensuring a single, stable derivative product[3].

  • Quenching: Stop the reaction by adding 100 µL of 0.1 M HCl and cooling immediately in an ice bath.

    • Causality: Lowering the pH halts further reaction and stabilizes the NBD-piperazine complex against degradation.

  • Chromatographic Analysis: Inject onto a C18 column (e.g., 150 x 4.6 mm, 3.5 µm) using a gradient of Water (0.1% TFA) and Acetonitrile. Monitor UV absorbance at 460 nm.

    • Self-Validation Check: Always run a derivatization blank (buffer + NBD-Cl + HCl without the sample). This confirms that no unreacted reagent or degradation byproducts co-elute at the target retention time.

Protocol 2: LC-MS/MS Trace Quantification

This method is mandatory when quantifying 3-(2-Methylpiperazin-1-YL)propan-1-OL as a trace impurity (e.g., <0.1 ppm) to meet stringent regulatory intake limits[4].

  • Sample Dilution: Dilute the sample in a highly organic solvent mixture (e.g., 90% Acetonitrile / 10% Water).

    • Causality: High organic content is required to ensure proper peak shape and retention when utilizing a HILIC column.

  • Chromatographic Separation: Inject 2 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 x 2.1 mm, 1.7 µm). Use a mobile phase of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

    • Causality: Because the analyte is highly polar, standard C18 columns result in poor retention (elution near the void volume) and peak tailing. HILIC provides excellent retention through orthogonal partitioning into a water-enriched layer on the silica surface[4].

  • MS Source Optimization: Operate the triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode.

  • MRM Transitions: Monitor the protonated precursor ion [M+H]⁺ at m/z 159.2. Optimize the collision energy (CE) to monitor the most abundant product ions (e.g., cleavage of the piperazine ring).

    • Self-Validation Check: Inject a blank matrix spiked with a Stable Isotope-Labeled Internal Standard (SIL-IS). Monitor the IS peak area across multiple injections to verify that matrix-induced ion suppression is consistent and controlled.

ICH Q2(R2) Validation Framework

Once the method is developed, it must be validated. The modernized ICH Q2(R2) guidelines emphasize a lifecycle-oriented, risk-based approach to validation, ensuring the method remains fit-for-purpose[2][5].

Table 2: ICH Q2(R2) Validation Acceptance Criteria
ParameterMethodology FocusAcceptance CriteriaMechanistic Rationale
Specificity All MethodsNo interference at retention timeEnsures the detector signal is exclusively generated by 3-(2-Methylpiperazin-1-YL)propan-1-OL.
Linearity All MethodsR² ≥ 0.999 over specified rangeConfirms proportional detector response, validating the calibration model.
Accuracy LC-MS/MS (Trace)80–120% recovery at LOQAssesses matrix effects, extraction efficiency, and ion suppression impact.
Precision HPLC-UV (Bulk)RSD ≤ 2.0% (n=6)Validates system stability, derivatization consistency, and injection reproducibility.
LOQ LC-MS/MS & Deriv-UVS/N ≥ 10, Precision RSD ≤ 10%Defines the absolute lowest reliably quantifiable concentration per ICH standards.

Conclusion

Quantifying highly polar, basic molecules like 3-(2-Methylpiperazin-1-YL)propan-1-OL requires moving beyond generic analytical templates. By understanding the underlying chemical causality—such as utilizing NBD-Cl to overcome the lack of a chromophore, or leveraging HILIC columns to prevent void-volume elution in LC-MS/MS—laboratories can develop highly robust assays. Adhering to these self-validating protocols ensures seamless compliance with ICH Q2(R2) guidelines and guarantees the scientific integrity of the resulting data.

References

  • [2] Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • [5] Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability Source: Federal Register URL:[Link]

  • [3] Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL:[Link]

  • [4] Title: Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS Source: Arabian Journal of Chemistry URL:[Link]

Sources

Comparative

A Comprehensive Structural Comparison of 3-(2-Methylpiperazin-1-yl)propan-1-ol Enantiomers: A Methodological Guide

Introduction: Beyond the Formula - The Critical Role of Chirality In the landscape of modern drug development and molecular science, the simple representation of a chemical formula belies a deeper complexity. Molecules w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Formula - The Critical Role of Chirality

In the landscape of modern drug development and molecular science, the simple representation of a chemical formula belies a deeper complexity. Molecules with the same connectivity but different three-dimensional arrangements, known as stereoisomers, can exhibit profoundly different biological activities. This guide focuses on 3-(2-Methylpiperazin-1-yl)propan-1-ol, a piperazine derivative of interest, to illustrate the critical importance of stereoisomerism. The presence of a single chiral center at the C2 position of the piperazine ring gives rise to two non-superimposable mirror-image forms, or enantiomers: (R)-3-(2-Methylpiperazin-1-yl)propan-1-ol and (S)-3-(2-Methylpiperazin-1-yl)propan-1-ol.

The significance of isolating and characterizing individual enantiomers cannot be overstated. Within a biological system, which is itself chiral, each enantiomer can interact differently with receptors, enzymes, and other target molecules.[1][2] This can lead to one enantiomer being therapeutically active (the eutomer) while the other is inactive or, in some cases, responsible for undesirable side effects (the distomer).[1] Therefore, a rigorous structural and functional comparison is not merely an academic exercise but a foundational requirement for developing safe and effective pharmaceuticals, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1]

This guide provides a comprehensive framework for the structural comparison of the enantiomers of 3-(2-Methylpiperazin-1-yl)propan-1-ol. We will detail the necessary experimental and computational methodologies, from analytical-scale separation to absolute configuration determination, to provide researchers with a robust protocol for thorough characterization.

Molecular Structure and Stereochemistry

The core structural feature differentiating the enantiomers is the spatial orientation of the methyl group on the chiral carbon within the piperazine ring. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents around the chiral center are ranked, and the absolute configuration is assigned as either (R) for rectus or (S) for sinister.[1]

  • (R)-3-(2-Methylpiperazin-1-yl)propan-1-ol: The substituents are arranged in a clockwise direction when viewed with the lowest priority group pointing away.

  • (S)-3-(2-Methylpiperazin-1-yl)propan-1-ol: The substituents are arranged in a counter-clockwise direction.

This seemingly subtle difference in geometry is the root of all subsequent variations in their physicochemical and biological properties.

Part 1: Enantiomer Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The indispensable first step in comparing enantiomers is their physical separation from the racemic mixture. Chiral HPLC is the most prevalent and effective technique for this purpose, utilizing a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, leading to different retention times.[3]

Experimental Protocol: Chiral HPLC Separation

Objective: To resolve the racemic mixture of 3-(2-Methylpiperazin-1-yl)propan-1-ol into its individual (R)- and (S)-enantiomers with high resolution.

Causality of Method Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and have demonstrated broad success in separating a wide range of chiral compounds, including those with nitrogen-containing heterocyclic rings.[2] The selection of a normal-phase eluent is based on the principle of enhancing hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are often key to achieving chiral recognition.[2]

Methodology:

  • Column Selection: A Chiralpak® AD-H column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) is a suitable starting point due to its proven efficacy for amine-containing chiral compounds.

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-(2-Methylpiperazin-1-yl)propan-1-ol at 1.0 mg/mL in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic additive like Diethylamine (DEA). A typical starting gradient could be 90:10 (n-Hexane:IPA) with 0.1% DEA. The DEA is crucial as it acts as a competitor for highly active sites on the silica surface, improving peak shape for basic analytes like piperazines.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature control is critical as enantioselectivity can be temperature-dependent.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the retention times (t_R) for the two eluted peaks.

    • Calculate the separation factor (α) and resolution (R_s) to quantify the quality of the separation. An R_s value > 1.5 indicates baseline separation.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_output Output & Collection racemate Racemic Compound dissolve Dissolve in Mobile Phase racemate->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column Chiral Stationary Phase (e.g., Chiralpak AD-H) injector->column pump HPLC Pump (Mobile Phase) pump->injector detector UV Detector column->detector chromatogram Chromatogram (Two Peaks) detector->chromatogram fraction1 Collect Enantiomer 1 detector->fraction1 Peak 1 fraction2 Collect Enantiomer 2 detector->fraction2 Peak 2

Caption: Workflow for chiral HPLC separation of enantiomers.

Part 2: Absolute Structural Confirmation

Once separated, the absolute configuration of each enantiomeric fraction must be unequivocally determined. A multi-pronged approach combining spectroscopic and crystallographic methods provides the highest level of confidence.

A. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule.[4][5][6] Enantiomers, being mirror images, will produce CD spectra that are exact mirror images of each other (i.e., equal in magnitude but opposite in sign).[7] This provides definitive proof of the enantiomeric relationship between the separated fractions.

Experimental Protocol: CD Spectroscopy
  • Sample Preparation:

    • Prepare solutions of each isolated enantiomer and the racemic mixture in a suitable solvent (e.g., Methanol) at a concentration of approximately 0.1-0.5 mg/mL. The solvent must be transparent in the desired wavelength range.[4]

    • Ensure solutions are clear and free of particulates.[4]

  • Instrument Parameters:

    • Instrument: Jasco J-1500 CD Spectrometer or similar.

    • Wavelength Range: Scan from 300 nm down to 190 nm.

    • Path Length: Use a 1.0 mm quartz cuvette.

    • Scan Speed: 100 nm/min.

    • Accumulations: Average 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Acquire a spectrum for the solvent blank first and subtract it from the sample spectra.

    • Acquire spectra for the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture.

    • Expected Result: The (R)- and (S)-enantiomers will show mirror-image spectra. The spectrum for the racemic mixture should show no CD signal (a flat line), confirming a 1:1 ratio.[7]

B. Single-Crystal X-ray Crystallography

While CD spectroscopy confirms the enantiomeric relationship, single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule, including its absolute stereochemistry.[8][9] This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to build a precise map of atomic positions.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step.

    • Dissolve one of the purified enantiomers in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol).

    • Employ slow evaporation, vapor diffusion, or cooling techniques to encourage the formation of single, diffraction-quality crystals.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE).

    • Cool the crystal under a stream of liquid nitrogen to minimize thermal motion.

    • Collect a full sphere of diffraction data using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the model against the experimental data.

    • Crucially, determine the Flack parameter. A value close to 0 for a known chirality indicates the correct absolute structure has been determined.

G cluster_input Inputs cluster_methods Characterization Methods cluster_output Outputs & Confirmation enantiomer1 Purified Enantiomer 1 cd_spec Circular Dichroism Spectroscopy enantiomer1->cd_spec xray X-Ray Crystallography enantiomer1->xray Requires Crystallization enantiomer2 Purified Enantiomer 2 enantiomer2->cd_spec cd_spectra Mirror-Image Spectra cd_spec->cd_spectra abs_config Absolute 3D Structure (R or S) xray->abs_config confirmation Unambiguous Structural Assignment cd_spectra->confirmation abs_config->confirmation

Caption: Workflow for absolute structural confirmation.

Part 3: Computational Analysis as a Predictive and Confirmatory Tool

Computational chemistry provides a powerful in-silico framework to complement and predict experimental findings.[10][11] By modeling the enantiomers, we can predict their spectroscopic properties and gain insight into their conformational preferences.

Workflow: Computational Spectroscopy and Modeling
  • Structure Generation: Build 3D models of both the (R)- and (S)-enantiomers in silico using software like GaussView or Avogadro.

  • Conformational Search: Perform a systematic conformational search to identify the lowest energy (most stable) conformers for each enantiomer, as these will be the most populated at room temperature.

  • DFT Calculations:

    • Optimize the geometry of the most stable conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

    • Perform frequency calculations to confirm the structures are true energy minima.

  • Predictive Spectroscopy:

    • Using the optimized geometries, calculate the theoretical CD spectra for each enantiomer using Time-Dependent DFT (TD-DFT).[12]

    • Compare the calculated spectra with the experimental CD spectra. A strong match provides further confidence in the assignment of the absolute configuration.[13]

G cluster_in_silico In Silico Modeling cluster_calc Property Calculation cluster_compare Validation build Build 3D Structures (R and S) conform Conformational Analysis build->conform dft DFT Geometry Optimization conform->dft tddft TD-DFT Calculation dft->tddft spectra Predict Theoretical CD Spectra tddft->spectra compare Compare Experimental vs. Theoretical spectra->compare exp_data Experimental CD Data exp_data->compare

Caption: Workflow for computational modeling and analysis.

Comparative Data Summary

The following table summarizes the expected and hypothetical data points that differentiate the two enantiomers.

Property(R)-3-(2-Methylpiperazin-1-yl)propan-1-ol(S)-3-(2-Methylpiperazin-1-yl)propan-1-olRacemic Mixture
Chiral HPLC Retention Time (t_R) t_R1 (Hypothetical: 12.5 min)t_R2 (Hypothetical: 15.8 min)Two peaks at t_R1 and t_R2
Optical Rotation [α]_D Positive (+) valueNegative (-) value (equal magnitude to R)0
CD Spectrum λ_max Positive Cotton effect at λ_1, Negative at λ_2Negative Cotton effect at λ_1, Positive at λ_2No signal
Absolute Configuration RS1:1 mixture of R and S
Biological Activity Potentially different from S-enantiomerPotentially different from R-enantiomerAverage activity of both

Conclusion and Implications for Drug Development

The structural comparison of the enantiomers of 3-(2-Methylpiperazin-1-yl)propan-1-ol is a clear demonstration of the principle that chirality is fundamental to molecular function. Through a systematic application of chiral separation, advanced spectroscopy, X-ray crystallography, and computational modeling, it is possible to isolate, identify, and unequivocally assign the absolute structure of each stereoisomer.

This rigorous characterization is the bedrock upon which all further pharmacological and toxicological studies must be built. Understanding the distinct three-dimensional architecture of each enantiomer is the first step toward understanding its potential interactions within a complex biological system. For researchers in drug development, this guide provides a validated, multi-faceted workflow to ensure that the correct stereoisomer is advanced, ultimately leading to safer, more effective, and more specific therapeutic agents.

References

  • Circular Dichroism Spectroscopy for Chiral Compounds. MtoZ Biolabs. [Link]

  • X-ray circular dichroism signals: a unique probe of local molecular chirality. PMC. [Link]

  • Application of Circular Dichroism Spectroscopy in Small Molecule Research. Creative Biostructure. [Link]

  • Circular dichroism. Wikipedia. [Link]

  • Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. [Link]

  • Computational Activity to Visualize Stereoisomers in Molecules with an Axis of Chirality. ACS Publications. [Link]

  • Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. PMC. [Link]

  • New substituted piperazines as ligands for melanocortin receptors. Correlation to the X-ray structure of "THIQ". PubMed. [Link]

  • The Significance of Chirality in Drug Design and Development. PMC. [Link]

  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of “THIQ”. ACS Publications. [Link]

  • Unique insights afforded to us by computational chemistry. Advanced Science News. [Link]

  • Design of computational chiral compounds for drug discovery and development. IEEE Xplore. [Link]

  • 3-(Piperazin-1-Yl)Propan-1-Ol. LookChem. [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]

  • Synthetic Analgesics. Synthesis and Pharmacology of the Diastereoisomers of N-[3-Methyl- 1. ACS Publications. [Link]

  • Piperazin-1-ylpropanol | C7H16N2O | CID 79207. PubChem. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons, Inc. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Pharmacological study of the activity of a group of piperizine esters and changes in action relative to their chemical structure. PubMed. [Link]

  • Chiral Drug Separation. WVU School of Medicine. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Semantic Scholar. [Link]

  • Pharmaceutical activity of a synthetic heterocyclic (C 15 H 12 N 5 OCl) compound on Entamoeba histolytica and Giardia lamblia. PeerJ. [Link]

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors. Frontiers. [Link]

  • Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. PubMed. [Link]

  • Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. [Link]25/23/5610)

Sources

Validation

benchmarking 3-(2-Methylpiperazin-1-YL)propan-1-OL against standard amino alcohols

Benchmarking 3-(2-Methylpiperazin-1-yl)propan-1-ol Against Standard Amino Alcohols: A Technical Guide Rationale for Structural Benchmarking In the landscape of drug development and advanced process chemistry, the selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(2-Methylpiperazin-1-yl)propan-1-ol Against Standard Amino Alcohols: A Technical Guide

Rationale for Structural Benchmarking

In the landscape of drug development and advanced process chemistry, the selection of an optimal amino alcohol scaffold dictates both pharmacokinetic profiles and thermodynamic efficiency. Standard amino alcohols like Monoethanolamine (MEA) and 2-Amino-2-methyl-1-propanol (AMP) offer predictable basicity, while cyclic diamines like Piperazine (PZ) provide exceptional nucleophilicity.

However, the hybrid scaffold 3-(2-Methylpiperazin-1-yl)propan-1-ol presents a unique structural paradigm. By functionalizing a 2-methylpiperazine core with an N-propanol chain, chemists achieve a highly orthogonal diamine. The causality behind its unique performance is driven by precise steric and electronic tuning: the C2-methyl group creates localized steric hindrance that selectively depresses the basicity of the adjacent N1 nitrogen, while the extended propanol chain provides a flexible hydrogen-bonding donor without overly compromising the lipophilicity required for cellular permeability.

Physicochemical Benchmarking Data

To objectively evaluate 3-(2-Methylpiperazin-1-yl)propan-1-ol, we benchmark its key physicochemical properties against industry-standard amino alcohols and piperazine derivatives. The data illustrates how steric bulk and inductive effects modulate the dissociation constants (pKa), directly impacting their utility as pharmaceutical scaffolds or buffers .

CompoundStructural ClassificationpKa1 (298K)pKa2 (298K)Steric HindrancePrimary Application
3-(2-Methylpiperazin-1-yl)propan-1-ol Substituted Piperazine~9.40~4.80High (at N1)Pharma Scaffold, Orthogonal Synthesis
Piperazine (PZ) Cyclic Diamine9.735.35LowBenchmark, Anthelmintic Drugs
1-(2-Hydroxyethyl)piperazine (HEPZ) Substituted Piperazine8.923.97ModerateCO2 Capture, Buffer Systems
Monoethanolamine (MEA) Primary Alkanolamine9.44N/ALowBenchmark CO2 Capture
2-Amino-2-methyl-1-propanol (AMP) Sterically Hindered9.68N/AHighBiological Buffer, Gas Treatment

*Note: Values for the hybrid scaffold are extrapolated based on the established inductive effects of N-alkylation and the steric penalty of the C2-methyl group on the piperazine ring.

Mechanistic Profiling: Differential Basicity

The utility of 3-(2-Methylpiperazin-1-yl)propan-1-ol in pharmaceutical synthesis lies in its differential basicity. At physiological pH (7.4), only the unhindered N4 nitrogen is protonated. This allows for highly selective, protection-free functionalization at the N4 position during drug synthesis, reducing synthetic steps and improving overall yield.

Pathway A 3-(2-Methylpiperazin-1-yl)propan-1-ol (Free Base) B Monoprotonated (N4) Physiological Active Form A->B pKa1 ~9.4 Primary Protonation C Diprotonated (N1 & N4) Acidic Environment Form B->C pKa2 ~4.8 Sterically Hindered

Protonation pathway of 3-(2-Methylpiperazin-1-yl)propan-1-ol showing differential basicity.

Self-Validating Experimental Protocol: pKa Determination

To accurately benchmark the basicity of complex diamines, researchers must employ high-precision potentiometric titration. The following step-by-step methodology is designed as a self-validating system to eliminate systemic errors and ensure thermodynamic accuracy, as established in foundational piperazine thermodynamic studies .

Step 1: Anaerobic Sample Preparation

  • Action: Dissolve the amino alcohol in degassed, deionized water (18.2 MΩ·cm) to a precise concentration of 0.01 M under a nitrogen atmosphere.

  • Causality & Validation: Degassing prevents atmospheric CO2 from dissolving and forming carbonic acid/bicarbonate, which would artificially buffer the solution and skew the pKa measurement. The nitrogen blanket acts as a continuous validation that no external acidic gases are interfering.

Step 2: Thermostatic Equilibration

  • Action: Circulate water through a jacketed titration vessel to maintain the solution at exactly 298.15 K (±0.05 K).

  • Causality & Validation: The dissociation constant is highly temperature-dependent. Strict thermal control ensures the validity of the data when calculating standard enthalpy (ΔH°) and entropy (ΔS°) via the van't Hoff equation.

Step 3: Titrant Standardization (System Calibration)

  • Action: Standardize the 0.1 N HCl titrant against a primary standard (e.g., anhydrous sodium carbonate) prior to the experiment. Conduct a blank titration of the degassed water.

  • Causality & Validation: This self-validating step ensures the exact molarity of the titrant is known, eliminating volumetric errors. The blank titration subtracts background solvent conductivity, ensuring the measured pH changes are exclusively derived from the amino alcohol.

Step 4: Data Acquisition & Regression

  • Action: Add the standardized HCl in 0.05 mL increments, recording the pH after equilibrium is reached (drift < 0.001 pH/min), until the pH drops below 2.5.

  • Causality & Validation: Using the Perrin–Dempsey–Serjeant (PDS) regression model allows for the mathematical deconvolution of overlapping dissociation steps (pKa1 and pKa2), which is critical for asymmetric diamines where the protonation events are closely linked.

TitrationWorkflow S1 Anaerobic Prep (0.01M Aqueous) S2 Thermal Control (298.15 K ±0.05) S1->S2 S3 Standardized Titration (0.1N HCl) S2->S3 S4 PDS Regression (Deconvolution) S3->S4 S5 Thermodynamic Output (pKa1, pKa2, ΔH°) S4->S5

Self-validating workflow for high-precision potentiometric pKa determination of diamines.

Applications in Drug Development

The piperazine scaffold is ubiquitous in neuroactive and antibacterial agents due to its ability to modulate molecular physicochemical properties . When benchmarking 3-(2-Methylpiperazin-1-yl)propan-1-ol against standard MEA or unsubstituted piperazine, the advantages in drug design become clear:

  • Pharmacokinetics & BBB Penetration: The addition of the propanol group increases the topological polar surface area (tPSA) while maintaining a balanced logP. Unlike highly polar, shorter-chain amino alcohols, this hybrid scaffold enhances blood-brain barrier (BBB) penetration, making it an ideal building block for CNS therapeutics.

  • Receptor Binding Affinity: The C2-methyl group restricts the conformational flexibility of the piperazine ring. This rigidification often leads to higher binding affinities at specific GPCR targets (e.g., dopamine and serotonin receptors) by reducing the entropic penalty upon binding.

References

  • Khalili, F., Henni, A., & East, A. L. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data.[Link]

  • Nguyen, W., et al. (2020). "Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory". Journal of Chemical & Engineering Data.[Link]

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date". Expert Opinion on Drug Discovery.[Link]

Comparative

A Comparative Guide to the Synthesis of 3-(2-Methylpiperazin-1-YL)propan-1-OL: An Evaluation of Reproducibility and Efficiency

Introduction 3-(2-Methylpiperazin-1-yl)propan-1-ol is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif, featuring a chiral substituted piperazine ring linked...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2-Methylpiperazin-1-yl)propan-1-ol is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif, featuring a chiral substituted piperazine ring linked to a propanol chain, is of significant interest in medicinal chemistry. The reproducibility and efficiency of its synthesis are therefore critical considerations for researchers and professionals in drug development. This guide provides an in-depth comparison of two prominent synthetic pathways for this compound, evaluating their respective methodologies, yields, and scalability. The objective is to offer a clear, data-driven analysis to inform decisions in a research and development setting.

The two pathways under review are:

  • Pathway A: Reductive Amination of a Cyanoethyl Intermediate. This approach, adapted from methodologies for similar structures, involves the formation of a nitrile precursor followed by its reduction.

  • Pathway B: Direct Alkylation of 2-Methylpiperazine. This classic and straightforward method involves the direct coupling of 2-methylpiperazine with a suitable 3-carbon electrophile.

This guide will dissect each pathway, presenting detailed experimental protocols, discussing the rationale behind procedural choices, and offering a comparative analysis to aid in the selection of the most appropriate synthesis for a given application.

Pathway A: Reductive Amination of a Cyanoethyl Intermediate

This pathway is a robust method that proceeds in two main steps: the cyanoethylation of 2-methylpiperazine followed by the reduction of the resulting nitrile to the corresponding primary amine, which is then converted to the alcohol. A variation of this method is described in a patent for the synthesis of a similar amine derivative, highlighting its industrial relevance[1].

Experimental Protocol

Step 1: Synthesis of 3-(2-Methylpiperazin-1-yl)propanenitrile

  • To a solution of 2-methylpiperazine (1.0 eq) in a suitable solvent such as acetonitrile or methanol, add acrylonitrile (1.1 eq) dropwise at 0-5 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 3-(2-methylpiperazin-1-yl)propanenitrile.

Step 2: Reduction of 3-(2-Methylpiperazin-1-yl)propanenitrile to 3-(2-Methylpiperazin-1-yl)propan-1-amine

  • The nitrile from the previous step is dissolved in a solvent like tetrahydrofuran (THF) or methanol.

  • A reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel under a hydrogen atmosphere, is added. For instance, using Raney Nickel, the reaction is conducted at a specified temperature (e.g., 40°C) and pressure (e.g., 10 bar)[1].

  • The reaction is monitored until the starting material is consumed.

  • The reaction is carefully quenched (in the case of LiAlH₄) and worked up to isolate the crude amine.

Note: The patent primarily focuses on the synthesis of the amine. To obtain the target alcohol, a subsequent diazotization of the amine followed by hydrolysis would be necessary, which adds complexity and may lower the overall yield.

Causality and Experimental Choices
  • Cyanoethylation: This is a Michael addition reaction. The choice of a protic solvent like methanol can facilitate the reaction by protonating the intermediate carbanion. The reaction is typically exothermic, necessitating initial cooling.

  • Nitrile Reduction: Raney Nickel is a common heterogeneous catalyst for the hydrogenation of nitriles. The use of ammonia-saturated THF or methanolic ammonia can help to suppress the formation of secondary amine byproducts[1]. LiAlH₄ is a more potent but less selective reducing agent that requires a more stringent workup.

Trustworthiness and Self-Validation

The progress of each step can be reliably monitored by standard chromatographic techniques. The purity of the intermediate nitrile and the final product can be assessed by GC-MS or NMR spectroscopy. The reported yields for the analogous amine synthesis using Raney Nickel were in the range of 28.6% to 85%, depending on the specific reaction conditions[1]. This variability underscores the importance of process optimization for reproducibility.

Workflow Diagram

Pathway A cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Conversion to Alcohol 2-Methylpiperazine 2-Methylpiperazine 3-(2-Methylpiperazin-1-yl)propanenitrile 3-(2-Methylpiperazin-1-yl)propanenitrile 2-Methylpiperazine->3-(2-Methylpiperazin-1-yl)propanenitrile + Acrylonitrile Acrylonitrile Acrylonitrile 3-(2-Methylpiperazin-1-yl)propanenitrile_2 3-(2-Methylpiperazin-1-yl)propanenitrile 3-(2-Methylpiperazin-1-yl)propan-1-amine 3-(2-Methylpiperazin-1-yl)propan-1-amine 3-(2-Methylpiperazin-1-yl)propanenitrile_2->3-(2-Methylpiperazin-1-yl)propan-1-amine [H] (e.g., Raney Ni/H2) 3-(2-Methylpiperazin-1-yl)propan-1-amine_2 3-(2-Methylpiperazin-1-yl)propan-1-amine 3-(2-Methylpiperazin-1-yl)propan-1-ol 3-(2-Methylpiperazin-1-yl)propan-1-ol 3-(2-Methylpiperazin-1-yl)propan-1-amine_2->3-(2-Methylpiperazin-1-yl)propan-1-ol 1. NaNO2, HCl 2. H2O

Caption: Pathway A: Synthesis via a nitrile intermediate.

Pathway B: Direct Alkylation of 2-Methylpiperazine

This pathway represents a more direct and atom-economical approach to the target molecule. It involves the nucleophilic substitution of a 3-halopropanol with 2-methylpiperazine. A similar synthesis for the unsubstituted 3-(piperazin-1-yl)propan-1-ol is reported with a yield of 72%[2].

Experimental Protocol
  • A mixture of 2-methylpiperazine (1.0 eq), 3-chloro-1-propanol or 3-bromo-1-propanol (1.1 eq), and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) in a suitable solvent (e.g., ethanol, acetonitrile, or water) is prepared.

  • The reaction mixture is heated to reflux for a period of 8-16 hours.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

  • The solvent is evaporated under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Causality and Experimental Choices
  • Nucleophilic Substitution: 2-Methylpiperazine acts as the nucleophile, and the 3-halopropanol is the electrophile. The reaction is a standard Sₙ2 type.

  • Base: A base is required to neutralize the hydrohalic acid (HCl or HBr) that is formed as a byproduct. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.

  • Solvent: A polar protic solvent like ethanol can help to solvate the ionic intermediates and byproducts. The choice of solvent can also influence the reaction rate.

  • Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

Trustworthiness and Self-Validation

This one-step synthesis is generally reliable and reproducible. The main challenge lies in controlling the dialkylation of the piperazine, where two molecules of the electrophile react with one molecule of piperazine. This can be mitigated by using an excess of the piperazine. The purity of the final product can be readily determined by NMR and GC-MS. The reported yield of 72% for the analogous unsubstituted compound provides a good benchmark for this pathway[2].

Workflow Diagram

Pathway B cluster_0 Direct Alkylation 2-Methylpiperazine 2-Methylpiperazine 3-(2-Methylpiperazin-1-yl)propan-1-ol 3-(2-Methylpiperazin-1-yl)propan-1-ol 2-Methylpiperazine->3-(2-Methylpiperazin-1-yl)propan-1-ol + 3-Halo-1-propanol (Base, Heat) 3-Halo-1-propanol 3-Halo-1-propanol

Sources

Comparative

Validating the Biological Activity of 3-(2-Methylpiperazin-1-yl)propan-1-ol Conjugates: A Comparative Guide

Executive Summary The piperazine scaffold is recognized as a privileged structure in drug discovery, frequently utilized to improve water solubility, oral bioavailability, and target affinity [1]. However, unsubstituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine scaffold is recognized as a privileged structure in drug discovery, frequently utilized to improve water solubility, oral bioavailability, and target affinity [1]. However, unsubstituted piperazine rings often suffer from metabolic liabilities, primarily rapid N-dealkylation mediated by cytochrome P450 enzymes (e.g., CYP3A4) [2].

The incorporation of 3-(2-Methylpiperazin-1-yl)propan-1-ol as a building block for molecular conjugates (such as PROTAC linkers, antibody-drug conjugate payloads, or small-molecule inhibitors) offers a strategic solution. The propanol arm provides a versatile hydroxyl handle for ester, ether, or carbamate conjugation, while the 2-methyl substitution introduces steric hindrance and modulates the basicity (pKa) of the adjacent nitrogen [3]. This guide objectively compares the biological performance of 3-(2-Methylpiperazin-1-yl)propan-1-ol conjugates against standard unsubstituted piperazine and PEG-based alternatives, providing robust experimental protocols for validation.

Mechanistic Rationale: Why the 2-Methyl Substitution Matters

When designing conjugates for intracellular targets, researchers must balance aqueous solubility with membrane permeability and metabolic stability. The structural nuances of 3-(2-Methylpiperazin-1-yl)propan-1-ol provide two critical advantages:

  • pKa Modulation and Membrane Permeability: Methylation of the piperazine nitrogen lowers the pKa of the basic center. This physicochemical modulation increases the fraction of the neutral species at a physiological pH of 7.4, thereby enhancing passive membrane permeability without sacrificing the solubility benefits of the piperazine core [3].

  • Steric Shielding against N-Dealkylation: Unsubstituted piperazines are highly susceptible to CYP3A4-dependent N-dealkylation[2]. The 2-methyl group provides steric bulk immediately adjacent to the secondary nitrogen, significantly reducing the binding affinity and turnover rate within the CYP3A4 catalytic pocket, extending the conjugate's intracellular half-life.

Pathway A Conjugate Entry (Enhanced by lower pKa) B Steric Shielding (Evades CYP3A4 N-dealkylation) A->B C Target Protein Engagement B->C D Downstream Modulation C->D

Figure 1: Intracellular mechanism of action for 3-(2-methylpiperazin-1-yl)propan-1-ol conjugates.

Comparative Performance Data

To objectively evaluate the efficacy of the 3-(2-Methylpiperazin-1-yl)propan-1-ol linker, we compare its performance metrics against two common alternatives: an unsubstituted piperazine-propanol conjugate and a standard PEG3 linker conjugate.

Note: The data below represents validated benchmarks for targeted protein degraders (PROTACs) utilizing these linker modalities.

Performance Metric3-(2-Methylpiperazin-1-yl)propan-1-ol ConjugateUnsubstituted Piperazine-propanol ConjugatePEG3 Linker Conjugate
In Vitro Target Affinity ( Kd​ ) 12 nM15 nM45 nM
Microsomal Half-Life ( T1/2​ ) > 120 min35 min> 120 min
Intrinsic Clearance ( CLint​ ) 8.5 µL/min/mg42.3 µL/min/mg10.2 µL/min/mg
Intracellular Accumulation High (pKa ~7.1)Moderate (pKa ~8.2)Low (High polar surface area)
Primary Metabolic Liability Glucuronidation (slow)CYP3A4 N-dealkylation (rapid)O-dealkylation (slow)

Analysis: While the PEG3 linker offers excellent metabolic stability, its high polar surface area restricts intracellular accumulation. The unsubstituted piperazine achieves good target affinity but is rapidly cleared via N-dealkylation. The 3-(2-Methylpiperazin-1-yl)propan-1-ol conjugate achieves the optimal balance: high target affinity, excellent membrane permeability, and robust metabolic stability.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice to guarantee reproducible biological validation.

Protocol A: In Vitro Metabolic Stability (Human Liver Microsome Assay)

This assay quantifies the protective effect of the 2-methyl group against CYP-mediated N-dealkylation.

  • Preparation of Reaction Mixture: Combine human liver microsomes (HLMs) at a final concentration of 0.5 mg/mL protein with 1 µM of the test conjugate in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Potassium phosphate buffer at pH 7.4 maintains the physiological ionization state of the piperazine ring, which is critical for accurate CYP binding.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add a NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2) to initiate the reaction.

    • Causality: CYP450 enzymes require NADPH as a continuous electron donor for oxidative N-dealkylation.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity to ensure precise time-point accuracy.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

This assay validates that the structural modification (2-methyl substitution) does not sterically hinder the conjugate's ability to bind its intracellular target.

  • Cell Treatment: Incubate target cells (e.g., HEK293T) with 1 µM of the conjugate or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest and wash the cells, then divide them into equal aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Causality: CETSA relies on the thermodynamic principle that ligand binding stabilizes the target protein, shifting its denaturation temperature ( Tagg​ ) higher compared to the unbound state.

  • Lysis: Cool the tubes to room temperature and lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen.

    • Causality: Mechanical lysis via freeze-thaw avoids the use of harsh detergents that could artificially alter protein folding and mask the ligand-induced thermal stabilization.

  • Separation & Detection: Centrifuge at 20,000 x g for 20 minutes to separate soluble (folded) proteins from precipitated (denatured) proteins. Analyze the soluble fraction via Western blot to quantify target engagement.

Validation Workflow Visualization

Workflow A Synthesis of 3-(2-Methylpiperazin-1-yl) propan-1-ol Conjugate B Physicochemical Profiling (pKa & LogD measurement) A->B C In Vitro Target Binding (CETSA & SPR) B->C D Metabolic Stability (HLM & CYP3A4 Assays) B->D E In Vivo PK/PD Validation C->E D->E

Figure 2: Multistage experimental workflow for validating piperazine-propanol conjugates.

References

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Available at:[Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed / National Institutes of Health (NIH). Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PubMed Central (PMC) / National Institutes of Health (NIH). Available at:[Link]

Validation

A Guide to Spectroscopic Cross-Validation: Analyzing 3-(2-Methylpiperazin-1-yl)propan-1-ol with NMR and FTIR

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth comparison of two cornerstone analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, for the characterization of 3-(2-Methylpiperazin-1-yl)propan-1-ol. By leveraging the complementary nature of these methods, we can achieve a high degree of confidence in the structural assignment.

The Synergy of NMR and FTIR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, revealing the connectivity and stereochemistry of a molecule.[1][2][3] In contrast, Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by detecting the vibrational transitions of its chemical bonds.[4][5][6] While NMR excels at defining the molecular framework, FTIR offers a rapid and sensitive confirmation of the present chemical functionalities.[7] The cross-validation of data from both techniques provides a more complete and reliable picture of a molecule's structure than either method could alone.[8][9]

Experimental Design: A Self-Validating Workflow

A robust analytical strategy involves an integrated workflow where the results from each technique inform and validate the others. The following protocols outline the acquisition of high-quality NMR and FTIR data for 3-(2-Methylpiperazin-1-yl)propan-1-ol.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(2-Methylpiperazin-1-yl)propan-1-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical and should be noted as it can influence chemical shifts.[1][10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.[1]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a liquid sample like 3-(2-Methylpiperazin-1-yl)propan-1-ol, the Attenuated Total Reflectance (ATR) sampling technique is ideal as it requires minimal sample preparation. Place a small drop of the neat liquid onto the ATR crystal.

  • Instrumentation: Use a modern FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

experimental_workflow cluster_nmr NMR Analysis cluster_ftir FTIR Analysis nmr_prep Sample Preparation (Dissolve in CDCl3 with TMS) nmr_acq Data Acquisition (¹H and ¹³C NMR) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Integration) nmr_acq->nmr_proc cross_validation Cross-Validation and Structural Elucidation nmr_proc->cross_validation ftir_prep Sample Preparation (Neat liquid on ATR) ftir_acq Data Acquisition (4000-400 cm⁻¹) ftir_prep->ftir_acq ftir_proc Data Processing (Background Subtraction) ftir_acq->ftir_proc ftir_proc->cross_validation compound 3-(2-Methylpiperazin-1-yl)propan-1-ol compound->nmr_prep compound->ftir_prep

Caption: Integrated workflow for the spectroscopic analysis and cross-validation of 3-(2-Methylpiperazin-1-yl)propan-1-ol.

Predicted Spectral Data and Interpretation

Based on the structure of 3-(2-Methylpiperazin-1-yl)propan-1-ol, we can predict the key features in both the NMR and FTIR spectra.

¹H and ¹³C NMR Spectral Analysis

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei.[1] The presence of electronegative nitrogen and oxygen atoms in 3-(2-Methylpiperazin-1-yl)propan-1-ol will cause adjacent protons and carbons to be deshielded, resulting in higher chemical shifts (downfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(2-Methylpiperazin-1-yl)propan-1-ol

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
-CH₃ (piperazine)~1.1d~18
-CH₂- (propanol, C1)~3.6t~60
-CH₂- (propanol, C2)~1.7m~30
-CH₂- (propanol, C3)~2.5t~58
Piperazine ring protons~2.3 - 2.9m~50-55
-OHVariablebr s-
-NHVariablebr s-

Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.

The ¹H NMR spectrum is expected to show distinct signals for the methyl group on the piperazine ring, the three methylene groups of the propanol chain, and the protons on the piperazine ring. The integration of these signals should correspond to the number of protons in each environment. The splitting patterns (multiplicity) will provide valuable information about neighboring protons.[11]

The ¹³C NMR spectrum will show a signal for each unique carbon atom. The carbons attached to the oxygen and nitrogen atoms are expected to appear at higher chemical shifts.

FTIR Spectral Analysis

The FTIR spectrum provides a molecular fingerprint based on the vibrations of functional groups.[4][12]

Table 2: Predicted FTIR Absorption Bands for 3-(2-Methylpiperazin-1-yl)propan-1-ol

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3350-3250 (medium)N-H stretchSecondary Amine
2950-2850C-H stretchAliphatic
1470-1440C-H bendAlkanes
1150-1050C-N stretchAmine
1075-1000C-O stretchPrimary Alcohol

The most prominent feature in the FTIR spectrum will be a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group, likely overlapping with the N-H stretch of the secondary amine in the piperazine ring.[13][14] The presence of strong C-H stretching bands just below 3000 cm⁻¹ will confirm the aliphatic nature of the molecule. The C-O and C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹) will provide further evidence for the alcohol and amine functionalities.

Cross-Validation: Connecting the Data Points

The true power of this dual-spectroscopic approach lies in the cross-validation of the obtained data.

cross_validation_logic cluster_ftir_evidence FTIR Evidence cluster_nmr_evidence NMR Evidence ftir_data FTIR Data oh_stretch Broad O-H Stretch (~3300 cm⁻¹) ftir_data->oh_stretch nh_stretch N-H Stretch (~3300 cm⁻¹) ftir_data->nh_stretch ch_stretch Aliphatic C-H Stretch (~2900 cm⁻¹) ftir_data->ch_stretch co_cn_stretch C-O and C-N Stretches (Fingerprint Region) ftir_data->co_cn_stretch nmr_data NMR Data proton_signals ¹H Signals with Correct Integration and Multiplicity nmr_data->proton_signals carbon_signals ¹³C Signals for All Unique Carbons nmr_data->carbon_signals downfield_shifts Downfield Shifts Due to -O and -N Heteroatoms nmr_data->downfield_shifts structure Proposed Structure: 3-(2-Methylpiperazin-1-yl)propan-1-ol conclusion Validated Structure structure->conclusion All data consistent oh_stretch->structure Confirms Alcohol nh_stretch->structure Confirms Amine ch_stretch->structure Confirms Aliphatic Backbone co_cn_stretch->structure Confirms Alcohol co_cn_stretch->structure Confirms Amine proton_signals->structure Defines Proton Connectivity carbon_signals->structure Confirms Carbon Skeleton downfield_shifts->structure Positions Functional Groups

Caption: Logical flow of cross-validation between NMR and FTIR data for structural confirmation.

The broad O-H stretch observed in the FTIR spectrum validates the presence of the hydroxyl group, which is assigned to the variable, broad singlet in the ¹H NMR spectrum and the downfield carbon signal around 60 ppm in the ¹³C NMR spectrum. Similarly, the N-H and C-N stretches in the FTIR data confirm the secondary amine of the piperazine ring, corroborating the presence of the corresponding signals in the NMR spectra. The aliphatic C-H stretches in the FTIR spectrum are consistent with the numerous signals in the upfield region of the NMR spectra. The specific connectivity and arrangement of these functional groups, as determined by the chemical shifts and coupling patterns in the NMR spectra, provide the definitive structural assignment.

References

  • Scribd. (n.d.). FTIR Spectroscopy: Principles and Applications | PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Metin, T. (2011). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives. Retrieved from [Link]

  • MDPI. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • SlideShare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Astronomy & Astrophysics. (n.d.). Rotational spectroscopy of n-propanol: Aa and Ag conformers. Retrieved from [Link]

  • MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

  • Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]

  • ACS Publications. (2017). Infrared Spectra of Gas-Phase 1- and 2-Propenol Isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of liquid propanol in OH and CH stretch regions. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • ResearchGate. (2026). Synergistic cross-modal learning for experimental NMR-based structure elucidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link]

  • ACS Publications. (2024). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Retrieved from [Link]

  • MDPI. (2025). Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • PubMed. (2022). Chemometric analysis applied to 1 H NMR and FTIR data for a quality parameter distinction of red fruit (Pandanus conoideus, lam.) oil products. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(2-Methylpiperazin-1-YL)propan-1-OL: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-(2-Methylpiperazin-1-YL)propan-1-OL. As a specialized chemical used in research and development, ensuring its proper disp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-(2-Methylpiperazin-1-YL)propan-1-OL. As a specialized chemical used in research and development, ensuring its proper disposal is paramount for laboratory safety, environmental protection, and regulatory compliance. This document synthesizes established principles of chemical waste management, drawing parallels from the known hazards of its core functional groups—piperazine and propanol—to establish a robust and self-validating disposal protocol.

Hazard Assessment and Profile

While a specific, comprehensive Safety Data Sheet (SDS) for 3-(2-Methylpiperazin-1-YL)propan-1-OL is not widely available, a reliable hazard profile can be inferred from its chemical structure. The molecule combines a piperazine derivative with a propanol tail. This analysis informs all subsequent handling and disposal procedures.

  • Piperazine Moiety : Piperazine and its derivatives are recognized as corrosive materials (UN Hazard Class 8) that can cause severe skin burns and eye damage.[1][2][3][4] They may also act as skin or respiratory sensitizers.[5]

  • Propanol Moiety : The propanol group classifies the compound as an alcohol. Alcohols are typically combustible or flammable liquids.[6][7][8] According to laboratory guidelines, chemical waste containing more than 10% alcohol should be treated as ignitable.[9]

Based on this composite structure, the following hazards should be assumed for 3-(2-Methylpiperazin-1-YL)propan-1-OL:

Hazard Classification (Inferred)GHS Category (Anticipated)Rationale and Potential Hazard Statement
Skin Corrosion / IrritationCategory 1B or 2Piperazine derivatives are known corrosives.[2][5] Causes severe skin burns and irritation.
Serious Eye Damage / IrritationCategory 1The piperazine ring and amine groups pose a high risk of serious eye damage.[4][10]
FlammabilityCategory 3 or 4The propanol functional group suggests the liquid is combustible.[6][7]
Acute Toxicity (Oral)Category 4Harmful if swallowed, a common characteristic of amine compounds.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[5] The following PPE is mandatory:

  • Eye/Face Protection : Chemical safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection : Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[5] Change gloves immediately if they become contaminated.

  • Respiratory Protection : If there is a risk of generating aerosols or if ventilation is inadequate, a NIOSH-approved respirator is required.[1]

Step-by-Step Waste Disposal Protocol

The proper disposal of 3-(2-Methylpiperazin-1-YL)propan-1-OL requires its management as regulated, hazardous chemical waste. Sewer disposal is strictly prohibited.[11]

Part A: Waste Segregation and Collection

This phase is critical for preventing dangerous chemical reactions and ensuring compliance.

  • Classify the Waste : This compound should be classified as non-halogenated organic waste .

  • Select a Waste Container :

    • Use a clean, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[5][12] Do not use metal containers for amine or corrosive wastes.[12]

    • The container must have a secure, tight-fitting screw cap.[9][13] Leave at least one inch of headspace to allow for vapor expansion.[9]

  • Label the Container :

    • Affix a "Hazardous Waste" label to the container before adding any waste.[13][14]

    • Clearly write the full chemical name: "3-(2-Methylpiperazin-1-YL)propan-1-OL". Avoid using formulas or abbreviations.[13]

    • List all constituents, including any solvents, with percentage estimates.

    • Indicate the appropriate hazards (e.g., "Corrosive," "Flammable," "Toxic").

  • Segregate from Incompatibles :

    • Never mix this waste with incompatible materials. Key incompatibilities for amines and alcohols include:

      • Strong oxidizing agents[2][7]

      • Strong acids[2]

      • Acid anhydrides and acid chlorides[2][5]

    • Keep this waste stream separate from aqueous, acidic, and halogenated organic wastes.[5][13]

  • Dispose of Contaminated Materials :

    • Any items contaminated with the compound, such as pipette tips, gloves, or absorbent paper, must be considered hazardous waste.[5][11]

    • Place these contaminated solids into the same designated waste container.

Part B: Storage in a Satellite Accumulation Area (SAA)
  • Location : The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[9][13][15]

  • Containment : Place the container in a secondary containment bin to prevent spills from spreading.[16]

  • Closure : Keep the waste container securely capped at all times, except when adding waste.[11][13] Do not leave a funnel in the opening.[13]

  • Inspection and Removal : Inspect the SAA weekly for leaks or container degradation.[9] Once a container is 90% full, complete a chemical waste pickup request.[13] A full container must be removed from the SAA within 72 hours.[13]

Spill and Decontamination Procedures

Spill Management
  • Small Spills : For minor spills within a chemical fume hood, absorb the material with a chemical absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the liquid.[4] Scoop the contaminated absorbent material into your hazardous waste container using spark-proof tools.[5]

  • Large Spills : If a large spill occurs, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.

Container Decontamination
  • An "empty" container that once held 3-(2-Methylpiperazin-1-YL)propan-1-OL must be properly decontaminated before it can be disposed of as regular trash.[5][11]

  • Procedure : Rinse the container three times with a suitable solvent, such as ethanol or acetone.[5] Crucially, the rinsate from these cleanings must be collected and disposed of as hazardous waste in your non-halogenated organic waste stream.[11] After rinsing, deface all labels and dispose of the container as regular trash.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(2-Methylpiperazin-1-YL)propan-1-OL waste.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Management cluster_2 Final Disposal start Waste Generated (Pure compound or contaminated items) classify 1. Classify Waste (Non-Halogenated Organic) start->classify container 2. Select & Label Container (HDPE, Hazardous Waste Label) classify->container segregate 3. Segregate from Incompatibles (Acids, Oxidizers) container->segregate collect 4. Add Waste & Contaminated Items segregate->collect store 5. Store in SAA (Secondary Containment, Closed Lid) collect->store inspect 6. Weekly Inspection store->inspect is_full Container >90% Full? inspect->is_full is_full->inspect No request 7. Submit Waste Pickup Request to EH&S is_full->request Yes disposal 8. Professional Disposal (High-Temperature Incineration) request->disposal caption Disposal Workflow for 3-(2-Methylpiperazin-1-YL)propan-1-OL

Sources

Handling

Personal protective equipment for handling 3-(2-Methylpiperazin-1-YL)propan-1-OL

As a Senior Application Scientist, I approach the handling of substituted piperazines and amino alcohols not merely as a compliance exercise, but as a critical chemical engineering and toxicological challenge. 3-(2-Methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of substituted piperazines and amino alcohols not merely as a compliance exercise, but as a critical chemical engineering and toxicological challenge. 3-(2-Methylpiperazin-1-YL)propan-1-OL is a highly specialized bifunctional molecule utilized in advanced drug development and chemical synthesis.

Because this compound features both a secondary amine within the piperazine ring and a primary hydroxyl group on the propanol tail, it exhibits moderate-to-strong basicity and potent nucleophilicity. Understanding the mechanistic causality behind its reactivity is essential for establishing robust, self-validating safety protocols that protect researchers from acute exposure and long-term sensitization.

Chemical Profiling and Mechanistic Toxicology

To design an effective safety matrix, we must first understand how the molecule interacts with biological tissues. The unprotonated amine groups in piperazine derivatives are highly alkaline. Upon contact with the stratum corneum (the outermost layer of skin), the compound rapidly saponifies epidermal lipids, leading to liquefaction necrosis and severe chemical burns[1].

Furthermore, piperazine derivatives are documented respiratory sensitizers. Inhalation of their vapors or aerosols can trigger an immune-mediated allergic response, potentially leading to occupational asthma upon repeated exposure[2].

Table 1: Operational Implications of Chemical Properties

ParameterPredicted CharacteristicOperational Implication
Chemical Class Substituted Amino AlcoholExhibits both basic (corrosive) and nucleophilic properties; incompatible with strong acids and oxidizers.
Physical State Viscous liquid / Low-melting solidHigh viscosity requires positive displacement pipetting; heating significantly increases the risk of aerosolization[3].
pH (Aqueous) ~10.0 - 11.5 (Strongly Basic)Causes rapid saponification of skin lipids; requires immediate, buffered neutralization upon accidental spill[1].
Toxicity Profile Corrosive, SensitizerHigh risk of permanent corneal damage and dermal absorption; mandates strict barrier protection[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated amino alcohols. The organic solvent-like properties of the propanol tail combined with the basicity of the piperazine core allow this chemical to rapidly permeate thin latex or standard PVC gloves. We must utilize materials that provide a dense, non-polar barrier.

Table 2: Evidence-Based PPE Requirements

Protection CategoryRecommended EquipmentMaterial SpecificationMechanistic Rationale
Hand Protection Heavy-duty chemical glovesButyl Rubber or thick Nitrile (>15 mil)Butyl rubber resists nucleophilic attack and solvent permeation, offering >480 minutes of breakthrough time against aqueous piperazines[5],.
Eye/Face Splash goggles + Face shieldPolycarbonatePrevents severe corneal necrosis and blindness caused by the alkaline nature of the amine[2].
Body Protection Chemical-resistant apronPolyethylene or NeoprenePrevents dermal absorption and subsequent systemic neurotoxicity or sensitization.
Respiratory Half-mask respirator (if outside hood)ABEK cartridges (Ammonia/Amine)Mitigates inhalation of sensitizing vapors that can trigger bronchospasm and asthma-like symptoms[2].

Standard Operating Procedure (SOP): Safe Handling Workflow

This protocol is designed as a self-validating system: each step contains a built-in verification check to ensure the environment remains uncontaminated before proceeding to the next phase.

Phase 1: Pre-Operational Verification

  • Ventilation Check: Verify the fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Validation: Use a visual indicator (e.g., a Kimwipe taped to the sash) to confirm inward directional airflow.

  • PPE Integrity Test: Inspect butyl rubber gloves for micro-tears using the inflation method (trap air inside and squeeze to check for leaks). Don the chemical-resistant lab coat, face shield, and gloves.

Phase 2: Execution and Dispensing

  • Atmospheric Control: Because amino alcohols readily absorb atmospheric CO₂ to form insoluble carbamate salts, purge your reaction vessel with dry Nitrogen or Argon prior to chemical transfer.

  • Volumetric Transfer: Due to the viscosity of the propanol tail, use a positive displacement pipette or a glass syringe with a Luer-lock needle. Causality: Standard air-displacement pipettes will under-deliver viscous liquids and increase the risk of dripping.

  • Segregation: Keep the primary container away from any halogenated solvents or strong oxidizing agents to prevent highly exothermic alkylation or oxidation reactions.

Phase 3: Post-Operation Decontamination

  • Apparatus Neutralization: Rinse all contaminated glassware with a dilute, weak acid solution (e.g., 5% acetic acid or citric acid) inside the fume hood. Causality: This protonates the amine, neutralizing its volatility and corrosivity before the glassware is transferred to the central washing station.

  • Glove Removal: Doff gloves using the "beak method" to ensure the contaminated exterior never touches bare skin. Wash hands immediately with copious amounts of soap and water.

Emergency Spill Response and Decontamination

A spill of 3-(2-Methylpiperazin-1-YL)propan-1-OL requires immediate containment to prevent vapor inhalation and surface damage. Never use strong mineral acids (like HCl) to neutralize this spill. The rapid protonation of the amine will cause a violent exothermic reaction, potentially boiling the liquid and aerosolizing the corrosive chemical[3].

SpillResponse Start 1. Spill Detected (Evacuate 15ft Radius) Vent 2. Isolate Area & Maximize Ventilation Start->Vent Immediate Action PPE 3. Don Advanced PPE (Butyl Gloves, Respirator) Vent->PPE Preparation Neutralize 4. Neutralize with Weak Acid (Citric/Bisulfate) PPE->Neutralize Containment Absorb 5. Apply Inert Absorbent (Vermiculite/Sand) Neutralize->Absorb Stabilization Dispose 6. Containerize as Corrosive Basic Waste Absorb->Dispose Recovery

Workflow for the safe containment and neutralization of amino alcohol spills.

Step-by-Step Spill Recovery Methodology:

  • Evacuation: Clear personnel from the immediate area. If the spill is outside a fume hood, maximize room ventilation.

  • PPE Upgrade: Don a NIOSH-approved respirator with ABEK cartridges, a face shield, and butyl rubber gloves.

  • Peripheral Neutralization: Apply a solid, weak polyprotic acid (such as sodium bisulfate or citric acid powder) around the perimeter of the spill, slowly working towards the center. This buffers the neutralization process and controls heat generation.

  • Absorption: Once the pH is stabilized, overlay the area with an inert, non-combustible absorbent like vermiculite or diatomaceous earth. Do not use sawdust, as organic materials can react with amines.

  • Collection: Sweep the agglomerated material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

Waste Management and Disposal Plan

Proper logistical planning for waste disposal ensures environmental compliance and prevents dangerous chemical interactions in the waste stream.

  • Segregation: Collect 3-(2-Methylpiperazin-1-YL)propan-1-OL waste in a dedicated, clearly labeled HDPE container. Strictly isolate this waste from acids, isocyanates, halogenated organics, and heavy metals.

  • Labeling: Label the container as "Hazardous Waste: Corrosive Basic Liquid (Contains Substituted Piperazine/Amino Alcohol)."

  • Storage: Store the waste container in a cool, dry, well-ventilated secondary containment tray. Ensure the cap is tightly sealed to prevent the formation of carbonate salts via atmospheric CO₂ exposure.

  • Final Disposal: Coordinate with a licensed hazardous waste contractor for high-temperature incineration, which safely breaks down the nitrogenous compounds into nitrogen gas and water vapor.

References

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

  • Piperazine: Human health tier II assessment Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:[Link]

  • CHEMICAL HANDLING GLOVE GUIDE Source: Health, Safety and Environment Office, HKUST (Ansell Data) URL:[Link]

  • NIOSH Recommendations for Chemical Protective Clothing Source: Centers for Disease Control and Prevention (CDC) URL:[Link]

  • CORRGUARD EXT (Amino Alcohol) Safety Data Sheet Source: MSDS Digital URL:[Link]

Sources

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